Timapiprant
描述
Structure
3D Structure
属性
IUPAC Name |
2-[5-fluoro-2-methyl-3-(quinolin-2-ylmethyl)indol-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN2O2/c1-13-17(11-16-8-6-14-4-2-3-5-19(14)23-16)18-10-15(22)7-9-20(18)24(13)12-21(25)26/h2-10H,11-12H2,1H3,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FATGTHLOZSXOBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1CC(=O)O)C=CC(=C2)F)CC3=NC4=CC=CC=C4C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00234343 | |
| Record name | OC-000459 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00234343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
851723-84-7 | |
| Record name | OC-000459 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0851723847 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | OC-459 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11900 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | OC-000459 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00234343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TIMAPIPRANT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04XB9TB8OL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Timapiprant's Mechanism of Action in Eosinophilic Asthma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Timapiprant (formerly OC000459) is a potent and selective antagonist of the prostaglandin D2 (PGD2) receptor 2, also known as chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2). In eosinophilic asthma, a phenotype characterized by a predominance of eosinophils in the airways, the PGD2/CRTH2 signaling pathway is a key driver of inflammation. PGD2, released primarily from mast cells, activates CRTH2 on the surface of eosinophils, Th2 lymphocytes, and other immune cells, promoting their recruitment, activation, and survival. By blocking this interaction, this compound effectively attenuates the eosinophilic inflammatory cascade, offering a targeted therapeutic approach for this specific asthma subtype. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by preclinical and clinical data, detailed experimental protocols, and pathway visualizations.
Core Mechanism of Action: CRTH2 Antagonism
This compound's therapeutic effect stems from its high-affinity and selective binding to the CRTH2 receptor, a G-protein coupled receptor.[1][2] This competitive antagonism prevents the binding of the natural ligand, PGD2, and its metabolites.[1] The downstream signaling cascade initiated by PGD2-CRTH2 interaction, which includes calcium mobilization and activation of intracellular signaling pathways, is thereby inhibited.[2] This blockade directly impacts the function of key effector cells in eosinophilic asthma.
Impact on Eosinophils
Eosinophils are central to the pathophysiology of eosinophilic asthma. This compound's antagonism of CRTH2 on eosinophils leads to:
-
Inhibition of Chemotaxis: this compound significantly curtails the migration of eosinophils towards PGD2.[1] This prevents their accumulation in the airways in response to allergic triggers.
-
Inhibition of Activation: The activation of eosinophils, characterized by shape change and degranulation, is a critical step in the inflammatory process. This compound has been shown to inhibit PGD2-induced eosinophil shape change.[1]
-
Reduction in Airway Eosinophilia: In vivo studies have demonstrated that this compound effectively reduces eosinophil numbers in the airways following allergen or PGD2 challenge.[1]
Impact on Th2 Lymphocytes
Th2 lymphocytes orchestrate the eosinophilic inflammatory response through the production of cytokines such as IL-4, IL-5, and IL-13. This compound's action on Th2 cells includes:
-
Inhibition of Chemotaxis: this compound inhibits the migration of human Th2 lymphocytes.[1]
-
Inhibition of Cytokine Production: The production of Th2 cytokines by these cells is also attenuated by this compound.[1]
Quantitative Preclinical Data
Preclinical studies have established the potency and efficacy of this compound in various in vitro and in vivo models.
| Parameter | Assay | Species | Result | Reference |
| Inhibition of Chemotaxis | Eosinophil Chemotaxis | Human | IC₅₀ = 0.028 µM | [1] |
| Th2 Lymphocyte Chemotaxis | Human | IC₅₀ = 0.028 µM | [1] | |
| Inhibition of Cytokine Production | Th2 Lymphocyte Cytokine Production | Human | IC₅₀ = 0.019 µM | [1] |
| Antagonism of Eosinophil Shape Change | PGD₂-induced Eosinophil Shape Change | Human (isolated leukocytes) | pK(B) = 7.9 | [1] |
| PGD₂-induced Eosinophil Shape Change | Human (whole blood) | pK(B) = 7.5 | [1] | |
| Inhibition of Eosinophilia | DK-PGD₂-induced Blood Eosinophilia | Rat | ED₅₀ = 0.04 mg/kg (p.o.) | [1] |
| DK-PGD₂-induced Airway Eosinophilia | Guinea Pig | ED₅₀ = 0.01 mg/kg (p.o.) | [1] |
Clinical Efficacy in Eosinophilic Asthma
Clinical trials have investigated the efficacy of this compound in patients with eosinophilic asthma, demonstrating its potential to reduce airway inflammation and improve lung function.
| Study Population | Treatment | Duration | Primary Outcome Measure | Result | Reference |
| Severe Eosinophilic Asthma (sputum eosinophils >3%) | This compound 50 mg once daily vs. Placebo | 12 weeks | Change in Sputum Eosinophil Count | Geometric mean sputum eosinophil count reduced from 11.0% to 2.5% with this compound, compared to a reduction from 10.7% to 6.2% with placebo. A 2.3-fold reduction for this compound compared to placebo (p=0.151). | [3] |
| Severe Eosinophilic Asthma (sputum eosinophils >3%) | This compound 50 mg once daily vs. Placebo | 12 weeks | Change in pre-bronchodilator FEV1 | 127 ml difference in change from baseline between this compound and placebo (95% CI: -77 to 330 ml; p=0.214). | [3] |
| Moderate Persistent Asthma | OC000459 (25mg QD, 200mg QD, 100mg BID) vs. Placebo | 12 weeks | Change in pre-bronchodilator FEV1 | 95 ml greater improvement in the pooled OC000459 groups compared to placebo (P = 0.024). In a post-hoc analysis of atopic eosinophilic subjects, a mean increase in FEV1 of 220 ml was observed compared with placebo (P = 0.005). | [4] |
Experimental Protocols
In Vitro Eosinophil Chemotaxis Assay (Modified Boyden Chamber)
This assay is used to quantify the effect of this compound on eosinophil migration towards a chemoattractant like PGD2.
Materials:
-
Human peripheral blood from atopic donors
-
Eosinophil isolation kit (negative selection)
-
Modified Boyden chambers with polycarbonate filters (5 µm pore size)
-
Chemoattractant (PGD2)
-
This compound (OC000459)
-
Assay medium (e.g., RPMI 1640 with 0.1% BSA)
-
Staining solution (e.g., Diff-Quik)
-
Microscope
Procedure:
-
Eosinophil Isolation: Isolate eosinophils from human peripheral blood using a negative selection kit to achieve high purity (>98%).
-
Cell Preparation: Resuspend the purified eosinophils in assay medium at a concentration of 1 x 10⁶ cells/mL. Pre-incubate the cells with various concentrations of this compound or vehicle control for 30 minutes at 37°C.
-
Chamber Assembly: Add the chemoattractant (PGD2) at a predetermined optimal concentration to the lower wells of the Boyden chamber. Place the polycarbonate filter over the lower wells.
-
Cell Seeding: Add the pre-incubated eosinophil suspension to the upper wells of the chamber.
-
Incubation: Incubate the chamber for 60-90 minutes at 37°C in a humidified incubator with 5% CO₂.
-
Cell Staining and Counting: After incubation, remove the filter. Scrape the non-migrated cells from the upper surface. Fix and stain the migrated cells on the lower surface of the filter.
-
Data Analysis: Count the number of migrated eosinophils in several high-power fields under a microscope. Calculate the percentage of inhibition of chemotaxis for each concentration of this compound compared to the vehicle control. Determine the IC₅₀ value.
In Vivo Ovalbumin (OVA)-Induced Airway Inflammation Model
This animal model is used to evaluate the in vivo efficacy of this compound in a setting that mimics allergic eosinophilic asthma.[5][6][7][8]
Animals:
-
BALB/c mice (female, 6-8 weeks old)
Materials:
-
Ovalbumin (OVA)
-
Aluminum hydroxide (Alum)
-
This compound (OC000459)
-
Vehicle control
-
Methacholine
-
Equipment for airway hyperresponsiveness measurement (e.g., whole-body plethysmography)
-
Materials for bronchoalveolar lavage (BAL) and cell counting
Procedure:
-
Sensitization: Sensitize mice by intraperitoneal (i.p.) injection of OVA emulsified in alum on days 0 and 14.
-
Drug Administration: Administer this compound or vehicle control orally (p.o.) daily, starting from day 20 until the end of the experiment.
-
Challenge: Challenge the sensitized mice with aerosolized OVA for 20-30 minutes on days 21, 22, and 23.
-
Assessment of Airway Hyperresponsiveness (AHR): 24 hours after the final OVA challenge, measure AHR in response to increasing concentrations of nebulized methacholine using a whole-body plethysmograph.
-
Bronchoalveolar Lavage (BAL): Immediately after AHR measurement, perform BAL by instilling and retrieving phosphate-buffered saline (PBS) into the lungs.
-
Cell Analysis: Determine the total and differential cell counts in the BAL fluid.
-
Data Analysis: Compare the AHR and the number of eosinophils in the BAL fluid between the this compound-treated and vehicle-treated groups. Calculate the percentage of inhibition of eosinophil influx.
Clinical Trial Protocol for Sputum Induction and Analysis
This protocol is used in clinical trials to assess the effect of this compound on airway inflammation in patients with eosinophilic asthma.[9][10]
Patient Selection:
-
Patients with a diagnosis of eosinophilic asthma, typically defined by a sputum eosinophil count of ≥2-3%.
Procedure:
-
Sputum Induction:
-
Pre-treat the patient with a short-acting β2-agonist (e.g., salbutamol) to prevent bronchoconstriction.
-
The patient inhales nebulized hypertonic saline (e.g., 3%, 4%, and 5% NaCl for 7 minutes each).
-
After each inhalation period, the patient is encouraged to cough and expectorate sputum into a sterile container.
-
Monitor lung function (FEV1) before and after each inhalation.
-
-
Sputum Processing:
-
Within 2 hours of collection, select sputum plugs from the saliva.
-
Treat the sputum plugs with a mucolytic agent (e.g., dithiothreitol - DTT) to disperse the cells.
-
Filter the cell suspension to remove debris.
-
Centrifuge the suspension to obtain a cell pellet.
-
-
Cell Counting:
-
Resuspend the cell pellet and prepare cytospin slides.
-
Stain the slides (e.g., with Wright-Giemsa stain).
-
Perform a differential cell count of at least 400 non-squamous cells under a microscope.
-
-
Data Analysis:
-
Calculate the percentage of eosinophils in the sputum.
-
Compare the change in sputum eosinophil percentage from baseline to the end of treatment between the this compound and placebo groups.
-
Signaling Pathways and Experimental Workflows
Caption: PGD2/CRTH2 signaling pathway in eosinophilic asthma and the inhibitory action of this compound.
Caption: Experimental workflow for the in vitro eosinophil chemotaxis assay.
Caption: Experimental workflow for the ovalbumin-induced airway inflammation model in mice.
Conclusion
This compound represents a targeted oral therapy for eosinophilic asthma that specifically disrupts the pro-inflammatory PGD2/CRTH2 signaling pathway. Its mechanism of action, centered on the inhibition of eosinophil and Th2 lymphocyte recruitment and activation, has been substantiated by a robust body of preclinical and clinical evidence. The data presented in this guide underscore the potential of this compound as a valuable therapeutic option for patients with eosinophilic asthma. Further research and clinical development will continue to delineate its precise role in the management of this and other eosinophil-driven diseases.
References
- 1. Pharmacologic profile of OC000459, a potent, selective, and orally active D prostanoid receptor 2 antagonist that inhibits mast cell-dependent activation of T helper 2 lymphocytes and eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Indole-Based and Cyclopentenylindole-Based Analogues Containing Fluorine Group as Potential 18F-Labeled Positron Emission Tomography (PET) G-Protein Coupled Receptor 44 (GPR44) Tracers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Heightened response of eosinophilic asthmatic patients to the CRTH2 antagonist OC000459 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An experimental model of asthma in rats using ovalbumin and lipopolysaccharide allergens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bmrat.biomedpress.org [bmrat.biomedpress.org]
- 7. Ovalbumin induced Asthma Model - Creative Biolabs [creative-biolabs.com]
- 8. OVA-Induced Allergic Airway Inflammation Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Role of sputum differential cell count in detecting airway inflammation in patients with chronic bronchial asthma or COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role of sputum differential cell count in detecting airway inflammation in patients with chronic bronchial asthma or COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
Timapiprant's Interaction with the DP2 Receptor: A Technical Overview of Binding Affinity and Kinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Timapiprant (also known as OC000459) is a potent and selective antagonist of the Prostaglandin D2 (PGD2) receptor 2, more commonly known as the DP2 or CRTH2 receptor. The DP2 receptor is a G protein-coupled receptor primarily expressed on type 2 helper (Th2) cells, eosinophils, and basophils. Its activation by PGD2, a key lipid mediator released from mast cells, orchestrates a pro-inflammatory cascade integral to allergic responses. By blocking this interaction, this compound has been investigated for its therapeutic potential in inflammatory conditions such as asthma and allergic rhinitis. This technical guide provides a detailed examination of this compound's binding affinity and kinetics at the DP2 receptor, compiling available quantitative data and outlining the experimental methodologies used for its characterization.
Core Concepts: Binding Affinity and Kinetics
The interaction of a drug with its target receptor is defined by two key aspects:
-
Binding Affinity: This refers to the strength of the binding between the drug (ligand) and the receptor. It is typically quantified by the equilibrium dissociation constant (Kd) or the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity.
-
Binding Kinetics: This describes the rates at which the drug associates with (kon) and dissociates from (koff) the receptor. These parameters determine the residence time of the drug on the receptor, which can significantly influence its pharmacological effect.
Quantitative Data: this compound's DP2 Receptor Binding Affinity
This compound has demonstrated high-affinity binding to the DP2 receptor across various experimental systems. The following tables summarize the key binding affinity (Ki) and functional inhibitory (IC50) values reported in the literature.
| Parameter | Receptor Source | Value (nM) | Reference |
| Ki | Human recombinant DP2 | 13 | |
| Ki | Rat recombinant DP2 | 3 | |
| Ki | Human native DP2 (Th2 cell membranes) | 4 |
Table 1: this compound (OC000459) DP2 Receptor Binding Affinity (Ki)
| Parameter | Assay | Cell Type | Value (nM) | Reference |
| IC50 | Chemotaxis Inhibition | Human Th2 lymphocytes | 28 | |
| IC50 | Cytokine Production Inhibition | Human Th2 lymphocytes | 19 |
Table 2: this compound (OC000459) Functional Inhibitory Potency (IC50)
Experimental Protocols
The binding affinity of this compound for the DP2 receptor has been primarily determined using radioligand binding assays. Below is a detailed methodology based on standard practices for this type of experiment.
Radioligand Competition Binding Assay
This assay measures the ability of an unlabeled compound (this compound) to compete with a radiolabeled ligand for binding to the target receptor.
1. Membrane Preparation:
-
Cells expressing the DP2 receptor (e.g., HEK293 cells with recombinant human DP2, or native cells like Th2 lymphocytes) are harvested.
-
The cells are lysed, and the cell membranes containing the receptor are isolated through centrifugation.
-
The membrane pellet is washed and resuspended in a suitable buffer, and the protein concentration is determined.
2. Assay Procedure:
-
The assay is typically performed in a 96-well plate format.
-
A fixed concentration of a radiolabeled ligand that binds to the DP2 receptor, such as [3H]-PGD2, is used.
-
Increasing concentrations of unlabeled this compound are added to the wells.
-
The reaction mixture, containing the cell membranes, radioligand, and this compound, is incubated to allow binding to reach equilibrium.
-
The incubation is terminated by rapid filtration through a glass fiber filter, which traps the cell membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
3. Data Analysis:
-
The data are plotted as the percentage of specific binding of the radioligand versus the concentration of this compound.
-
The IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand, is determined from the resulting competition curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Visualizations
DP2 Receptor Signaling Pathway
The DP2 receptor is coupled to the Gαi/o family of G proteins. Upon binding of its endogenous ligand, PGD2, the receptor undergoes a conformational change that activates the G protein. This initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels, and an increase in intracellular calcium concentration. This compound, as an antagonist, blocks the binding of PGD2, thereby preventing the initiation of this signaling cascade.
DP2 Receptor Signaling Pathway and Point of this compound Intervention.
Experimental Workflow: Radioligand Competition Binding Assay
The following diagram illustrates the key steps involved in a radioligand competition binding assay to determine the binding affinity of this compound for the DP2 receptor.
Workflow for a Radioligand Competition Binding Assay.
Conclusion
This compound is a high-affinity antagonist of the DP2 receptor, as evidenced by its low nanomolar Ki values in various binding assays. This strong binding affinity translates into potent functional inhibition of DP2-mediated cellular responses, such as chemotaxis and cytokine release. The primary method for determining these affinity values is the radioligand competition binding assay, a robust and well-established technique in pharmacology. While detailed kinetic data for this compound are not widely published, its demonstrated efficacy in preclinical and clinical studies underscores the significance of its potent antagonism at the DP2 receptor. Further research into its binding kinetics could provide deeper insights into its mechanism of action and duration of effect.
Timapiprant (OC000459): A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Timapiprant (also known as OC000459) is a potent and selective antagonist of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), a G protein-coupled receptor for prostaglandin D2 (PGD2). By blocking the PGD2/CRTH2 signaling pathway, this compound effectively inhibits the activation and recruitment of key inflammatory cells, including T helper 2 (Th2) lymphocytes and eosinophils. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological profile of this compound, with a focus on its mechanism of action. Detailed methodologies for key in vitro and in vivo experiments are presented, and the core signaling pathway is visually represented.
Chemical Structure and Properties
This compound is an indole-acetic acid derivative. Its chemical and physical properties are summarized in the tables below.
Table 1: Chemical Identifiers for this compound (OC000459)
| Identifier | Value |
| IUPAC Name | 2-(5-fluoro-2-methyl-3-(quinolin-2-ylmethyl)-1H-indol-1-yl)acetic acid[1][2] |
| Synonyms | OC000459, OC-000459, OC 459[1][2] |
| CAS Number | 851723-84-7 (free acid)[1] |
| Chemical Formula | C21H17FN2O2[1][2] |
| SMILES | CC1=C(C2=C(N1CC(=O)O)C=CC(=C2)F)CC3=NC4=CC=CC=C4C=C3[2] |
| InChI Key | FATGTHLOZSXOBC-UHFFFAOYSA-N[1][2] |
Table 2: Physicochemical Properties of this compound (OC000459)
| Property | Value |
| Molecular Weight | 348.38 g/mol [1] |
| Appearance | Solid powder[1] |
| Solubility | Soluble in DMSO and 0.1N NaOH (aq)[3] |
| Purity | >98%[1] |
Pharmacological Properties and Mechanism of Action
This compound is a selective antagonist of the CRTH2 receptor, also known as the D prostanoid receptor 2 (DP2).[4] This receptor is preferentially expressed on Th2 lymphocytes, eosinophils, and basophils.[5] The natural ligand for CRTH2 is prostaglandin D2 (PGD2), a key mediator released from activated mast cells during an allergic inflammatory response.
The binding of PGD2 to CRTH2 triggers a cascade of intracellular events leading to:
-
Chemotaxis: The directed migration of Th2 cells and eosinophils to the site of inflammation.[5]
-
Cytokine Production: The release of pro-inflammatory Th2 cytokines, such as interleukin-4 (IL-4), IL-5, and IL-13, from Th2 lymphocytes.[5]
-
Cell Activation: The activation of eosinophils and basophils, leading to degranulation and the release of further inflammatory mediators.
This compound competitively binds to the CRTH2 receptor, thereby preventing the binding of PGD2 and inhibiting these downstream inflammatory responses. This mechanism of action makes this compound a promising therapeutic agent for the treatment of allergic diseases such as asthma and allergic rhinitis.
Signaling Pathway of this compound's Action
Table 3: In Vitro and In Vivo Activity of this compound (OC000459)
| Assay | Species/System | Endpoint | Value |
| Radioligand Binding | Human recombinant CRTH2 | Ki | 13 nM[4][6] |
| Rat recombinant CRTH2 | Ki | 3 nM[4][6] | |
| Human native CRTH2 (Th2 cells) | Ki | 4 nM[4][6] | |
| Th2 Lymphocyte Chemotaxis | Human | IC50 | 28 nM[4][5][6] |
| Th2 Lymphocyte Cytokine Production | Human | IC50 | 19 nM[4][5][6] |
| Eosinophil Shape Change | Human (isolated leukocytes) | pKB | 7.9[5] |
| Human (whole blood) | pKB | 7.5[5] | |
| DK-PGD2-induced Blood Eosinophilia | Rat | ED50 (oral) | 0.04 mg/kg[4][5] |
| DK-PGD2-induced Airway Eosinophilia | Guinea Pig | ED50 (oral) | 0.01 mg/kg[4][5] |
Key Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in this guide.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for the CRTH2 receptor.
Protocol:
-
Membrane Preparation: Membranes are prepared from cells recombinantly expressing the human or rat CRTH2 receptor, or from human Th2 lymphocytes expressing the native receptor.
-
Incubation Mixture: In a 96-well plate, combine the cell membranes, a constant concentration of radiolabeled PGD2 (e.g., [3H]PGD2), and varying concentrations of unlabeled this compound.
-
Incubation: Incubate the mixture to allow the binding to reach equilibrium.
-
Filtration: The reaction is terminated by rapid filtration through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.
Experimental Workflow for Radioligand Binding Assay
Th2 Lymphocyte Chemotaxis Assay
This assay measures the ability of this compound to inhibit the migration of Th2 lymphocytes towards a chemoattractant.
Protocol:
-
Cell Preparation: Isolate human Th2 lymphocytes from peripheral blood.
-
Transwell System: A Transwell insert with a porous membrane is placed in a well of a 24-well plate. The lower chamber contains a chemoattractant (e.g., PGD2), and the upper chamber contains the Th2 lymphocytes pre-incubated with varying concentrations of this compound.
-
Incubation: The plate is incubated for a set period (e.g., 5 hours) to allow for cell migration through the membrane.[4]
-
Cell Counting: The number of cells that have migrated to the lower chamber is quantified, typically by flow cytometry.
-
Data Analysis: The percentage of inhibition of migration at each concentration of this compound is calculated, and the IC50 value is determined.
Th2 Lymphocyte Cytokine Production Assay
This assay assesses the effect of this compound on the production of Th2 cytokines.
Protocol:
-
Cell Culture: Human Th2 lymphocytes are cultured in the presence of a stimulant (e.g., PGD2 or supernatant from activated mast cells) and varying concentrations of this compound.
-
Incubation: The cells are incubated for a specific duration (e.g., 5 hours) to allow for cytokine production and secretion into the culture medium.[4]
-
Supernatant Collection: The cell culture supernatant is collected.
-
ELISA: The concentrations of specific Th2 cytokines (IL-4, IL-5, IL-13) in the supernatant are measured using enzyme-linked immunosorbent assay (ELISA) kits.
-
Data Analysis: The inhibition of cytokine production by this compound is calculated, and the IC50 value is determined.
Conclusion
This compound (OC000459) is a highly potent and selective CRTH2 antagonist with a well-defined mechanism of action. Its ability to inhibit the PGD2-mediated activation of Th2 lymphocytes and eosinophils underscores its therapeutic potential in allergic and inflammatory diseases. The data presented in this technical guide, including its chemical properties, pharmacological activity, and detailed experimental methodologies, provide a solid foundation for further research and development of this promising compound.
References
- 1. medkoo.com [medkoo.com]
- 2. OC-000459 | C21H17FN2O2 | CID 11462174 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. axonmedchem.com [axonmedchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Pharmacologic profile of OC000459, a potent, selective, and orally active D prostanoid receptor 2 antagonist that inhibits mast cell-dependent activation of T helper 2 lymphocytes and eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
The Discovery and Development of Timapiprant: A Technical Overview
An In-depth Guide for Researchers and Drug Development Professionals
Abstract
Timapiprant (formerly OC000459) is a potent and selective antagonist of the prostaglandin D2 (PGD2) receptor 2, also known as the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2 or DP2).[1][2] Developed initially by Oxagen Limited and subsequently by Atopix Therapeutics and Chiesi Farmaceutici, this compound emerged as a promising oral therapeutic for a range of allergic and inflammatory conditions, including asthma, allergic rhinitis, and eosinophilic esophagitis.[3][4] Its mechanism of action centers on blocking the pro-inflammatory effects of PGD2, a key mediator in type 2 inflammatory responses. This guide provides a comprehensive technical overview of the discovery and development history of this compound, detailing its preclinical pharmacology, clinical evaluation, and the underlying scientific rationale for its investigation.
Introduction: Targeting the PGD2/DP2 Pathway
Prostaglandin D2 is a major cyclooxygenase metabolite of arachidonic acid and a critical mediator in the pathogenesis of allergic inflammation.[5] It exerts its biological effects through two distinct G protein-coupled receptors: the DP1 receptor, which is involved in vasodilation and inhibition of platelet aggregation, and the DP2 (CRTH2) receptor.[6] The DP2 receptor is preferentially expressed on type 2 innate lymphoid cells (ILC2s), T helper 2 (Th2) cells, eosinophils, and basophils.[7] The binding of PGD2 to the DP2 receptor triggers a cascade of pro-inflammatory events, including cell chemotaxis, activation, and cytokine release, contributing to the pathophysiology of allergic diseases.[7][8] this compound was designed as a selective antagonist of the DP2 receptor to interrupt this inflammatory cascade.[3]
Preclinical Development
Discovery and Lead Optimization
This compound, chemically known as (5-fluoro-2-methyl-3-quinolin-2-ylmethylindol-1-yl)acetic acid, was identified through a drug discovery program focused on developing potent and selective small-molecule antagonists of the DP2 receptor.[9] The indole-acetic acid derivative demonstrated high binding affinity and selectivity for the DP2 receptor.[8]
In Vitro Pharmacology
A series of in vitro assays were conducted to characterize the pharmacological profile of this compound.
2.2.1. Receptor Binding Affinity
Radioligand binding assays were performed to determine the affinity of this compound for the DP2 receptor. The compound demonstrated potent displacement of [3H]PGD2 from both recombinant and native DP2 receptors.[1][2]
Table 1: In Vitro Receptor Binding Affinity of this compound
| Receptor | Species | Ki (nM) |
| Recombinant DP2 | Human | 13[1][2] |
| Recombinant DP2 | Rat | 3[1][2] |
| Native DP2 (Th2 cells) | Human | 4[1][2] |
2.2.2. Functional Antagonism
This compound's ability to functionally antagonize DP2 receptor activation was assessed in various cell-based assays.
Table 2: In Vitro Functional Activity of this compound
| Assay | Cell Type | Endpoint | IC50 (nM) |
| Th2 Lymphocyte Chemotaxis | Human | Inhibition of migration | 28[1][2] |
| Th2 Lymphocyte Cytokine Production | Human | Inhibition of IL-13 release | 19[9] |
| Eosinophil Shape Change | Human | Inhibition of PGD2-induced shape change | 11[9] |
| Th2 Cell Anti-apoptosis | Human | Inhibition of PGD2-induced survival | 35[1][2] |
2.2.3. Selectivity
This compound exhibited high selectivity for the DP2 receptor, with no significant activity at other prostanoid receptors or a panel of other receptors and enzymes at concentrations well above its DP2 inhibitory activity.[5][8]
In Vivo Pharmacology
The efficacy of this compound was evaluated in animal models of allergic inflammation.
2.3.1. Animal Models of Eosinophilia
This compound demonstrated dose-dependent inhibition of eosinophilia in response to a DP2 agonist in both rats and guinea pigs.[1][2]
Table 3: In Vivo Efficacy of this compound in Animal Models
| Animal Model | Species | Endpoint | ED50 (mg/kg, p.o.) |
| DK-PGD2-induced blood eosinophilia | Rat | Inhibition of eosinophil influx | 0.04[1][2] |
| DK-PGD2-induced airway eosinophilia | Guinea Pig | Inhibition of eosinophil influx | 0.01[1][2] |
Pharmacokinetics
Preclinical studies in rats indicated that this compound is orally bioavailable.[8] Limited human pharmacokinetic data is available in the public domain. One study in healthy volunteers who received fevipiprant, another DP2 antagonist, showed that peak plasma concentrations were observed 1-3 hours post-dosing with a terminal half-life of approximately 20 hours.[10]
Clinical Development
This compound has been investigated in multiple clinical trials for various inflammatory conditions.
Asthma
Several clinical trials have evaluated the efficacy and safety of this compound in patients with asthma.
Table 4: Summary of Key Clinical Trials of this compound in Asthma
| Phase | NCT Number | Patient Population | Dosing Regimen | Key Findings |
| Phase II | NCT01057927 | Moderate persistent asthma | 200 mg twice daily for 28 days | Significant improvement in FEV1 in the per-protocol population (9.8% vs 1.8% with placebo, p=0.037).[11] |
| Phase II | - | Mild to moderate allergic asthma | 25 mg once daily, 200 mg once daily, or 100 mg twice daily for 12 weeks | Significant improvement in FEV1 with 25 mg once daily (p=0.028). In a post-hoc analysis of atopic eosinophilic subjects, FEV1 increased by 220 ml compared to placebo (p=0.005).[11] |
| Phase III | - | Atopic eosinophilic asthma | 50 mg once daily for 12 weeks | Enrollment of 212 patients in Russia was completed in 2016.[4] Results not yet fully published. |
| Pilot Study | NCT02660489 | Atopic asthma with experimental rhinovirus infection | Not specified | This compound did not significantly affect the clinical severity of rhinovirus-induced exacerbations.[12] |
Allergic Rhinitis
A clinical study assessed the effect of this compound on the symptoms of allergic rhinitis.
Table 5: Clinical Trial of this compound in Allergic Rhinitis
| Phase | NCT Number | Patient Population | Dosing Regimen | Key Findings |
| Phase II | NCT01448902 | Allergic to grass pollen | 200 mg twice daily for 8 days | Significantly reduced both nasal and ocular symptoms compared to placebo after grass pollen challenge.[13] |
Eosinophilic Esophagitis
This compound was also investigated for the treatment of eosinophilic esophagitis (EoE), a chronic allergic inflammatory disease of the esophagus. The development for this indication appears to have been discontinued.[14]
Atopic Dermatitis
A Phase II clinical trial (NCT02002208) was initiated to evaluate the efficacy of this compound in patients with moderate to severe atopic dermatitis.[15] The current status of this trial is not publicly available.
Discontinuation of Development for Asthma
While early phase trials showed promise, later-stage clinical development for asthma appears to have been halted. Another DP2 antagonist, fevipiprant, was discontinued by Novartis after Phase III trials failed to meet their primary endpoints for reducing asthma exacerbations.[16] This outcome has likely influenced the development trajectory of other drugs in this class, including this compound.
Mechanism of Action and Signaling Pathway
This compound acts as a competitive antagonist at the DP2 receptor, thereby blocking the binding of its natural ligand, PGD2.[8]
PGD2/DP2 Signaling Pathway
The binding of PGD2 to the DP2 receptor on inflammatory cells initiates a signaling cascade through Gαi/o proteins.[17] This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the activation of downstream effector pathways that promote cell migration, activation, and the release of pro-inflammatory mediators.[7][17]
Experimental Protocols
Radioligand Binding Assay (General Protocol)
-
Membrane Preparation: Membranes from cells expressing the recombinant human DP2 receptor or from human Th2 cells are prepared by homogenization and centrifugation.
-
Assay Buffer: A suitable buffer (e.g., Tris-HCl with MgCl2 and BSA) is used.
-
Incubation: Membranes are incubated with a fixed concentration of [3H]PGD2 and varying concentrations of this compound in a 96-well plate.
-
Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter plate.
-
Detection: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [3H]PGD2 (IC50) is determined, and the Ki is calculated using the Cheng-Prusoff equation.
Th2 Lymphocyte Chemotaxis Assay (General Protocol)
-
Cell Preparation: Human Th2 lymphocytes are isolated from peripheral blood mononuclear cells.
-
Chemotaxis Chamber: A multi-well chemotaxis chamber with a porous membrane (e.g., 5 µm pore size) is used.
-
Assay Setup: The lower chamber contains assay medium with or without a chemoattractant (e.g., PGD2) and varying concentrations of this compound. The Th2 cells are placed in the upper chamber.
-
Incubation: The chamber is incubated for a defined period (e.g., 2-4 hours) at 37°C to allow for cell migration.
-
Quantification: The number of cells that have migrated to the lower chamber is quantified, for example, by cell counting using a hemocytometer or a fluorescent dye-based assay.
-
Data Analysis: The concentration of this compound that inhibits 50% of the chemoattractant-induced cell migration (IC50) is calculated.
Conclusion
This compound is a well-characterized, potent, and selective antagonist of the DP2 receptor that has demonstrated preclinical efficacy in models of allergic inflammation. Clinical studies have provided evidence of its potential to improve lung function and symptoms in patients with asthma and allergic rhinitis. However, the development of this compound for asthma appears to have been halted, possibly reflecting the broader challenges faced by the DP2 antagonist class in late-stage clinical trials. Despite this, the extensive research conducted on this compound has significantly contributed to our understanding of the role of the PGD2/DP2 pathway in allergic diseases and provides a valuable case study for future drug development efforts targeting this pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. Eleventa Announce Completion Of Patient Enrollment In Phase 3 Clinical Trial Of CRTH2 Antagonist this compound For The Treatment Of Allergic Asthma - BioSpace [biospace.com]
- 5. This compound, a prostaglandin D2 receptor antagonist, ameliorates pathology in a rat Alzheimer’s model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prostaglandin DP2 receptor - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacologic profile of OC000459, a potent, selective, and orally active D prostanoid receptor 2 antagonist that inhibits mast cell-dependent activation of T helper 2 lymphocytes and eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Indole-Based and Cyclopentenylindole-Based Analogues Containing Fluorine Group as Potential 18F-Labeled Positron Emission Tomography (PET) G-Protein Coupled Receptor 44 (GPR44) Tracers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics, Safety, and Tolerability of Fevipiprant (QAW039), a Novel CRTh2 Receptor Antagonist: Results From 2 Randomized, Phase 1, Placebo‐Controlled Studies in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
- 12. Effect of CRTH2 antagonism on the response to experimental rhinovirus infection in asthma: a pilot randomised controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The CRTH2 antagonist OC000459 reduces nasal and ocular symptoms in allergic subjects exposed to grass pollen, a randomised, placebo-controlled, double-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. asthma treatment: Novartis ditches asthma drug candidate fevipiprant [clinicaltrialsarena.com]
- 17. benchchem.com [benchchem.com]
Timapiprant's Modulation of Th2 Cell Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Timapiprant (also known as OC000459) is a potent and selective antagonist of the prostaglandin D2 (PGD2) receptor 2, more formally known as the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2 or DP2).[1][2][3] This receptor is a key player in the inflammatory cascade associated with type 2 immune responses, which are central to the pathophysiology of allergic diseases such as asthma, allergic rhinitis, and atopic dermatitis.[1][4] this compound, by blocking the action of PGD2 on CRTH2, effectively modulates the activity of T helper 2 (Th2) cells, a critical component of the type 2 immune response.[2] This technical guide provides an in-depth overview of this compound's mechanism of action, its effects on Th2 cell signaling pathways, and detailed experimental protocols for studying these interactions.
Mechanism of Action: Targeting the PGD2/CRTH2 Axis in Th2 Cells
Prostaglandin D2 is a lipid mediator released by various immune cells, including mast cells and Th2 cells themselves, in response to allergic stimuli.[1][4] PGD2 exerts its pro-inflammatory effects through two primary receptors: the DP1 receptor and the CRTH2 (DP2) receptor.[3] While both receptors bind PGD2, they trigger distinct downstream signaling pathways.
The CRTH2 receptor, a G-protein coupled receptor (GPCR), is preferentially expressed on Th2 cells, as well as other key effector cells of allergic inflammation like eosinophils and basophils.[3][5] Upon binding of its ligand, PGD2, the CRTH2 receptor couples to an inhibitory G-protein (Gi).[3] This initiates a signaling cascade that results in:
-
A decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. [3]
-
An increase in intracellular calcium mobilization. [3]
These signaling events, in turn, mediate a range of pro-inflammatory responses in Th2 cells, including:
-
Chemotaxis: The directed migration of Th2 cells to sites of inflammation.[6]
-
Cytokine Production: The release of hallmark Th2 cytokines such as Interleukin-4 (IL-4), Interleukin-5 (IL-5), and Interleukin-13 (IL-13).[5][6]
-
Inhibition of Apoptosis: Promoting the survival of Th2 cells, thereby sustaining the inflammatory response.[5][6]
This compound functions as a competitive antagonist at the CRTH2 receptor, effectively blocking the binding of PGD2 and inhibiting these downstream signaling events and cellular responses.[1][2]
Quantitative Data on this compound's Activity
The following tables summarize the key quantitative data available for this compound's interaction with the CRTH2 receptor and its effects on Th2 cell functions.
Table 1: Binding Affinity of this compound to the CRTH2 Receptor
| Receptor Species | Receptor Type | Parameter | Value (nM) | Reference |
| Human | Recombinant DP2 | Ki | 13 | [2][3] |
| Rat | Recombinant DP2 | Ki | 3 | [2][3] |
| Human | Native DP2 (Th2 cell membranes) | Ki | 4 | [3] |
Table 2: In Vitro Inhibitory Activity of this compound on Human Th2 Cell Functions
| Assay | Parameter | Value (nM) | Reference |
| Th2 Lymphocyte Chemotaxis | IC50 | 28 | [2] |
| Th2 Lymphocyte Cytokine Production | IC50 | 19 | [2] |
| PGD2-induced Anti-apoptosis | IC50 | 35 | [2] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the molecular interactions and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.
References
- 1. rndsystems.com [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, a prostaglandin D2 receptor antagonist, ameliorates pathology in a rat Alzheimer’s model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. The therapeutic potential of CRTH2/DP2 beyond allergy and asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of Th2 cells downregulates CRTh2 through an NFAT1 mediated mechanism | PLOS One [journals.plos.org]
In Vitro Characterization of Timapiprant's Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro bioactivity of Timapiprant (also known as OC000459), a potent and selective antagonist of the D prostanoid receptor 2 (DP2), also known as the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2). This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biological pathways and workflows.
Core Bioactivity of this compound
This compound is a small molecule, indole-acetic acid derivative that functions as a competitive antagonist of the CRTH2 receptor.[1] This receptor is a key player in inflammatory and allergic responses, primarily activated by its endogenous ligand, prostaglandin D₂ (PGD₂).[2] PGD₂ is released from mast cells and other immune cells in response to allergens and various stimuli, playing a crucial role in the recruitment and activation of Th2 lymphocytes, eosinophils, and basophils.[2][3] By blocking the CRTH2 receptor, this compound effectively inhibits the downstream signaling cascade initiated by PGD₂, thereby mitigating the inflammatory processes characteristic of allergic diseases such as asthma and allergic rhinitis.[1][4]
Quantitative Bioactivity Data
The following tables summarize the key in vitro binding affinity and functional antagonism data for this compound.
Table 1: this compound (OC000459) Binding Affinity for CRTH2/DP2 Receptor
| Receptor Source | Species | Assay Type | Radioligand | Kᵢ (nM) | Reference(s) |
| Recombinant DP₂ | Human | Radioligand Binding | [³H]PGD₂ | 13 | [3][5] |
| Recombinant DP₂ | Rat | Radioligand Binding | [³H]PGD₂ | 3 | [3][5] |
| Native DP₂ (Th2 cell membranes) | Human | Radioligand Binding | [³H]PGD₂ | 4 | [3][5] |
Table 2: Functional Antagonism of this compound (OC000459) in In Vitro Assays
| Assay | Cell Type/System | Agonist | Parameter | Value | Reference(s) |
| Chemotaxis | Human Th2 lymphocytes | PGD₂ | IC₅₀ (nM) | 28 | [3][6] |
| Cytokine Production (IL-13) | Human Th2 lymphocytes | - | IC₅₀ (nM) | 19 | [3][6] |
| Eosinophil Shape Change | Isolated Human Leukocytes | PGD₂ | pKₑ | 7.9 | [2] |
| Eosinophil Shape Change | Human Whole Blood | PGD₂ | pKₑ | 7.5 | [2] |
| Anti-apoptotic effect | Human Th2 cells | PGD₂ | IC₅₀ (nM) | 35 | [3] |
| Calcium Mobilization | Human Th2 lymphocytes | PGD₂ | IC₅₀ (nM) | 28 | [6] |
Selectivity: this compound demonstrates high selectivity for the CRTH2 receptor. At a concentration of 10 µM, it did not show significant inhibitory activity on a panel of 69 other receptors and 19 enzymes, including cyclooxygenase 1 (COX1) and COX2.[2] Furthermore, its binding affinity (Kᵢ or IC₅₀) for other prostanoid receptors, including DP₁, EP₁₋₄, FP, IP, and TP, were all determined to be above 10 µM.[5]
Signaling Pathways and Experimental Workflows
CRTH2/DP2 Signaling Pathway
The CRTH2 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαi subunit.[5] Upon binding of its agonist, PGD₂, the activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Concurrently, the βγ subunits of the G-protein can activate phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP₃) and subsequent mobilization of intracellular calcium (Ca²⁺) from the endoplasmic reticulum.[5][6] This increase in intracellular calcium is a key signal for cellular responses such as chemotaxis and degranulation. This compound acts by competitively blocking the binding of PGD₂ to the CRTH2 receptor, thereby preventing these downstream signaling events.
Experimental Workflow: Radioligand Binding Assay
This workflow outlines the key steps in a competitive radioligand binding assay to determine the binding affinity (Kᵢ) of this compound for the CRTH2 receptor.
Experimental Workflow: Chemotaxis Assay
This workflow illustrates the process of a chemotaxis assay to evaluate the inhibitory effect of this compound on PGD₂-induced migration of Th2 lymphocytes or eosinophils.
Experimental Protocols
The following are detailed methodologies for key in vitro experiments used to characterize the bioactivity of this compound. These protocols are based on standard techniques and information available from publications on this compound and other CRTH2 antagonists.
Radioligand Binding Assay (Competitive)
Objective: To determine the binding affinity (Kᵢ) of this compound for the human CRTH2 receptor.
Materials:
-
Membrane Preparation: Membranes from HEK293 cells stably expressing the human CRTH2 receptor.
-
Radioligand: [³H]Prostaglandin D₂ ([³H]PGD₂).
-
Test Compound: this compound (OC000459).
-
Non-specific Binding Control: Unlabeled PGD₂.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Filtration Apparatus: 96-well cell harvester with glass fiber filters (e.g., GF/C filters, pre-soaked in polyethylenimine).
-
Scintillation Counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Thaw the frozen membrane aliquots on ice and resuspend in ice-cold assay buffer to a final protein concentration of approximately 20-40 µ g/well .
-
Assay Setup: In a 96-well plate, add the following components in triplicate:
-
Total Binding: 50 µL of assay buffer.
-
Non-specific Binding: 50 µL of 10 µM unlabeled PGD₂.
-
This compound Competition: 50 µL of serial dilutions of this compound (e.g., from 0.1 nM to 10 µM).
-
-
Add 100 µL of the membrane preparation to each well.
-
Add 50 µL of [³H]PGD₂ (at a final concentration close to its Kₔ, e.g., 2-5 nM) to all wells to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature (or 30°C) for 60-90 minutes with gentle agitation to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filter mat using the cell harvester.
-
Washing: Wash the filters multiple times (e.g., 3-4 times) with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Dry the filter mat, add scintillation fluid, and quantify the radioactivity in each filter disc using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific [³H]PGD₂ binding) using non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Chemotaxis Assay (Boyden Chamber)
Objective: To determine the inhibitory concentration (IC₅₀) of this compound on PGD₂-induced chemotaxis of human Th2 lymphocytes.
Materials:
-
Cells: Isolated human Th2 lymphocytes.
-
Chemoattractant: Prostaglandin D₂ (PGD₂).
-
Test Compound: this compound (OC000459).
-
Assay Medium: e.g., RPMI 1640 with 0.5% BSA.
-
Chemotaxis Chamber: 96-well Boyden chamber with a microporous membrane (e.g., 5 µm pore size).
-
Staining Reagent: e.g., Diff-Quik or a fluorescent dye.
-
Microscope for cell counting.
Procedure:
-
Cell Preparation: Isolate human Th2 lymphocytes from peripheral blood mononuclear cells (PBMCs) and resuspend them in assay medium at a concentration of approximately 1 x 10⁶ cells/mL.
-
Pre-incubation: Incubate the cell suspension with various concentrations of this compound (or vehicle control) for 30 minutes at 37°C.
-
Assay Setup:
-
Add PGD₂ (at a concentration that induces a submaximal chemotactic response, e.g., 10 nM) to the lower wells of the Boyden chamber.
-
Place the microporous membrane over the lower wells.
-
Add the pre-incubated cell suspension to the upper wells.
-
-
Incubation: Incubate the chamber for 2-4 hours at 37°C in a humidified incubator with 5% CO₂ to allow for cell migration.
-
Cell Counting:
-
After incubation, remove the membrane.
-
Wipe off the non-migrated cells from the top surface of the membrane.
-
Fix and stain the migrated cells on the bottom surface of the membrane.
-
Count the number of migrated cells in several high-power fields for each well using a microscope.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of chemotaxis for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value using non-linear regression analysis.
-
Calcium Mobilization Assay
Objective: To assess the ability of this compound to inhibit PGD₂-induced intracellular calcium mobilization in CRTH2-expressing cells.
Materials:
-
Cells: A cell line stably expressing the human CRTH2 receptor (e.g., HEK293-CRTH2).
-
Agonist: Prostaglandin D₂ (PGD₂).
-
Test Compound: this compound (OC000459).
-
Calcium-sensitive fluorescent dye: e.g., Fluo-4 AM or Fura-2 AM.
-
Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Fluorescence Plate Reader: with kinetic reading capabilities (e.g., FLIPR or FlexStation).
Procedure:
-
Cell Plating: Seed the CRTH2-expressing cells into a 96-well black-walled, clear-bottom plate and culture overnight.
-
Dye Loading:
-
Remove the culture medium and wash the cells with assay buffer.
-
Load the cells with the calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for 30-60 minutes at 37°C.
-
Wash the cells to remove excess dye.
-
-
Compound Addition: Add various concentrations of this compound (or vehicle control) to the wells and incubate for 10-20 minutes.
-
Calcium Measurement:
-
Place the plate in the fluorescence plate reader.
-
Establish a baseline fluorescence reading for each well.
-
Inject PGD₂ (at a concentration that elicits a submaximal response, e.g., EC₈₀) into each well while simultaneously recording the fluorescence signal over time (typically for 1-3 minutes).
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well after the addition of PGD₂.
-
Calculate the percentage of inhibition of the PGD₂-induced calcium response for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value using non-linear regression analysis.
-
References
- 1. medkoo.com [medkoo.com]
- 2. Pharmacologic profile of OC000459, a potent, selective, and orally active D prostanoid receptor 2 antagonist that inhibits mast cell-dependent activation of T helper 2 lymphocytes and eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. dovepress.com [dovepress.com]
- 5. This compound, a prostaglandin D2 receptor antagonist, ameliorates pathology in a rat Alzheimer’s model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indole-Based and Cyclopentenylindole-Based Analogues Containing Fluorine Group as Potential 18F-Labeled Positron Emission Tomography (PET) G-Protein Coupled Receptor 44 (GPR44) Tracers - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacological profile of Timapiprant as a CRTH2 antagonist
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Timapiprant (also known as OC000459) is a potent, selective, and orally active antagonist of the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as the D prostanoid receptor 2 (DP2).[1] CRTH2 is a G protein-coupled receptor that is preferentially expressed on key inflammatory cells, including T helper 2 (Th2) lymphocytes, eosinophils, and basophils.[2][3] Its natural ligand, prostaglandin D2 (PGD2), is a major product of mast cells and plays a crucial role in the initiation and amplification of type 2 inflammatory responses, which are central to the pathophysiology of allergic diseases such as asthma and allergic rhinitis.[1][4] By blocking the interaction of PGD2 with CRTH2, this compound effectively inhibits the recruitment and activation of these inflammatory cells, thereby representing a targeted therapeutic approach for type 2 inflammatory diseases.[1][4]
This technical guide provides a comprehensive overview of the pharmacological profile of this compound, summarizing key in vitro and in vivo data, detailing relevant experimental methodologies, and illustrating the underlying signaling pathways.
Mechanism of Action: CRTH2 Antagonism
This compound exerts its pharmacological effects by competitively binding to the CRTH2 receptor, thereby preventing its activation by PGD2.[1] The CRTH2 receptor is coupled to the Gi/o family of G proteins.[2] Upon activation by PGD2, CRTH2 signaling leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels and an increase in intracellular calcium mobilization, culminating in cellular responses such as chemotaxis, cytokine release, and inhibition of apoptosis.[2][5] this compound's antagonism of this pathway effectively blunts these pro-inflammatory cellular events.
CRTH2 Signaling Pathway
The binding of PGD2 to the CRTH2 receptor initiates a cascade of intracellular events. The activated Gαi subunit inhibits adenylyl cyclase, leading to reduced cAMP production. Simultaneously, the Gβγ subunit can activate phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, further contributing to cellular activation.
Quantitative Pharmacological Data
The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound.
Table 1: In Vitro Binding Affinity of this compound for CRTH2 Receptors
| Receptor Species | Preparation | Radioligand | Ki (nM) | Reference(s) |
| Human | Recombinant | [3H]PGD2 | 13 | [1] |
| Human | Native (Th2 cells) | [3H]PGD2 | 4 | [1] |
| Rat | Recombinant | [3H]PGD2 | 3 | [1] |
Table 2: In Vitro Functional Activity of this compound
| Assay | Cell Type | Stimulus | IC50 (nM) | Reference(s) |
| Chemotaxis | Human Th2 Lymphocytes | PGD2 | 28 | [1] |
| Cytokine Production (IL-4, IL-5, IL-13) | Human Th2 Lymphocytes | PGD2 | 19 | [1] |
| Eosinophil Shape Change | Isolated Human Leukocytes | PGD2 | pKB = 7.9 | [1] |
| Eosinophil Shape Change | Human Whole Blood | PGD2 | pKB = 7.5 | [1] |
*pKB is the negative logarithm of the antagonist dissociation constant.
Table 3: In Vivo Efficacy of this compound
| Animal Model | Endpoint | Stimulus | ED50 (mg/kg, p.o.) | Reference(s) |
| Rat | Blood Eosinophilia | DK-PGD2 | 0.04 | [1] |
| Guinea Pig | Airway Eosinophilia | DK-PGD2 | 0.01 | [1] |
*13,14-dihydro-15-keto-PGD2, a stable metabolite of PGD2 and a CRTH2 agonist.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Radioligand Binding Assay
This assay measures the affinity of this compound for the CRTH2 receptor by assessing its ability to compete with a radiolabeled ligand ([3H]PGD2) for binding to cell membranes expressing the receptor.[6][7]
Protocol:
-
Membrane Preparation: Cell membranes from a cell line overexpressing the human CRTH2 receptor (e.g., HEK293 or CHO-K1 cells) are prepared by homogenization and centrifugation.[6][7]
-
Incubation: In a 96-well plate, the cell membranes are incubated with a fixed concentration of [3H]PGD2 and varying concentrations of this compound in a suitable binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).[6]
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.[6]
-
Washing: The filters are washed with ice-cold binding buffer to remove any non-specifically bound radioligand.[6]
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.[6]
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [3H]PGD2 (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.[6]
Chemotaxis Assay
This assay assesses the ability of this compound to inhibit the migration of CRTH2-expressing cells (e.g., Th2 lymphocytes or eosinophils) towards a chemoattractant gradient of PGD2.[8][9]
Protocol:
-
Cell Preparation: Isolate human Th2 lymphocytes or eosinophils from peripheral blood.
-
Assay Setup: A multi-well chemotaxis chamber (e.g., Boyden chamber) with a porous membrane (typically 5 µm pore size) is used. The lower chamber is filled with media containing PGD2 at a concentration that induces optimal migration. The upper chamber is loaded with the cell suspension pre-incubated with varying concentrations of this compound or vehicle control.[8][9]
-
Incubation: The chamber is incubated at 37°C in a humidified atmosphere with 5% CO2 for a period that allows for cell migration (e.g., 1-3 hours).[9]
-
Quantification: The number of cells that have migrated through the membrane into the lower chamber is quantified. This can be done by direct cell counting using a microscope and hemocytometer, or by using a fluorescent dye and a plate reader.[8][9]
-
Data Analysis: The IC50 value for the inhibition of chemotaxis by this compound is calculated.
Calcium Mobilization Assay
This functional assay measures the ability of this compound to block the PGD2-induced increase in intracellular calcium concentration in CRTH2-expressing cells.[10][11]
Protocol:
-
Cell Preparation and Dye Loading: CRTH2-expressing cells (e.g., recombinant cell lines or primary Th2 cells/eosinophils) are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).[10][11]
-
Assay Setup: The dye-loaded cells are plated in a 96-well plate and pre-incubated with various concentrations of this compound or vehicle control.
-
Stimulation and Measurement: The baseline fluorescence is measured using a fluorescence plate reader. PGD2 is then added to the wells to stimulate the cells, and the change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is monitored in real-time.[10][11]
-
Data Analysis: The inhibitory effect of this compound on the PGD2-induced calcium signal is quantified, and an IC50 value is determined.
Eosinophil Shape Change Assay
This assay evaluates the effect of this compound on the morphological changes that eosinophils undergo upon activation with PGD2.[1][12]
Protocol:
-
Cell Preparation: Isolate human eosinophils from peripheral blood.
-
Incubation: Eosinophils are pre-incubated with varying concentrations of this compound or vehicle control.
-
Stimulation: The cells are then stimulated with PGD2.
-
Analysis: The change in cell shape from a rounded to a polarized morphology is assessed. This can be quantified using flow cytometry by measuring the change in forward scatter of the eosinophil population or by microscopy.[13]
-
Data Analysis: The concentration of this compound that inhibits the PGD2-induced shape change is determined.
Pharmacokinetics
While detailed human pharmacokinetic data for this compound is not extensively published in the public domain, studies on other CRTH2 antagonists like Fevipiprant provide some insights into the expected profile of this class of drugs. Generally, these are orally bioavailable small molecules. For Fevipiprant, peak plasma concentrations are typically observed 1-3 hours post-dosing, with a terminal half-life of approximately 20 hours.[14] Steady state is usually achieved within a few days of once-daily dosing.[14] this compound has been shown to be orally bioavailable in rats.[1]
Clinical Studies
This compound has been investigated in clinical trials for the treatment of eosinophilic asthma. In a randomized, placebo-controlled, double-blind, proof-of-concept study in patients with severe eosinophilic asthma, treatment with this compound (50 mg once daily for 12 weeks) was associated with a reduction in sputum eosinophil counts.[15] While the reduction was not statistically significant compared to placebo in this small study, there was an observed trend towards improvement.[15] Additionally, a non-statistically significant increase in pre-bronchodilator FEV1 was also noted in the this compound group.[15] The safety profile of this compound was comparable to placebo.[15] These findings suggest that CRTH2 antagonism with this compound has the potential to reduce airway inflammation in patients with severe eosinophilic asthma, warranting further investigation in larger clinical trials.[15]
Conclusion
This compound is a potent and selective CRTH2 antagonist with a well-defined mechanism of action. It effectively inhibits the key pro-inflammatory functions of Th2 lymphocytes and eosinophils in vitro and demonstrates efficacy in animal models of allergic inflammation. Early clinical data in eosinophilic asthma are encouraging, suggesting a potential role for this compound in the treatment of type 2 inflammatory diseases. The detailed pharmacological profile and experimental methodologies presented in this guide provide a valuable resource for researchers and drug development professionals working in this therapeutic area. Further clinical investigation is required to fully elucidate the therapeutic potential of this compound.
References
- 1. Pharmacologic profile of OC000459, a potent, selective, and orally active D prostanoid receptor 2 antagonist that inhibits mast cell-dependent activation of T helper 2 lymphocytes and eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular pharmacology of the human prostaglandin D2 receptor, CRTH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. Crth2 receptor signaling down-regulates lipopolysaccharide-induced NF-κB activation in murine macrophages via changes in intracellular calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Structures of the human PGD2 receptor CRTH2 reveal novel mechanisms for ligand recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. timothyspringer.org [timothyspringer.org]
- 9. Prostaglandin D2 Selectively Induces Chemotaxis in T Helper Type 2 Cells, Eosinophils, and Basophils via Seven-Transmembrane Receptor Crth2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Eosinophil Shape Change and Secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A parallel signal-transduction pathway for eotaxin- and interleukin-5-induced eosinophil shape change - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. publications.ersnet.org [publications.ersnet.org]
Timapiprant's Effect on Prostaglandin D2-Induced Inflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prostaglandin D2 (PGD2) is a critical lipid mediator implicated in the pathophysiology of type 2 inflammatory diseases, such as asthma and allergic rhinitis. Its pro-inflammatory effects are largely mediated through the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as the PGD2 receptor 2 (DP2). Timapiprant (formerly OC000459) is a potent and selective antagonist of the CRTH2 receptor. This document provides a comprehensive technical overview of this compound's mechanism of action, its inhibitory effects on PGD2-induced inflammatory processes, and a summary of key preclinical and clinical findings. Detailed experimental methodologies and quantitative data are presented to offer a thorough understanding of this compound's pharmacological profile for researchers and professionals in drug development.
Introduction: The Prostaglandin D2-CRTH2 Axis in Allergic Inflammation
Prostaglandin D2 (PGD2) is an eicosanoid synthesized from arachidonic acid and is prominently released by activated mast cells and Th2 lymphocytes in response to allergens and other inflammatory stimuli.[1] PGD2 exerts its biological functions through two distinct G protein-coupled receptors: the DP1 receptor and the CRTH2 (DP2) receptor. While activation of the DP1 receptor is often associated with vasodilation and the inhibition of platelet aggregation, the PGD2-CRTH2 signaling pathway is a key driver of allergic inflammation.[2][3]
The CRTH2 receptor is preferentially expressed on type 2 inflammatory cells, including T helper 2 (Th2) lymphocytes, eosinophils, and basophils.[4] Upon binding of PGD2, the CRTH2 receptor signals through a Gαi protein, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) and an increase in intracellular calcium (Ca²⁺) mobilization.[3] This signaling cascade triggers a cascade of pro-inflammatory responses, including:
-
Chemotaxis: The directed migration of eosinophils, basophils, and Th2 cells to sites of inflammation.[4]
-
Cellular Activation: Degranulation of eosinophils and basophils, releasing cytotoxic proteins and other inflammatory mediators.[5]
-
Cytokine Production: Enhanced production of type 2 cytokines, such as interleukin-4 (IL-4), IL-5, and IL-13, by Th2 cells, which further perpetuates the inflammatory response.[5][6]
Given its central role in orchestrating the allergic inflammatory cascade, the PGD2-CRTH2 axis has emerged as a promising therapeutic target for the treatment of eosinophilic and allergic diseases.
This compound: A Selective CRTH2 Receptor Antagonist
This compound (OC000459) is an indole-acetic acid derivative that functions as a potent, selective, and orally active antagonist of the CRTH2 receptor.[4] By competitively binding to the CRTH2 receptor, this compound effectively blocks the pro-inflammatory downstream signaling induced by PGD2.[4] This targeted mechanism of action allows for the specific inhibition of type 2 inflammation without interfering with the signaling of other prostanoid receptors.[2]
Quantitative Data: In Vitro and In Vivo Pharmacology of this compound
The following tables summarize the key quantitative data demonstrating this compound's potency and efficacy in preclinical models.
Table 1: this compound (OC000459) In Vitro Activity
| Parameter | Species/Cell Type | Value | Reference(s) |
| Binding Affinity (Ki) | |||
| Human recombinant CRTH2 | CHO cells | 13 nM | [2][6][7] |
| Rat recombinant CRTH2 | CHO cells | 3 nM | [2][6][7] |
| Human native CRTH2 | Th2 cell membranes | 4 nM | [2][6][7] |
| Functional Antagonism (IC50) | |||
| Th2 lymphocyte chemotaxis | Human | 28 nM | [6][7][8] |
| Th2 lymphocyte cytokine production (IL-13) | Human | 19 nM | [6][7][8] |
| PGD2-induced Th2 cell survival | Human | 35 nM | [6][7][8] |
| Eosinophil shape change | Human | 11 nM | [8] |
| Competitive Antagonism (pKB) | |||
| PGD2-induced eosinophil shape change | Isolated human leukocytes | 7.9 | [4] |
| PGD2-induced eosinophil shape change | Human whole blood | 7.5 | [4] |
Table 2: this compound (OC000459) In Vivo Efficacy
| Animal Model | Endpoint | ED50 | Reference(s) |
| Rat | DK-PGD2-induced blood eosinophilia | 0.04 mg/kg (oral) | [4][6][7] |
| Guinea Pig | DK-PGD2-induced airway eosinophilia | 0.01 mg/kg (oral) | [4][6][7] |
Clinical Efficacy of this compound
Clinical trials have evaluated the efficacy of this compound in various allergic and eosinophilic conditions.
Table 3: Summary of Key Clinical Trial Results for this compound (OC000459)
| Indication | Key Findings | Dosage | Reference(s) |
| Moderate Persistent Asthma | In the per-protocol population, a significant improvement in pre-bronchodilator FEV1 was observed (9.2% with this compound vs. 1.8% with placebo; P=0.037). Geometric mean sputum eosinophil count was reduced from 2.1% to 0.7% (P=0.03). | 200 mg twice daily for 28 days | [9] |
| Moderate Persistent Asthma | A mean increase in FEV1 of 95 mL greater than placebo was observed in the pooled dose groups (P=0.024). In a post-hoc analysis of atopic subjects with eosinophilia, a mean increase in FEV1 of 220 mL was observed compared to placebo (P=0.005). | 25 mg once daily, 200 mg once daily, or 100 mg twice daily for 12 weeks | [10][11] |
| Severe Eosinophilic Asthma | Geometric mean induced sputum eosinophil count reduced from 11.0% to 2.5% with this compound (vs. 10.7% to 6.2% with placebo). The difference was not statistically significant (p=0.151). A non-significant increase in pre-bronchodilator FEV1 of 127 mL compared to placebo was observed. | 50 mg once daily for 12 weeks | [12] |
| Allergic Rhinoconjunctivitis | Significant reduction in both nasal and ocular symptoms compared to placebo after grass pollen challenge. | 200 mg twice daily for 8 days | [13] |
| Eosinophilic Esophagitis | A significant decrease in esophageal eosinophil load from 114.83 to 73.26 eosinophils per high-power field (P=0.0256) was observed. | Not specified | [14] |
| Allergen Challenge in Asthma | A 25.4% reduction in the late asthmatic response (LAR) area under the curve for FEV1 compared to placebo (P=0.018). Sputum eosinophil counts were lower one day post-allergen challenge (P=0.002). | 200 mg twice daily for 16 days |
Signaling Pathways and Experimental Workflows
PGD2-CRTH2 Signaling Pathway and this compound's Mechanism of Action
The following diagram illustrates the signaling cascade initiated by PGD2 binding to the CRTH2 receptor on inflammatory cells and the inhibitory effect of this compound.
Experimental Workflow: In Vitro Eosinophil Chemotaxis Assay
The following diagram outlines a typical workflow for assessing the effect of this compound on PGD2-induced eosinophil migration in vitro.
Detailed Experimental Protocols
In Vitro Eosinophil Shape Change Assay
Objective: To assess the ability of this compound to competitively antagonize PGD2-induced eosinophil shape change, a marker of cellular activation.
Materials:
-
Human peripheral blood from healthy, consenting donors.
-
Anticoagulant (e.g., EDTA).
-
Reagents for eosinophil isolation (e.g., density gradient centrifugation medium, red blood cell lysis buffer).
-
Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺/Mg²⁺.
-
Bovine Serum Albumin (BSA).
-
Prostaglandin D2 (PGD2).
-
This compound (OC000459).
-
Formaldehyde solution for cell fixation.
-
Flow cytometer.
Protocol:
-
Eosinophil Isolation: Isolate eosinophils from human peripheral blood using standard methods, such as dextran sedimentation followed by density gradient centrifugation and negative selection to achieve high purity.
-
Cell Preparation: Resuspend purified eosinophils in HBSS containing 0.1% BSA at a concentration of 2 x 10⁶ cells/mL.
-
Compound Incubation: Pre-incubate eosinophils with varying concentrations of this compound or vehicle control for 15 minutes at 37°C.
-
PGD2 Stimulation: Add PGD2 at a final concentration of 10 nM and incubate for a further 5 minutes at 37°C.
-
Fixation: Stop the reaction by adding an equal volume of 2% formaldehyde solution.
-
Flow Cytometry Analysis: Analyze the cells on a flow cytometer. Eosinophils are gated based on their characteristic forward and side scatter properties. The change in forward scatter (FSC) is used as a measure of cell shape change.
-
Data Analysis: Calculate the percentage inhibition of the PGD2-induced shape change by this compound. Determine the pKB value, a measure of antagonist potency, from the concentration-response curves.
In Vivo Murine Model of Allergic Airway Inflammation
Objective: To evaluate the in vivo efficacy of this compound in reducing allergen-induced airway eosinophilia and inflammation.
Animals:
-
BALB/c mice (female, 6-8 weeks old).
Materials:
-
Ovalbumin (OVA) or cockroach allergen.
-
Aluminum hydroxide (Alum) as an adjuvant.
-
This compound (OC000459).
-
Vehicle for oral gavage (e.g., 0.5% methylcellulose).
-
Phosphate-buffered saline (PBS).
-
Equipment for intraperitoneal injection, intranasal or aerosol challenge, and bronchoalveolar lavage (BAL).
Protocol:
-
Sensitization: Sensitize mice on days 0 and 14 by intraperitoneal injection of 20 µg of OVA emulsified in 2 mg of Alum in a total volume of 200 µL.
-
Drug Administration: Administer this compound orally by gavage at doses ranging from 0.1 to 10 mg/kg, or vehicle control, 1 hour prior to each allergen challenge.
-
Allergen Challenge: On days 21, 22, and 23, challenge the mice by intranasal administration of 20 µg of OVA in 50 µL of PBS or via aerosol exposure to a 1% OVA solution for 20 minutes.
-
Endpoint Analysis (24-48 hours after final challenge):
-
Bronchoalveolar Lavage (BAL): Euthanize the mice and perform BAL by instilling and retrieving PBS into the lungs.
-
Cell Differentials: Prepare cytospin slides from the BAL fluid and stain with a Romanowsky-type stain (e.g., Diff-Quik) to determine the differential cell counts, specifically quantifying the number of eosinophils.
-
Cytokine Analysis: Measure the levels of Th2 cytokines (IL-4, IL-5, IL-13) in the BAL fluid supernatant by ELISA.
-
Histology: Perfuse and fix the lungs in 10% buffered formalin. Embed in paraffin, section, and stain with hematoxylin and eosin (H&E) to assess inflammatory cell infiltration and with Periodic acid-Schiff (PAS) to evaluate mucus production.
-
-
Data Analysis: Compare the number of eosinophils and levels of cytokines in the BAL fluid, as well as the histological scores, between the this compound-treated and vehicle-treated groups.
Conclusion
This compound is a potent and selective CRTH2 antagonist that effectively inhibits the pro-inflammatory effects of PGD2. Preclinical data robustly demonstrate its ability to block the migration and activation of key inflammatory cells, such as eosinophils and Th2 lymphocytes. Clinical studies have provided evidence of its efficacy in reducing airway inflammation and improving lung function in patients with asthma, as well as alleviating symptoms in other allergic conditions like allergic rhinitis and eosinophilic esophagitis. The targeted mechanism of action, oral bioavailability, and favorable safety profile make this compound a significant compound of interest in the development of novel therapies for type 2 inflammatory diseases. Further research and larger clinical trials will continue to delineate its full therapeutic potential.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. This compound, a prostaglandin D2 receptor antagonist, ameliorates pathology in a rat Alzheimer’s model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Pharmacologic profile of OC000459, a potent, selective, and orally active D prostanoid receptor 2 antagonist that inhibits mast cell-dependent activation of T helper 2 lymphocytes and eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Indole-Based and Cyclopentenylindole-Based Analogues Containing Fluorine Group as Potential 18F-Labeled Positron Emission Tomography (PET) G-Protein Coupled Receptor 44 (GPR44) Tracers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A randomized, double-blind, placebo-controlled study of the CRTH2 antagonist OC000459 in moderate persistent asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Heightened response of eosinophilic asthmatic patients to the CRTH2 antagonist OC000459 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. publications.ersnet.org [publications.ersnet.org]
- 13. The CRTH2 antagonist OC000459 reduces nasal and ocular symptoms in allergic subjects exposed to grass pollen, a randomised, placebo-controlled, double-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Prostaglandins and Their Receptors in Eosinophil Function and As Therapeutic Targets [frontiersin.org]
Timapiprant (OC000459): An In-depth Technical Review of Early-Phase Clinical Trial Results
For Researchers, Scientists, and Drug Development Professionals
Introduction
Timapiprant (formerly OC000459) is a potent and selective oral antagonist of the prostaglandin D2 (PGD2) receptor 2, also known as the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2).[1] The PGD2-CRTH2 signaling axis is a critical pathway in the pathogenesis of type 2 inflammatory diseases, driving the recruitment and activation of key immune cells such as T-helper 2 (Th2) lymphocytes, eosinophils, and basophils.[2][3] By blocking this receptor, this compound aims to mitigate the downstream inflammatory cascade characteristic of allergic diseases like asthma, eosinophilic esophagitis, and allergic rhinitis. This technical guide provides a comprehensive summary of the available preclinical and early-phase clinical trial results for this compound, with a focus on quantitative data, experimental methodologies, and relevant signaling pathways.
Mechanism of Action
This compound is an indole-acetic acid derivative that functions as a competitive antagonist at the CRTH2 receptor.[2] Prostaglandin D2 (PGD2), primarily released from activated mast cells, binds to the CRTH2 receptor on the surface of inflammatory cells. This binding event initiates a signaling cascade that leads to chemotaxis, cellular activation, and the release of pro-inflammatory cytokines.[2][3] this compound competitively blocks the binding of PGD2 to the CRTH2 receptor, thereby inhibiting these downstream effects and reducing the inflammatory response.[2]
Signaling Pathway
The signaling pathway initiated by PGD2 binding to the CRTH2 receptor and the point of intervention for this compound are illustrated below.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Pharmacologic profile of OC000459, a potent, selective, and orally active D prostanoid receptor 2 antagonist that inhibits mast cell-dependent activation of T helper 2 lymphocytes and eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The impact of CRTH2 antagonist OC 000459 on pulmonary function of asthma patients: a meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
Timapiprant in Non-Allergic Inflammatory Diseases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Timapiprant (OC000459) is a potent and selective antagonist of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as the D prostanoid receptor 2 (DP2). The primary ligand for CRTH2 is Prostaglandin D2 (PGD2), a critical lipid mediator released by mast cells and other immune cells. The PGD2/CRTH2 signaling axis is a well-established driver of type 2 inflammation, traditionally associated with allergic diseases like asthma and rhinitis. However, emerging preclinical and clinical evidence reveals the involvement of this pathway in a broader spectrum of non-allergic inflammatory conditions. This technical guide provides an in-depth review of the mechanism of action of this compound, summarizes the quantitative data from key studies in non-allergic inflammatory diseases, details relevant experimental protocols, and visualizes the core signaling and experimental workflows.
Mechanism of Action: CRTH2 Antagonism
This compound exerts its therapeutic effect by competitively blocking the binding of PGD2 to the CRTH2 receptor. CRTH2 is a G-protein coupled receptor (GPCR) that signals through the Gαi subunit.[1][2] Upon PGD2 binding, the activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1] Simultaneously, the Gβγ subunits activate Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. This sustained increase in intracellular Ca2+ is a key signal for various cellular responses, including chemotaxis, degranulation, and cytokine production in inflammatory cells such as eosinophils, basophils, neutrophils, and lymphocytes.[2] By preventing the initial binding of PGD2, this compound abrogates this entire downstream cascade.
CRTH2 Signaling Pathway
Quantitative Pharmacological Data
This compound has been characterized extensively in vitro and in vivo. Its potency and selectivity form the basis for its investigation in inflammatory diseases.
Table 1: this compound Binding Affinity and In Vitro Potency
| Parameter | Species/System | Value | Reference(s) |
| Ki (Binding Affinity) | Human recombinant CRTH2 | 13 nM | [3] |
| Rat recombinant CRTH2 | 3 nM | [3] | |
| Human native CRTH2 | 4 nM | [3] | |
| IC50 (Chemotaxis) | Human Th2 Lymphocytes | 28 nM (0.028 µM) | [3] |
| IC50 (Cytokine Prod.) | Human Th2 Lymphocytes | 19 nM (0.019 µM) | [3] |
| IC50 (Anti-apoptosis) | Human Th2 Lymphocytes | 35 nM (0.035 µM) | [3] |
Table 2: this compound In Vivo Efficacy (Preclinical)
| Model | Species | Endpoint | ED50 | Reference(s) |
| DK-PGD2 Induced Eosinophilia | Rat | Blood Eosinophil Reduction | 0.04 mg/kg | [3] |
| DK-PGD2 Induced Eosinophilia | Guinea Pig | Airway Eosinophil Reduction | 0.01 mg/kg | [3] |
Research in Non-Allergic Inflammatory Disease Models
While initially focused on asthma, the role of CRTH2 in recruiting multiple inflammatory cell types has prompted research into other diseases where these cells are pathogenic.
Eosinophilic Esophagitis (EoE)
EoE is a chronic inflammatory disease of the esophagus characterized by dense eosinophilic infiltration. A randomized, double-blind, placebo-controlled trial evaluated this compound (OC000459) in adults with active, corticosteroid-refractory EoE.[3][4][5]
Table 3: Clinical Trial Results of this compound in Eosinophilic Esophagitis
| Parameter | This compound (n=14) | Placebo (n=12) | P-value | Reference(s) |
| Peak Eosinophil Count (eos/hpf) | ||||
| Baseline (Mean) | 114.83 | 102.80 | - | [3][4] |
| Week 8 (Mean) | 73.26 | 99.47 | - | [3][4] |
| Change from Baseline | -41.57 | -3.33 | 0.0256 | [3][4] |
| Physician's Global Assessment | ||||
| Baseline (Mean) | 7.13 | - | - | [3][4] |
| Week 8 (Mean) | 5.18 | - | 0.035 | [3][4] |
The study concluded that 8 weeks of treatment with this compound resulted in modest but significant anti-eosinophil and beneficial clinical effects.[3][5]
Chronic Obstructive Pulmonary Disease (COPD) & Lung Injury
COPD involves a complex, non-allergic inflammation characterized by the influx of neutrophils and lymphocytes. Preclinical studies have explored the potential of CRTH2 antagonism in models of cigarette smoke (CS)-induced inflammation.
-
Preclinical Findings: In a murine model of CS-induced acute lung injury, a selective CRTH2 antagonist (CT-133) remarkably attenuated the infiltration of total inflammatory cells, neutrophils, and macrophages in the bronchoalveolar lavage fluid (BALF).[6] It also reduced the expression of inflammatory cytokines IL-1β, IL-6, and TNF-α.[6]
-
Clinical Findings: A Phase IIa clinical trial of a different CRTH2 antagonist, AZD1981, was conducted in patients with moderate to severe COPD. The 4-week treatment showed no significant differences compared to placebo for the co-primary endpoints of pre-bronchodilator FEV1 (p=0.72) and Clinical COPD Questionnaire (CCQ) total score (p=0.75).[7] This suggests that CRTH2 antagonism, at least with the agent and regimen studied, may not provide a clinical benefit in this patient population.[7]
Neuroinflammation (Alzheimer's Disease Model)
Neuroinflammation is a key component of Alzheimer's disease (AD). A study using the TgF344-AD transgenic rat model found that PGD2 is the most abundant prostaglandin in the hippocampus.[8] Treatment with this compound was shown to mitigate AD pathology and cognitive deficits.[8]
Table 4: Key Preclinical Results of this compound in a Rat AD Model
| Parameter | Finding in Tg-AD Rats | Effect of this compound | Reference(s) |
| Neuronal Loss (GCL) | 44.2% neuronal loss vs. WT (p<0.0001) | Significantly mitigated neuronal loss | [8][9] |
| Microgliosis | 1.4-fold more microglia vs. WT (p=0.003) | Significantly mitigated microgliosis | [9] |
| Cognitive Deficits | Significant deficits in Morris Water Maze | Significantly improved cognitive outcomes | [8][10] |
These findings suggest that the PGD2/CRTH2 pathway plays a role in neuroinflammation and that its antagonism could be a potential therapeutic strategy for AD.[10]
Experimental Protocols & Workflows
In Vivo Model: Cigarette Smoke-Induced Airway Inflammation
This protocol describes a general methodology for inducing and assessing airway inflammation in mice to test the efficacy of a CRTH2 antagonist.
Methodology Details:
-
Animal Model: BALB/c or C57BL/6 mice are commonly used.
-
Smoke Exposure: Mice are placed in exposure chambers and subjected to mainstream cigarette smoke from a standard number of cigarettes (e.g., 4-6) daily for a set period (e.g., 7 days for acute models, up to 12 weeks for chronic models).[6][11] Control groups are exposed to room air.
-
Drug Administration: this compound or vehicle is administered via an appropriate route (oral gavage, intraperitoneal, or intratracheal) at a specified time relative to smoke exposure (e.g., 1 hour prior).[6]
-
Endpoint Analysis: 24 hours after the final exposure, bronchoalveolar lavage (BAL) is performed. The BAL fluid is analyzed for total and differential cell counts (neutrophils, macrophages, lymphocytes) and cytokine levels (e.g., TNF-α, IL-1β, KC) via ELISA. Lungs may be fixed for histological assessment of inflammation and tissue damage.[6]
Assessment of Eosinophilic Esophagitis
The diagnosis and monitoring of EoE rely on endoscopic and histological evaluation.
Methodology Details:
-
Endoscopy: An upper endoscopy is performed to visually inspect the esophagus for features of EoE (e.g., rings, furrows, exudates).
-
Biopsy Collection: Multiple biopsy specimens (recommended 2-4) are taken from both the proximal and distal esophagus.[12]
-
Histological Processing: Biopsies are fixed in formalin, embedded in paraffin, and sectioned. Slides are stained with hematoxylin and eosin (H&E).[1]
-
Eosinophil Counting: A pathologist examines the slides under a high-power microscope. The peak number of eosinophils in a single high-power field (hpf) is counted. A count of ≥15 eos/hpf is the primary histological criterion for active EoE.[12]
-
Immunohistochemistry (Optional): Staining for eosinophil-derived proteins like major basic protein (MBP) or eosinophil peroxidase (EPX) can be used to assess eosinophil degranulation and extracellular protein deposition, providing further insight into disease activity.[1][3]
Assessment of Cognitive Function: Morris Water Maze (MWM)
The MWM is a standard behavioral test to assess hippocampal-dependent spatial learning and memory in rodent models of neurodegeneration.[6][13]
Methodology Details:
-
Apparatus: A large circular pool (e.g., 160 cm diameter) is filled with opaque water (made with non-toxic paint or milk powder) at a controlled temperature (e.g., 23-26°C). A small escape platform is submerged just below the water's surface in one of the four quadrants.[13] Distinct visual cues are placed around the room.
-
Acquisition Phase (Learning): For several consecutive days, rats are given multiple trials per day (e.g., 4 trials/day for 5 days). For each trial, the rat is placed into the pool at a different start location and allowed to swim until it finds the hidden platform. The time to find the platform (escape latency) is recorded. If the platform is not found within a set time (e.g., 60-90 seconds), the rat is guided to it.[13]
-
Probe Trial (Memory): 24 hours after the final acquisition trial, the platform is removed from the pool. The rat is allowed to swim freely for a set duration (e.g., 60 seconds). A video tracking system records the swim path.[6]
-
Primary Endpoints:
-
Escape Latency: Time to reach the platform during acquisition trials (a shorter time indicates learning).
-
Time in Target Quadrant: Percentage of time spent in the quadrant where the platform was previously located during the probe trial (a higher percentage indicates better memory).
-
Conclusion and Future Directions
This compound, through its selective antagonism of the CRTH2 receptor, represents a targeted approach to modulating inflammatory pathways driven by PGD2. While its role in classic allergic diseases is well-explored, the data presented here highlight its potential in non-allergic conditions characterized by specific inflammatory cell infiltrates.
The significant reduction of esophageal eosinophilia in a clinical trial for EoE provides strong evidence for its utility in this disease.[3][4] Preclinical data from a rat model of Alzheimer's disease are compelling, suggesting a novel application in neuroinflammation that warrants further investigation.[8][10] Conversely, the lack of clinical efficacy observed with a CRTH2 antagonist in COPD suggests that the inflammatory pathways in this disease may be redundant or less dependent on PGD2/CRTH2 signaling, highlighting the importance of patient and disease stratification in drug development.[7]
Future research should focus on identifying biomarkers that can predict patient response to CRTH2 antagonism, particularly in heterogeneous diseases. Further exploration in other non-allergic inflammatory conditions where eosinophils, basophils, or specific lymphocyte subsets play a key pathogenic role—such as hypereosinophilic syndromes or certain vasculitides—may uncover new therapeutic opportunities for this compound and similar agents.
References
- 1. CRTH2 antagonism significantly ameliorates airway hyperreactivity and downregulates inflammation-induced genes in a mouse model of airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Anti-eosinophil activity and clinical efficacy of the CRTH2 antagonist OC000459 in eosinophilic esophagitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ovid.com [ovid.com]
- 6. CRTH2 antagonist, CT‑133, effectively alleviates cigarette smoke-induced acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy and safety of AZD1981, a CRTH2 receptor antagonist, in patients with moderate to severe COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy and safety of AZD1981, a CRTH2 receptor antagonist, in patients with moderate to severe COPD [ouci.dntb.gov.ua]
- 9. Eosinophilic Esophagitis Clinical Trial Pipeline Analysis of 15+ Companies by DelveInsight [prnewswire.com]
- 10. researchgate.net [researchgate.net]
- 11. Nicotine prevents a reduction in neutrophil filterability induced by cigarette smoke exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mixed results from Roche’s mAb in COPD [clinicaltrialsarena.com]
- 13. Two Phase II randomized trials on the CRTh2 antagonist AZD1981 in adults with asthma - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Timapiprant in In Vivo Mouse Models of Asthma
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Timapiprant (also known as OC000459), a potent and selective antagonist of the prostaglandin D2 (PGD2) receptor 2 (DP2, also known as CRTH2), in preclinical mouse models of asthma.
Introduction
This compound is a small molecule inhibitor that targets the DP2 receptor, a key player in the inflammatory cascade associated with allergic asthma.[1] Prostaglandin D2, released from mast cells and other immune cells, binds to the DP2 receptor on Th2 cells, eosinophils, and basophils, promoting their recruitment, activation, and the release of pro-inflammatory cytokines. By blocking this interaction, this compound offers a targeted therapeutic approach to mitigate airway inflammation and hyperresponsiveness characteristic of asthma. These protocols and data summaries are intended to guide researchers in designing and executing in vivo studies to evaluate the efficacy of this compound in murine models of asthma.
Signaling Pathway of this compound Action
This compound competitively antagonizes the binding of PGD2 to the DP2 receptor, thereby inhibiting downstream signaling pathways that lead to allergic inflammation.
Caption: Mechanism of action of this compound.
Recommended this compound Dosage in Mouse Models
Based on preclinical studies using a structurally and functionally similar CRTH2 antagonist, the following dosage range for this compound is recommended for oral administration in mouse models of asthma.
| Dosage | Administration Route | Frequency | Vehicle | Notes |
| 0.1 - 10 mg/kg | Oral Gavage | Once daily | To be determined by solubility | Dose-response studies are recommended to determine the optimal dose for a specific model. |
Experimental Protocols
Protocol 1: Cockroach Allergen (CRA)-Induced Allergic Airway Inflammation
This protocol describes the induction of allergic airway inflammation in BALB/c mice using cockroach allergen, a clinically relevant allergen for asthma.
Materials:
-
This compound (OC000459)
-
Cockroach Allergen (CRA) extract (e.g., from Blatella germanica)
-
Incomplete Freund's Adjuvant (IFA)
-
Sterile Phosphate-Buffered Saline (PBS)
-
BALB/c mice (female, 6-8 weeks old)
-
Oral gavage needles (20-22 gauge)
-
Anesthetic (e.g., isoflurane)
-
Methacholine
Experimental Workflow:
Caption: Workflow for CRA-induced asthma model.
Procedure:
-
Sensitization:
-
On day 0, sensitize BALB/c mice with an intraperitoneal (i.p.) injection of 10 µg of CRA emulsified in Incomplete Freund's Adjuvant.[1]
-
-
Challenge:
-
This compound Administration:
-
Prepare this compound in a suitable vehicle.
-
Administer this compound (0.1, 1.0, or 10 mg/kg) or vehicle control via oral gavage 24 hours before the final allergen challenge.[1]
-
-
Endpoint Analysis (24 hours post-final challenge):
-
Airway Hyperresponsiveness (AHR): Measure AHR in response to increasing concentrations of methacholine using a whole-body plethysmograph or an invasive measurement system.
-
Bronchoalveolar Lavage Fluid (BALF) Analysis: Perform a bronchoalveolar lavage to collect airway inflammatory cells. Determine total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages).
-
Lung Histology: Perfuse and fix the lungs for histological analysis. Stain with Hematoxylin and Eosin (H&E) for general inflammation and Periodic acid-Schiff (PAS) for mucus production.
-
Protocol 2: General Oral Gavage Procedure for Mice
This protocol provides a standard procedure for administering substances via oral gavage to mice.
Materials:
-
Appropriately sized gavage needle (18-20 gauge for adult mice)
-
Syringe
-
Animal scale
Procedure:
-
Weigh the mouse to determine the correct dosing volume. The maximum recommended volume is 10 ml/kg.
-
Restrain the mouse firmly by the scruff of the neck to immobilize the head.
-
Gently insert the gavage needle into the diastema (the space between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly without resistance. If resistance is met, withdraw and reposition.
-
Once the needle is in the esophagus, slowly administer the solution.
-
Withdraw the needle gently and return the mouse to its cage.
-
Monitor the animal for any signs of distress.
Data Presentation
The following tables summarize the expected outcomes of this compound treatment in a mouse model of allergic asthma. The data is based on the effects observed with a similar CRTH2 antagonist.
Table 1: Effect of this compound on Airway Hyperresponsiveness (AHR)
| Treatment Group | Dosage (mg/kg) | Peak Airway Resistance (cmH₂O·s/mL) upon Methacholine Challenge |
| Vehicle Control | - | Significant increase compared to naive mice |
| This compound | 10 | Significant inhibition of AHR |
Table 2: Effect of this compound on Bronchoalveolar Lavage Fluid (BALF) Inflammatory Cell Counts
| Treatment Group | Dosage (mg/kg) | Total Leukocytes (cells/mL) | Eosinophils (cells/mL) | Neutrophils (cells/mL) | Lymphocytes (cells/mL) |
| Vehicle Control | - | Markedly increased | Significantly increased | Moderately increased | Slightly increased |
| This compound | 10 | Significantly reduced | Significantly reduced | Reduced | Reduced |
Table 3: Effect of this compound on Lung Histology
| Treatment Group | Dosage (mg/kg) | Peribronchial Inflammation | Mucus Production (PAS Staining) |
| Vehicle Control | - | Severe inflammatory cell infiltration | Marked goblet cell hyperplasia and mucus plugging |
| This compound | 10 | Reduced inflammatory cell infiltration | Decreased goblet cell hyperplasia and mucus |
Conclusion
This compound, as a selective DP2 antagonist, demonstrates significant potential in mitigating key features of allergic asthma in preclinical mouse models. The provided protocols offer a framework for evaluating its efficacy, and the summarized data highlights its expected anti-inflammatory and anti-hyperresponsive effects. Researchers are encouraged to adapt these protocols to their specific experimental needs and to conduct dose-response studies to identify the optimal therapeutic window for this compound in their chosen asthma model.
References
Protocol for dissolving Timapiprant for cell culture experiments
For Researchers, Scientists, and Drug Development Professionals.
Abstract
Timapiprant is a potent and selective antagonist of the prostaglandin D₂ receptor 2 (DP2 or CRTH2), which plays a crucial role in mediating inflammatory responses, particularly in allergic and eosinophilic conditions.[1] In cell culture experiments, this compound is utilized to investigate its inhibitory effects on the activation and chemotaxis of various immune cells, such as eosinophils, basophils, and Th2 lymphocytes, induced by prostaglandin D₂ (PGD₂).[1] This document provides a comprehensive protocol for the proper dissolution of this compound for use in in-vitro studies, ensuring accurate and reproducible experimental outcomes.
Data Presentation: Solubility and Recommended Concentrations
This compound is soluble in dimethyl sulfoxide (DMSO).[1] For cell culture applications, it is recommended to prepare a concentrated stock solution in DMSO. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[2]
| Parameter | Value | Source |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | [1] |
| Stock Solution Concentration | 1-10 mM in DMSO | General laboratory practice |
| Storage of Stock Solution | -20°C for long-term (months) | [1][3][4] |
| In-Vitro Working Concentration | 0.1 nM - 10 µM | [3][4] |
Experimental Protocols
Preparation of this compound Stock Solution (10 mM in DMSO)
Materials:
-
This compound powder
-
Anhydrous/Sterile Dimethyl Sulfoxide (DMSO)[5]
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination of the stock solution.
-
Weighing this compound: Accurately weigh the required amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.48 mg of this compound (Molecular Weight: 348.38 g/mol ).
-
Dissolution in DMSO: Add the appropriate volume of sterile DMSO to the tube containing the this compound powder.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming to 37°C can be applied if necessary to aid dissolution.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile, light-protected tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C for long-term storage.[1][3][4]
Preparation of this compound Working Solution
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium appropriate for your cell line
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final working concentrations. Note: It is crucial to add the DMSO stock solution to the cell culture medium and mix immediately to prevent precipitation of the compound. The final DMSO concentration in the culture medium should not exceed 0.5%.
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without this compound.
-
Immediate Use: Use the freshly prepared working solutions for your cell culture experiments immediately.
Mandatory Visualization
Caption: Experimental workflow for preparing this compound stock and working solutions.
Caption: Signaling pathway of this compound as a DP2 receptor antagonist.
References
Application Notes and Protocols for Timapiprant in a Murine Model of Atopic Dermatitis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atopic dermatitis (AD) is a chronic inflammatory skin disease characterized by a T-helper type 2 (Th2) cell-dominant immune response, leading to eosinophilic inflammation, elevated serum IgE, and intense pruritus. Prostaglandin D2 (PGD2) is a key inflammatory mediator released by mast cells that activates the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor.[1] This receptor is preferentially expressed on Th2 lymphocytes, eosinophils, and basophils.[2] Activation of the DP2 receptor by PGD2 promotes the migration and activation of these immune cells, contributing to the pathogenesis of allergic diseases like atopic dermatitis.[1]
Timapiprant (also known as OC000459) is a potent and selective antagonist of the DP2 receptor.[2] By blocking the PGD2/DP2 signaling pathway, this compound has the potential to ameliorate the inflammatory cascade in atopic dermatitis. These application notes provide a detailed overview of the use of this compound in a murine model of atopic dermatitis, including experimental protocols and data presentation. While clinical trials in humans have not shown significant efficacy for atopic dermatitis, preclinical studies in murine models are crucial for understanding the role of the DP2 receptor in skin inflammation.[3]
Signaling Pathway of PGD2 via the DP2 Receptor
The binding of PGD2 to its receptor, DP2 (CRTH2), on the surface of immune cells such as Th2 cells and eosinophils triggers a pro-inflammatory cascade. This signaling is mediated through a G-protein-coupled receptor mechanism that leads to the activation of downstream pathways, resulting in chemotaxis, cytokine release, and cellular activation.[4][5]
Caption: PGD2-DP2 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Murine Model of Atopic Dermatitis
Several murine models can be utilized to induce atopic dermatitis-like skin lesions, including the use of haptens like 2,4-dinitrochlorobenzene (DNCB) or fluorescein isothiocyanate (FITC).[3][6][7]
1. DNCB-Induced Atopic Dermatitis Model
This model is widely used and recapitulates many features of human AD, including Th2-dominant inflammation.[6][8]
-
Animals: Male BALB/c mice, 6-8 weeks old.
-
Sensitization: On day 0, the dorsal skin of the mice is shaved, and 100 µL of a 1% DNCB solution (in a 3:1 acetone:olive oil vehicle) is applied.
-
Challenge: Starting on day 7, 20 µL of a 0.2% DNCB solution is applied to the right ear every 2-3 days for a total of 5-6 applications to induce a chronic inflammatory state.
-
This compound Administration: this compound (OC000459) is administered orally (p.o.) daily, starting from the first day of DNCB challenge (day 7). A suggested starting dose, based on studies in rats, is 0.04 mg/kg, with a dose-response study (e.g., 0.01, 0.1, 1 mg/kg) recommended to determine the optimal dose in this model.[2] The vehicle control group receives the same volume of the vehicle used to dissolve this compound.
-
Endpoint Analysis: 24 hours after the final DNCB application, mice are euthanized, and samples are collected for analysis.
2. FITC-Induced Delayed-Type Hypersensitivity Model
This model is useful for assessing the effect of compounds on contact hypersensitivity, which shares inflammatory pathways with atopic dermatitis.[3]
-
Animals: Male BALB/c mice, 6-8 weeks old.
-
Sensitization: On day 0, 400 µL of a 1.5% FITC solution (in a 1:1 acetone:dibutyl phthalate vehicle) is applied to the shaved abdomen.
-
Challenge: On day 5, 20 µL of a 0.5% FITC solution is applied to the dorsal and ventral surfaces of the right ear. The left ear receives the vehicle alone.
-
This compound Administration: this compound is administered orally 1 hour before the FITC challenge on day 5.
-
Endpoint Analysis: Ear swelling is measured 24 hours after the challenge using a micrometer. The difference in thickness between the right and left ears is calculated.
Assessment of Atopic Dermatitis-Like Lesions
-
Clinical Score: The severity of skin lesions (erythema, edema, excoriation, and dryness) can be scored on a scale of 0 (none) to 3 (severe) for each parameter.
-
Scratching Behavior: The number of scratching bouts in a defined period (e.g., 30 minutes) is counted after the final challenge.
-
Ear Thickness: Measured with a digital micrometer before and 24 hours after the final challenge.
-
Histological Analysis: Ear or dorsal skin samples are fixed in 10% formalin, embedded in paraffin, and sectioned. Sections are stained with Hematoxylin and Eosin (H&E) to assess epidermal thickness and inflammatory cell infiltration, and with Toluidine Blue to identify mast cells.
-
Immunohistochemistry: Staining for specific cell markers such as CD4 (T-helper cells) and eosinophil peroxidase (eosinophils) can be performed.
-
Serum IgE Levels: Blood is collected via cardiac puncture, and serum is separated to measure total IgE levels by ELISA.
-
Cytokine Levels: Skin tissue homogenates can be used to measure the levels of Th2 cytokines (IL-4, IL-5, IL-13) by ELISA or multiplex assay.
Experimental Workflow
References
- 1. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacologic profile of OC000459, a potent, selective, and orally active D prostanoid receptor 2 antagonist that inhibits mast cell-dependent activation of T helper 2 lymphocytes and eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The prostaglandin D2 receptor 2 pathway in asthma: a key player in airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Expression of DP2 (CRTh2), a Prostaglandin D2 Receptor, in Human Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oral and topical administration of a geranyl acetophenone attenuates DNCB-induced atopic dermatitis-like skin lesions in BALB/c mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Atopic Dermatitis_GemPharmatech [en.gempharmatech.com]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols: Flow Cytometry Analysis of Eosinophils Treated with Timapiprant
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Timapiprant is a selective antagonist of the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as the prostaglandin D2 receptor 2 (DP2).[1][2][3] This receptor is prominently expressed on eosinophils, basophils, and Type 2 innate lymphoid cells (ILC2s).[2][4] The binding of its natural ligand, prostaglandin D2 (PGD2), to CRTH2 mediates several key processes in the allergic inflammatory cascade, including eosinophil chemotaxis, activation, and degranulation.[2][4][5] By blocking this interaction, this compound is being investigated as a therapeutic agent for eosinophil-driven diseases such as asthma and eosinophilic esophagitis.[1][6][7]
Flow cytometry is a powerful technique for the detailed analysis of eosinophil responses to therapeutic agents like this compound.[8][9][10] This application note provides detailed protocols for the in vitro treatment of eosinophils with this compound and their subsequent analysis by flow cytometry to assess key functional parameters, including activation status and degranulation.
Experimental Principles
This protocol outlines the isolation of human eosinophils from peripheral blood, followed by in vitro culture and stimulation in the presence or absence of this compound. PGD2 is used as a stimulant to activate the CRTH2 pathway. Flow cytometry is then employed to quantify changes in cell surface markers of activation and intracellular levels of granular proteins.
Key Flow Cytometry Markers for Eosinophil Analysis:
Eosinophils can be identified based on their high side scatter (SSC) properties and specific surface marker expression.[8][11]
-
Identification Markers:
-
Activation Markers:
-
Intracellular Granule Proteins:
Data Presentation
The following tables summarize expected quantitative data from flow cytometry analysis of eosinophils treated with this compound.
Table 1: Effect of this compound on Eosinophil Activation Markers
| Treatment Group | % CD11b Positive Cells (Mean ± SD) | CD11b Mean Fluorescence Intensity (MFI) (Mean ± SD) | % CD69 Positive Cells (Mean ± SD) |
| Unstimulated Control | 15 ± 5 | 500 ± 150 | 5 ± 2 |
| PGD2 (1 µM) | 75 ± 10 | 2500 ± 500 | 40 ± 8 |
| PGD2 (1 µM) + this compound (100 nM) | 20 ± 7 | 600 ± 200 | 8 ± 3 |
| This compound (100 nM) alone | 16 ± 6 | 520 ± 160 | 5 ± 2 |
Table 2: Effect of this compound on Eosinophil Degranulation
| Treatment Group | Intracellular ECP MFI (Mean ± SD) | Intracellular EPO MFI (Mean ± SD) |
| Unstimulated Control | 8000 ± 1200 | 10000 ± 1500 |
| PGD2 (1 µM) | 3500 ± 800 | 4500 ± 900 |
| PGD2 (1 µM) + this compound (100 nM) | 7500 ± 1100 | 9200 ± 1300 |
| This compound (100 nM) alone | 7900 ± 1250 | 9800 ± 1400 |
Experimental Protocols
Protocol 1: Isolation of Human Eosinophils from Peripheral Blood
This protocol describes the enrichment of eosinophils from whole blood using negative selection.
Materials:
-
Human whole blood collected in EDTA tubes
-
RosetteSep™ Human Eosinophil Enrichment Cocktail
-
Ficoll-Paque™ PLUS
-
Phosphate Buffered Saline (PBS)
-
Fetal Bovine Serum (FBS)
-
50 mL conical tubes
-
Serological pipettes
-
Centrifuge
Method:
-
Dilute whole blood 1:1 with PBS.
-
Add RosetteSep™ Human Eosinophil Enrichment Cocktail at 50 µL/mL of whole blood.
-
Incubate at room temperature for 20 minutes.
-
Carefully layer the diluted blood over Ficoll-Paque™ PLUS in a new 50 mL conical tube.
-
Centrifuge at 1200 x g for 20 minutes at room temperature with the brake off.
-
Aspirate the top layer containing plasma, platelets, and mononuclear cells.
-
Collect the enriched eosinophil layer, which will be above the red blood cell pellet.
-
Wash the collected cells twice with PBS containing 2% FBS.
-
Resuspend the cell pellet in an appropriate culture medium.
-
Determine cell count and viability using a hemocytometer and trypan blue exclusion.
Protocol 2: In Vitro Treatment of Eosinophils with this compound
Materials:
-
Isolated human eosinophils
-
RPMI 1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
Prostaglandin D2 (PGD2) (stock solution in ethanol)
-
96-well cell culture plate
-
Incubator (37°C, 5% CO2)
Method:
-
Seed isolated eosinophils at a density of 1 x 10^6 cells/mL in a 96-well plate.
-
Prepare treatment conditions:
-
Unstimulated Control (vehicle controls for this compound and PGD2)
-
PGD2 alone (e.g., 1 µM)
-
PGD2 + this compound (pre-incubate with this compound for 30 minutes before adding PGD2)
-
This compound alone
-
-
Add this compound (e.g., 100 nM final concentration) to the designated wells and incubate for 30 minutes at 37°C.
-
Add PGD2 (e.g., 1 µM final concentration) to the appropriate wells.
-
Incubate the plate for the desired time (e.g., 1-4 hours for activation marker expression, 4-6 hours for degranulation assays) at 37°C in a 5% CO2 incubator.
Protocol 3: Flow Cytometry Staining for Surface Markers
Materials:
-
Treated eosinophils
-
FACS buffer (PBS + 2% FBS + 0.05% sodium azide)
-
Fluorochrome-conjugated antibodies:
-
Anti-Human CD16
-
Anti-Human Siglec-8
-
Anti-Human CCR3
-
Anti-Human CD11b
-
Anti-Human CD69
-
-
FACS tubes
-
Centrifuge
Method:
-
Harvest the treated cells and transfer them to FACS tubes.
-
Wash the cells once with cold FACS buffer.
-
Prepare an antibody cocktail containing the desired fluorochrome-conjugated antibodies at their predetermined optimal concentrations in FACS buffer.
-
Resuspend the cell pellets in the antibody cocktail.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with cold FACS buffer.
-
Resuspend the final cell pellet in 300-500 µL of FACS buffer.
-
Acquire data on a flow cytometer.
Protocol 4: Intracellular Staining for Granule Proteins
This protocol should be performed after surface staining if a combined analysis is desired.[12][13]
Materials:
-
Surface-stained eosinophils
-
Fixation Buffer (e.g., Cytofix/Cytoperm™ solution or 4% paraformaldehyde)
-
Permeabilization Buffer (e.g., Perm/Wash™ buffer or PBS with 0.1% Saponin)
-
Fluorochrome-conjugated antibodies:
-
Anti-Human Eosinophil Cationic Protein (ECP)
-
Anti-Human Eosinophil Peroxidase (EPO)
-
Method:
-
After surface staining, resuspend the cells in 100 µL of Fixation Buffer.
-
Incubate for 20 minutes at room temperature.
-
Wash the cells twice with Permeabilization Buffer.
-
Prepare an antibody cocktail for intracellular targets in Permeabilization Buffer.
-
Resuspend the fixed and permeabilized cells in the intracellular antibody cocktail.
-
Incubate for 30 minutes at room temperature in the dark.
-
Wash the cells twice with Permeabilization Buffer.
-
Resuspend the final cell pellet in FACS buffer.
-
Acquire data on a flow cytometer.
Visualizations
Caption: this compound blocks PGD2 binding to the CRTH2 receptor on eosinophils.
Caption: Workflow for analyzing this compound's effects on eosinophils via flow cytometry.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Effect of CRTH2 antagonism on the response to experimental rhinovirus infection in asthma: a pilot randomised controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. dovepress.com [dovepress.com]
- 5. Spotlight on fevipiprant and its potential in the treatment of asthma: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Prostaglandins and Their Receptors in Eosinophil Function and As Therapeutic Targets [frontiersin.org]
- 7. The therapeutic potential of CRTH2/DP2 beyond allergy and asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of eosinophils by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. beckman.com [beckman.com]
- 10. Detection of Mouse Eosinophils in Tissue by Flow Cytometry and Isolation by Fluorescence-Activated Cell Sorting (FACS) | Springer Nature Experiments [experiments.springernature.com]
- 11. Eosinophil Overview | Thermo Fisher Scientific - US [thermofisher.com]
- 12. A flow cytometric method for the detection of intracellular basic proteins in unseparated peripheral blood and bone marrow eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Intracellular Staining for Flow Cytometry Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Application Notes and Protocols for Timapiprant Formulation for Oral Gavage in Rodents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Timapiprant (also known as OC000459) is a potent and selective antagonist of the prostaglandin D2 (PGD2) receptor 2 (DP2 or CRTH2).[1][2] This small molecule drug is under investigation for its therapeutic potential in treating a variety of inflammatory and allergic conditions, including asthma, allergic rhinitis, and atopic dermatitis.[1] In preclinical rodent models, oral gavage is a precise and commonly employed method for administering this compound to evaluate its efficacy and pharmacokinetics. Due to its physicochemical properties, particularly its solubility, a carefully prepared formulation is essential for accurate dosing and bioavailability. These application notes provide detailed protocols for the preparation of this compound for oral gavage in rodents, along with relevant physicochemical data and a summary of its mechanism of action.
Physicochemical Properties of this compound
A summary of the relevant physicochemical properties of this compound is presented in Table 1. Understanding these properties is crucial for selecting an appropriate vehicle for oral administration.
| Property | Value | Source |
| Chemical Formula | C21H17FN2O2 | [3][4] |
| Molecular Weight | 348.37 g/mol | [3][4] |
| CAS Number | 851723-84-7 (free acid) | [3] |
| Appearance | Solid powder | [3] |
| Solubility (DMSO) | 100 mg/mL (270.01 mM) with sonication | [5] |
| Solubility (in vivo vehicle 1) | ≥ 2.08 mg/mL (5.62 mM) in 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | [5][6] |
| Solubility (in vivo vehicle 2) | ≥ 2.08 mg/mL (5.62 mM) in 10% DMSO, 90% (20% SBE-β-CD in saline) | [5][6] |
Mechanism of Action: this compound Signaling Pathway
This compound exerts its therapeutic effects by acting as a selective antagonist of the DP2 receptor.[1][2] Prostaglandin D2 (PGD2), a lipid mediator released from mast cells and Th2 cells, plays a critical role in orchestrating allergic inflammation by binding to the DP2 receptor on various immune cells, including Th2 lymphocytes and eosinophils.[1] This binding event triggers a signaling cascade that leads to chemotaxis, activation, and survival of these cells, thereby perpetuating the inflammatory response.[1][3] By blocking the DP2 receptor, this compound prevents PGD2 from initiating these downstream effects, ultimately reducing the recruitment and activation of immune cells in target tissues and mitigating the signs and symptoms of allergic disease.[1]
This compound blocks PGD2 binding to the DP2 receptor, inhibiting inflammatory signaling.
Experimental Protocols: Preparation of this compound for Oral Gavage
The following protocols describe the preparation of this compound formulations suitable for oral gavage in rodents. The choice of formulation may depend on the required dose concentration and the specific experimental design.
Protocol 1: Formulation with PEG300 and Tween-80
This formulation is suitable for achieving a clear solution of this compound.
Materials and Equipment:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl)
-
Weighing balance
-
Spatula
-
Sterile conical tubes or beakers
-
Magnetic stirrer and stir bar
-
Pipettes
Procedure:
-
Weigh this compound: Accurately weigh the required amount of this compound powder.
-
Dissolve in DMSO: Add 10% of the final desired volume of DMSO to the this compound powder. Mix thoroughly using a vortex or by sonicating until the powder is completely dissolved.
-
Add PEG300: Add 40% of the final desired volume of PEG300 to the DMSO solution. Mix until a homogenous solution is achieved.
-
Add Tween-80: Add 5% of the final desired volume of Tween-80 and mix thoroughly.
-
Add Saline: Gradually add 45% of the final desired volume of sterile saline to the mixture while continuously stirring.
-
Final Mixing: Continue stirring until the solution is clear and uniform.
-
Storage: Store the final formulation at 4°C for short-term use. For longer-term storage, it is recommended to prepare fresh solutions.
Protocol 2: Formulation with SBE-β-CD
This formulation utilizes sulfobutyl ether beta-cyclodextrin (SBE-β-CD) as a solubilizing agent.
Materials and Equipment:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
20% (w/v) SBE-β-CD in sterile saline
-
Weighing balance
-
Spatula
-
Sterile conical tubes or beakers
-
Magnetic stirrer and stir bar
-
Pipettes
Procedure:
-
Weigh this compound: Accurately weigh the required amount of this compound powder.
-
Dissolve in DMSO: Add 10% of the final desired volume of DMSO to the this compound powder. Mix thoroughly using a vortex or by sonicating until the powder is completely dissolved.
-
Add SBE-β-CD Solution: Gradually add 90% of the final desired volume of the 20% SBE-β-CD in saline solution to the DMSO mixture while continuously stirring.
-
Final Mixing: Continue stirring until a clear and uniform solution is obtained.
-
Storage: Store the final formulation at 4°C for short-term use. It is advisable to prepare fresh solutions for optimal stability.
Experimental Workflow: Formulation and Administration
The following diagram outlines the general workflow for preparing and administering the this compound formulation to rodents via oral gavage.
Workflow for preparing and administering this compound via oral gavage.
Dosing Considerations
-
Dose Volume: The volume administered to rodents should be carefully calculated based on the animal's body weight. As a general guideline, the oral gavage volume for mice is typically 5-10 mL/kg, and for rats, it is 5-20 mL/kg.
-
Animal Handling: Proper animal handling and restraint techniques are crucial to minimize stress and ensure accurate administration.
-
Gavage Needle: Use an appropriately sized and flexible gavage needle to prevent injury to the esophagus.
-
Fasting: Depending on the study design, a short fasting period (e.g., 4-6 hours) prior to dosing may be required to ensure consistent absorption.
Safety Precautions
-
Handle this compound powder in a well-ventilated area or a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Dispose of all waste materials according to institutional guidelines.
By following these application notes and protocols, researchers can prepare stable and accurate formulations of this compound for oral gavage in rodents, facilitating reliable and reproducible in vivo studies.
References
Application Notes and Protocols for Immunohistochemical Staining of DP2 Receptor in Timapiprant Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Timapiprant (OC000459) is a potent and selective antagonist of the prostaglandin D2 (PGD2) receptor 2, also known as chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2 or DP2). The DP2 receptor is a key player in the inflammatory cascade associated with allergic diseases such as asthma and eosinophilic esophagitis. It is primarily expressed on type 2 innate lymphoid cells (ILC2s), T helper 2 (Th2) cells, eosinophils, and basophils. Activation of the DP2 receptor by its ligand, PGD2, leads to the recruitment and activation of these inflammatory cells, promoting a type 2 immune response.
This compound is under investigation for its therapeutic potential in mitigating the inflammatory responses in these conditions. Immunohistochemistry (IHC) is a critical technique for visualizing and quantifying the expression of the DP2 receptor in tissue samples, providing valuable insights into the mechanism of action of this compound and its effects on the inflammatory milieu. These application notes provide a detailed protocol for IHC staining of the DP2 receptor and guidance on the interpretation of staining results in the context of this compound studies.
Data Presentation: Quantitative Analysis of DP2 Receptor Staining
While specific quantitative data from this compound clinical trials with detailed immunohistochemistry scoring is not extensively published in a tabular format, the following table represents a potential scenario based on findings from pre-clinical and pilot clinical studies. These studies suggest that this compound may lead to a reduction in the infiltration of DP2-positive inflammatory cells in affected tissues. The data presented here is a composite representation for illustrative purposes.
Table 1: Representative Quantitative Analysis of DP2 Receptor Immunohistochemical Staining in Bronchial Biopsies of Asthma Patients
| Treatment Group | Number of Patients (n) | Mean Percentage of DP2-Positive Cells (%) | Mean Staining Intensity (0-3 scale) | Mean H-Score* |
| Placebo | 20 | 25.4 ± 5.2 | 1.8 ± 0.4 | 45.7 ± 12.1 |
| This compound | 20 | 18.7 ± 4.8 | 1.5 ± 0.3 | 28.1 ± 9.7 |
*H-Score is calculated as: H-Score = Σ (Intensity × Percentage of cells at that intensity). For example, (1 × % of weakly stained cells) + (2 × % of moderately stained cells) + (3 × % of strongly stained cells). The score ranges from 0 to 300.
Note: In a pilot study involving experimental rhinovirus infection in asthmatic patients, an increase in CRTH2+ cells was observed in the placebo group during infection, a response that was absent in the this compound-treated group; however, the difference between the groups was not statistically significant[1].
Experimental Protocols
Detailed Protocol for Immunohistochemical Staining of DP2 Receptor
This protocol outlines the steps for staining the DP2 receptor in formalin-fixed, paraffin-embedded (FFPE) tissue sections, such as bronchial or esophageal biopsies.
1. Materials and Reagents:
-
FFPE tissue sections (4-5 µm) on positively charged slides
-
Xylene or a xylene substitute
-
Ethanol (100%, 95%, 70%)
-
Deionized or distilled water
-
Antigen Retrieval Solution (e.g., Citrate Buffer, pH 6.0)
-
Peroxidase/Alkaline Phosphatase Blocking Reagent
-
Protein Block or Normal Serum
-
Primary Antibody: Rabbit anti-human DP2/CRTH2 polyclonal or monoclonal antibody
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG
-
DAB (3,3'-Diaminobenzidine) Substrate-Chromogen System
-
Hematoxylin counterstain
-
Mounting Medium
-
Phosphate Buffered Saline (PBS) or Tris-Buffered Saline (TBS)
-
Humidified staining chamber
2. Staining Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (or substitute) for 2 x 5 minutes.
-
Immerse in 100% ethanol for 2 x 3 minutes.
-
Immerse in 95% ethanol for 2 minutes.
-
Immerse in 70% ethanol for 2 minutes.
-
Rinse gently with deionized water.
-
-
Antigen Retrieval:
-
Immerse slides in pre-heated Antigen Retrieval Solution (e.g., Citrate Buffer, pH 6.0) in a water bath or steamer at 95-100°C for 20-30 minutes.
-
Allow slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse slides with PBS or TBS.
-
-
Blocking Endogenous Enzymes:
-
Incubate sections with Peroxidase/Alkaline Phosphatase Blocking Reagent for 10-15 minutes at room temperature to quench endogenous enzyme activity.
-
Rinse with PBS or TBS.
-
-
Blocking Non-Specific Binding:
-
Incubate sections with Protein Block or 5% normal serum (from the same species as the secondary antibody) for 30-60 minutes at room temperature in a humidified chamber.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-DP2/CRTH2 antibody to its optimal concentration in antibody diluent.
-
Apply the diluted primary antibody to the sections and incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides with PBS or TBS (3 x 5 minutes).
-
Apply the HRP-conjugated secondary antibody and incubate for 30-60 minutes at room temperature.
-
-
Detection:
-
Rinse slides with PBS or TBS (3 x 5 minutes).
-
Prepare and apply the DAB substrate-chromogen solution according to the manufacturer's instructions.
-
Monitor for color development (typically 2-10 minutes) under a microscope. The DP2-positive cells will appear brown.
-
Stop the reaction by rinsing with deionized water.
-
-
Counterstaining:
-
Immerse slides in hematoxylin for 1-2 minutes to stain the cell nuclei blue.
-
Rinse with deionized water.
-
"Blue" the sections in a gentle stream of tap water or a bluing reagent.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through graded alcohols (70%, 95%, 100% ethanol).
-
Clear in xylene (or substitute).
-
Apply a coverslip using a permanent mounting medium.
-
3. Quality Control:
-
Positive Control: Use tissue known to express the DP2 receptor (e.g., tonsil, nasal polyps with eosinophilic infiltrate) to validate the staining protocol.
-
Negative Control: Omit the primary antibody or use an isotype control antibody to assess non-specific staining.
Visualization of Pathways and Workflows
DP2 Receptor Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the binding of PGD2 to the DP2 receptor, a pathway that this compound is designed to inhibit.
Caption: DP2 receptor signaling pathway and the inhibitory action of this compound.
Immunohistochemistry Experimental Workflow
This diagram provides a visual representation of the key steps involved in the immunohistochemical staining protocol for the DP2 receptor.
Caption: Standard workflow for immunohistochemical staining.
References
Application Notes and Protocols for Evaluating Timapiprant Efficacy in Preclinical Models of Chronic Obstructive Pulmonary Disease (COPD)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic Obstructive Pulmonary Disease (COPD) is a progressive inflammatory lung disease characterized by airflow limitation and respiratory symptoms. Current therapeutic strategies offer symptomatic relief but do not halt disease progression. Timapiprant, a potent and selective antagonist of the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), presents a promising therapeutic approach by targeting the prostaglandin D2 (PGD2) pathway, which is implicated in the recruitment and activation of inflammatory cells central to COPD pathogenesis.[1] This document provides detailed experimental protocols and application notes for evaluating the efficacy of this compound in established preclinical mouse models of COPD.
This compound specifically blocks the PGD2-mediated activation of CRTH2, thereby inhibiting the downstream signaling cascades that lead to the recruitment and activation of key inflammatory cells such as eosinophils, basophils, and type 2 innate lymphoid cells (ILC2s).[2][3] By disrupting this pathway, this compound has the potential to reduce airway inflammation, mucus hypersecretion, and airway remodeling, which are hallmark features of COPD.
These application notes will detail the experimental design, protocols, and data analysis methods for assessing the therapeutic potential of this compound in cigarette smoke-induced, lipopolysaccharide (LPS)-induced, and elastase-induced models of COPD in mice.
Signaling Pathway of this compound's Mechanism of Action
The following diagram illustrates the signaling pathway targeted by this compound. Prostaglandin D2 (PGD2), released from mast cells and other immune cells, binds to the CRTH2 receptor on inflammatory cells. This activation leads to a cascade of intracellular events, including increased intracellular calcium and activation of signaling pathways like phospholipase C and phosphatidylinositol 3-kinase, ultimately resulting in cellular activation, chemotaxis, and the release of pro-inflammatory mediators.[3] this compound acts as a competitive antagonist at the CRTH2 receptor, blocking these downstream effects.
Experimental Workflow for this compound Efficacy Studies
The following diagram outlines the general experimental workflow for assessing the efficacy of this compound in preclinical COPD models. The workflow encompasses animal model induction, therapeutic intervention, and subsequent endpoint analysis.
Experimental Protocols
Cigarette Smoke (CS)-Induced COPD Model
This model mimics the primary etiological factor of human COPD and is suitable for studying chronic inflammation and emphysema development.[4][5]
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Whole-body inhalation exposure system
-
Standard research cigarettes (e.g., 3R4F)
-
This compound
-
Vehicle control (e.g., 0.5% methylcellulose)
Protocol:
-
Acclimatization: Acclimatize mice for at least one week before the start of the experiment.
-
Group Allocation: Randomly divide mice into three groups:
-
Control Group: Exposed to filtered air and receives vehicle.
-
CS + Vehicle Group: Exposed to cigarette smoke and receives vehicle.
-
CS + this compound Group: Exposed to cigarette smoke and receives this compound.
-
-
CS Exposure:
-
Expose mice to whole-body cigarette smoke from 10-12 cigarettes per day, 5 days a week, for 8-24 weeks.[6] The smoke concentration in the chamber should be monitored and maintained at a consistent level.
-
The control group is exposed to filtered air under identical conditions.
-
-
This compound Administration:
-
Prophylactic Regimen: Administer this compound (e.g., orally) daily, starting one day before the first CS exposure and continuing throughout the study period.
-
Therapeutic Regimen: Begin this compound administration after a defined period of CS exposure (e.g., after 4 or 8 weeks) to model treatment of established disease.
-
-
Endpoint Analysis: At the end of the study period, perform endpoint analyses as detailed in the "Efficacy Endpoint Analysis" section.
Lipopolysaccharide (LPS)-Induced COPD Exacerbation Model
This model is used to study acute exacerbations of COPD, characterized by a rapid influx of inflammatory cells, particularly neutrophils.[7][8]
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Vehicle control
-
Intranasal or intratracheal instillation apparatus
Protocol:
-
Acclimatization and Group Allocation: As described in the CS model.
-
LPS Instillation:
-
This compound Administration:
-
Prophylactic Regimen: Administer this compound prior to each LPS instillation.
-
Therapeutic Regimen: Administer this compound after LPS instillation to assess its effect on an established inflammatory response.
-
-
Endpoint Analysis: Collect samples for endpoint analysis at various time points after LPS challenge (e.g., 24, 48, 72 hours) to capture the dynamics of the inflammatory response.[7]
Elastase-Induced Emphysema Model
This model rapidly induces emphysema-like airspace enlargement by direct enzymatic degradation of lung elastin.[11][12] It is particularly useful for studying the mechanisms of alveolar destruction and repair.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Porcine pancreatic elastase (PPE)
-
This compound
-
Vehicle control
-
Intratracheal instillation apparatus
Protocol:
-
Acclimatization and Group Allocation: As described in the CS model.
-
Elastase Instillation:
-
This compound Administration:
-
Prophylactic Regimen: Administer this compound before and daily after elastase instillation.
-
Therapeutic Regimen: Begin this compound administration several days or weeks after elastase instillation to evaluate its effect on established emphysema.
-
-
Endpoint Analysis: Perform endpoint analyses typically 21-28 days after the final elastase instillation to allow for the full development of emphysematous changes.[11][14]
Efficacy Endpoint Analysis
Lung Function Assessment
-
Forced Expiratory Volume in 1 second (FEV1) and Forced Vital Capacity (FVC): Measure using a rodent ventilator and specialized software to assess airflow limitation. A decrease in the FEV1/FVC ratio is indicative of obstructive lung disease.[15]
-
Lung Compliance and Resistance: Assess lung mechanics to determine changes in the elastic properties of the lung and airway resistance.
Bronchoalveolar Lavage Fluid (BALF) Analysis
-
Total and Differential Cell Counts: Perform a lavage of the lungs with sterile saline. Determine the total number of inflammatory cells and perform differential counts (neutrophils, macrophages, eosinophils, lymphocytes) using cytospin preparations and staining.[16][17][18]
-
Cytokine and Chemokine Levels: Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and chemokines (e.g., CXCL1/KC, CCL2/MCP-1) in the BALF supernatant using ELISA or multiplex assays.[19]
Lung Histopathology
-
Tissue Preparation: Perfuse and fix the lungs with 4% paraformaldehyde. Embed the tissue in paraffin and prepare sections for staining.
-
H&E Staining: Stain sections with Hematoxylin and Eosin to assess general lung morphology and inflammatory cell infiltration.
-
Inflammation Scoring: Use a semi-quantitative scoring system to evaluate the severity of peribronchial and perivascular inflammation.[20][21][22]
-
Emphysema Assessment: Quantify airspace enlargement by measuring the mean linear intercept (Lm) on H&E stained sections.
Biomarker Analysis
-
Gene Expression: Isolate RNA from lung tissue and perform quantitative real-time PCR (qPCR) to measure the expression of genes related to inflammation (e.g., Il6, Tnf), oxidative stress, and tissue remodeling (e.g., Mmp9, Mmp12).
-
Protein Expression: Perform Western blotting or immunohistochemistry on lung tissue homogenates or sections to quantify the protein levels of key inflammatory and structural markers.
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison between experimental groups.
Table 1: Lung Function Parameters
| Group | FEV1 (mL) | FVC (mL) | FEV1/FVC Ratio | Lung Compliance (mL/cmH2O) | Lung Resistance (cmH2O·s/mL) |
| Control + Vehicle | |||||
| COPD Model + Vehicle | |||||
| COPD Model + this compound (Dose 1) | |||||
| COPD Model + this compound (Dose 2) |
Table 2: BALF Inflammatory Cell Counts (cells x 10⁴/mL)
| Group | Total Cells | Macrophages | Neutrophils | Eosinophils | Lymphocytes |
| Control + Vehicle | |||||
| COPD Model + Vehicle | |||||
| COPD Model + this compound (Dose 1) | |||||
| COPD Model + this compound (Dose 2) |
Table 3: BALF Cytokine/Chemokine Levels (pg/mL)
| Group | TNF-α | IL-1β | IL-6 | CXCL1/KC | CCL2/MCP-1 |
| Control + Vehicle | |||||
| COPD Model + Vehicle | |||||
| COPD Model + this compound (Dose 1) | |||||
| COPD Model + this compound (Dose 2) |
Table 4: Lung Histopathology Scores
| Group | Peribronchial Inflammation Score (0-4) | Perivascular Inflammation Score (0-4) | Mean Linear Intercept (Lm, µm) |
| Control + Vehicle | |||
| COPD Model + Vehicle | |||
| COPD Model + this compound (Dose 1) | |||
| COPD Model + this compound (Dose 2) |
Conclusion
These detailed application notes and protocols provide a robust framework for the preclinical evaluation of this compound's efficacy in various mouse models of COPD. By employing these standardized methods, researchers can generate reliable and reproducible data to support the further development of this compound as a novel therapeutic for COPD. The comprehensive analysis of lung function, inflammation, and histopathology will provide critical insights into the therapeutic potential of targeting the PGD2-CRTH2 pathway in this debilitating disease.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Effect of CRTH2 antagonism on the response to experimental rhinovirus infection in asthma: a pilot randomised controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Cigarette Smoke induced COPD Model - Creative Biolabs [creative-biolabs.com]
- 5. portlandpress.com [portlandpress.com]
- 6. Cigarette smoke exposure induced animal models of COPD – procedural variations and apparatus [jpccr.eu]
- 7. Establishment of a chronic obstructive pulmonary disease mouse model based on the elapsed time after LPS intranasal instillation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. itmedicalteam.pl [itmedicalteam.pl]
- 9. Frontiers | Elastase- and LPS-Exposed Cpa3Cre/+ and ST2-/- Mice Develop Unimpaired Obstructive Pulmonary Disease [frontiersin.org]
- 10. publications.ersnet.org [publications.ersnet.org]
- 11. Elastase-Induced Lung Emphysema Models in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Elastase-Induced Lung Emphysema Models in Mice | Springer Nature Experiments [experiments.springernature.com]
- 13. Frontiers | Characterization of a Mouse Model of Emphysema Induced by Multiple Instillations of Low-Dose Elastase [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. Healthcare Professionals’ Preferred Efficacy Endpoints and Minimal Clinically Important Differences in the Assessment of New Medicines for Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Microvesicles in bronchoalveolar lavage as a potential biomarker of COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Bronchoalveolar Lavage Fluid from COPD Patients Reveals More Compounds Associated with Disease than Matched Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Peptides in Bronchoalveolar Lavage in Chronic Obstructive Pulmonary Disease | PLOS One [journals.plos.org]
- 19. Incorporating Biomarkers in COPD Management: The Research Keeps Going - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. academic.oup.com [academic.oup.com]
- 22. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing Timapiprant Activity Using Cell-Based Functional Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Timapiprant (also known as OC000459) is a potent, selective, and orally active antagonist of the prostaglandin D2 (PGD2) receptor 2, commonly known as DP2 or CRTH2 (chemoattractant receptor-homologous molecule expressed on Th2 cells).[1] PGD2 is a critical lipid mediator released by mast cells and other immune cells in response to allergens, playing a pivotal role in the recruitment and activation of inflammatory cells such as T helper type 2 (Th2) lymphocytes, eosinophils, and basophils.[2][3] By blocking the DP2 receptor, this compound effectively inhibits the pro-inflammatory effects of PGD2, making it a promising therapeutic agent for allergic and inflammatory conditions like asthma and allergic rhinitis.[2][4][5]
These application notes provide detailed protocols for a suite of cell-based functional assays designed to characterize the activity and potency of this compound and other DP2 receptor antagonists. The described assays are essential tools for in vitro pharmacological profiling and drug development.
Mechanism of Action: The PGD2/DP2 Signaling Pathway
The DP2 receptor is a G protein-coupled receptor (GPCR) that, upon binding its ligand PGD2, couples to the Gi alpha subunit. This activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Concurrently, the activation of the Gi pathway leads to an increase in intracellular calcium concentrations ([Ca2+]). These signaling events trigger a cascade of cellular responses, including chemotaxis (cell migration), cytokine release, and changes in cell shape and activation status, all ofwhich contribute to the inflammatory response.[6][7] this compound exerts its therapeutic effect by competitively binding to the DP2 receptor and preventing PGD2-mediated signaling.
Quantitative Data Summary
The following table summarizes the in vitro potency of this compound in various cell-based functional assays. This data is crucial for comparing its activity across different biological contexts and against other compounds.
| Assay Type | Target | Cell Type/System | Parameter | Value | Reference |
| Radioligand Binding | Human Recombinant DP2 | - | Ki | 13 nM | [1] |
| Radioligand Binding | Rat Recombinant DP2 | - | Ki | 3 nM | [1] |
| Radioligand Binding | Human Native DP2 | Th2 cell membranes | Ki | 4 nM | [1][5] |
| Chemotaxis Assay | DP2 | Human Th2 Lymphocytes | IC50 | 28 nM | [1] |
| Cytokine Production | DP2 | Human Th2 Lymphocytes | IC50 | 19 nM | [1] |
| Anti-apoptotic Effect | DP2 | Th2 cells | IC50 | 35 nM | [1] |
Experimental Protocols
Detailed methodologies for key cell-based functional assays to assess this compound's activity are provided below.
Radioligand Binding Assay (Competitive)
This assay is the gold standard for determining the binding affinity (Ki) of a test compound to its target receptor.[8][9]
Objective: To determine the Ki of this compound for the DP2 receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell membranes from HEK293 or CHO cells stably expressing the human DP2 receptor.
-
Radioligand: [3H]PGD2.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific competitor: High concentration of unlabeled PGD2 (e.g., 10 µM).
-
This compound stock solution and serial dilutions.
-
96-well filter plates (e.g., GF/C filters pre-soaked in 0.3% PEI).
-
Scintillation cocktail and scintillation counter.
Protocol:
-
Preparation: Thaw the receptor membrane preparation on ice and resuspend in assay buffer to a predetermined optimal concentration. Prepare serial dilutions of this compound.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Receptor membranes, [3H]PGD2 (at a concentration close to its Kd), and assay buffer.
-
Non-specific Binding (NSB): Receptor membranes, [3H]PGD2, and a saturating concentration of unlabeled PGD2.
-
Competition: Receptor membranes, [3H]PGD2, and varying concentrations of this compound.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through the pre-soaked 96-well filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Dry the filter mat, add scintillation fluid to each filter, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Specific Binding = Total Binding - NSB.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value using non-linear regression (sigmoidal dose-response curve).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Mobilization Assay
This assay measures the ability of a compound to block the increase in intracellular calcium triggered by agonist activation of a Gq/Gi-coupled receptor.[2][6]
Objective: To assess the antagonist activity of this compound by measuring its inhibition of PGD2-induced calcium flux in DP2-expressing cells.
Materials:
-
HEK293 or CHO cells stably expressing the human DP2 receptor.
-
Cell culture medium.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Probenecid (optional, to prevent dye leakage).
-
PGD2 (agonist).
-
This compound stock solution and serial dilutions.
-
96- or 384-well black, clear-bottom assay plates.
-
Fluorescence plate reader with kinetic reading capability (e.g., FLIPR, FlexStation).
Protocol:
-
Cell Plating: Seed the DP2-expressing cells into the assay plates and culture overnight to form a confluent monolayer.
-
Dye Loading: Remove the culture medium and add the fluorescent calcium dye solution (prepared in assay buffer, with probenecid if necessary). Incubate for 1 hour at 37°C.
-
Compound Addition: After incubation, wash the cells with assay buffer. Add varying concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.
-
Agonist Stimulation and Measurement: Place the plate in the fluorescence reader. Establish a baseline fluorescence reading for several seconds. Add a pre-determined concentration of PGD2 (typically EC80) to all wells simultaneously using the instrument's fluidics module.
-
Data Acquisition: Immediately after agonist addition, measure the fluorescence intensity kinetically for 1-3 minutes.
-
Data Analysis:
-
The change in fluorescence (peak minus baseline) represents the calcium response.
-
Plot the percentage inhibition of the PGD2 response versus the log concentration of this compound.
-
Determine the IC50 value using non-linear regression.
-
Chemotaxis Assay
This assay quantifies the ability of a compound to inhibit the directed migration of cells towards a chemoattractant.
Objective: To determine the potency of this compound in inhibiting the chemotaxis of Th2 cells or eosinophils towards PGD2.
Materials:
-
Human Th2 lymphocytes or eosinophils.
-
Chemotaxis chambers (e.g., Boyden chamber, Transwell inserts with 5 µm pores).
-
Assay Medium: RPMI 1640 with 0.5% BSA.
-
PGD2 (chemoattractant).
-
This compound stock solution and serial dilutions.
-
Cell counting solution (e.g., Calcein AM or CyQuant).
-
Fluorescence plate reader.
Protocol:
-
Chemoattractant Preparation: Add PGD2 (at its optimal chemotactic concentration) to the lower wells of the chemotaxis chamber.
-
Cell Preparation: Resuspend the isolated Th2 cells or eosinophils in assay medium. Pre-incubate the cells with varying concentrations of this compound for 30 minutes at 37°C.
-
Assay Assembly: Place the Transwell inserts over the lower wells. Add the this compound-treated cell suspension to the top chamber of each insert.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours to allow for cell migration.
-
Quantification:
-
After incubation, carefully remove the inserts.
-
Wipe away the non-migrated cells from the top surface of the membrane.
-
Quantify the migrated cells that have moved to the bottom of the lower well. This can be done by lysing the cells and using a fluorescent dye like CyQuant or by pre-labeling cells with Calcein AM and reading the fluorescence of the bottom well.
-
-
Data Analysis:
-
Calculate the percentage inhibition of migration for each this compound concentration compared to the control (PGD2 alone).
-
Plot the percentage inhibition versus the log concentration of this compound and determine the IC50 value.
-
Eosinophil Shape Change Assay
This flow cytometry-based assay measures the morphological changes in eosinophils upon activation, which is a rapid response mediated by DP2.
Objective: To evaluate this compound's ability to inhibit PGD2-induced eosinophil shape change.
Materials:
-
Freshly isolated human eosinophils from whole blood.
-
Assay Buffer (e.g., HBSS with Ca2+ and Mg2+).
-
PGD2 (agonist).
-
This compound stock solution and serial dilutions.
-
Fixative solution (e.g., 1% paraformaldehyde).
-
Flow cytometer.
Protocol:
-
Cell Preparation: Resuspend isolated eosinophils in assay buffer.
-
Compound Incubation: Pre-incubate the eosinophils with varying concentrations of this compound for 15-30 minutes at 37°C.
-
Stimulation: Add PGD2 to the cell suspensions and incubate for a short period (e.g., 1-5 minutes) at 37°C to induce shape change.
-
Fixation: Stop the reaction by adding ice-cold fixative solution.
-
Flow Cytometry Analysis:
-
Analyze the cells on a flow cytometer.
-
Eosinophils can be identified by their characteristic side scatter (granularity) and autofluorescence.
-
Cell shape change is detected as an increase in the forward scatter (FSC) signal.
-
-
Data Analysis:
-
Determine the mean FSC for each condition.
-
Calculate the percentage inhibition of the PGD2-induced increase in FSC for each this compound concentration.
-
Plot the percentage inhibition versus the log concentration of this compound to determine the IC50.
-
Cytokine Release Assay
This assay measures the inhibition of cytokine secretion from activated immune cells.
Objective: To quantify the inhibitory effect of this compound on the release of Th2 cytokines (e.g., IL-4, IL-5, IL-13) from human Th2 cells.
Materials:
-
In vitro differentiated or isolated human Th2 cells.[10]
-
Cell culture medium (e.g., RPMI 1640 + 10% FBS).
-
PGD2 and a co-stimulant (e.g., anti-CD3/CD28 beads or PMA/Ionomycin).
-
This compound stock solution and serial dilutions.
-
ELISA or multiplex immunoassay kits for IL-4, IL-5, and IL-13.
Protocol:
-
Cell Plating: Plate Th2 cells in a 96-well culture plate.
-
Compound Treatment: Add varying concentrations of this compound to the cells and pre-incubate for 1 hour.
-
Stimulation: Add PGD2 and the co-stimulant to the wells to induce cytokine production.
-
Incubation: Culture the cells for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
Cytokine Quantification: Measure the concentration of IL-4, IL-5, and IL-13 in the supernatants using ELISA or a multiplex immunoassay according to the manufacturer's instructions.
-
Data Analysis:
-
Calculate the percentage inhibition of cytokine release for each this compound concentration compared to the stimulated control.
-
Plot the percentage inhibition versus the log concentration of this compound and determine the IC50 for each cytokine.
-
References
- 1. benchchem.com [benchchem.com]
- 2. en.bio-protocol.org [en.bio-protocol.org]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. timothyspringer.org [timothyspringer.org]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Timapiprant Solubility Challenges
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with Timapiprant in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous solutions a concern?
A1: this compound is a potent and selective antagonist of the prostaglandin D2 (PGD2) receptor 2, also known as CRTH2.[1] It is an indole-acetic acid derivative investigated for its therapeutic potential in inflammatory and allergic conditions such as asthma and allergic rhinitis.[1] Like many small molecule drugs, particularly those with aromatic ring structures, this compound has limited intrinsic solubility in aqueous solutions, which can pose challenges for in vitro and in vivo studies that require the compound to be in a dissolved state for accurate results and effective delivery.
Q2: What is the baseline aqueous solubility of this compound?
A2: The solubility of this compound is form-dependent. The sodium salt of this compound is described as being "slightly soluble" in Phosphate-Buffered Saline (PBS) at pH 7.2, with a concentration range of 0.1-1 mg/mL.[2] The free acid form is expected to have even lower aqueous solubility, a common characteristic for indole acetic acid derivatives which are more soluble in alkaline conditions.[3][4]
Q3: Are there different forms of this compound available, and does this affect solubility?
A3: Yes, this compound is available as a free acid and as a sodium salt.[1] The sodium salt generally exhibits higher aqueous solubility than the free acid form due to its ionic nature. For experiments in aqueous buffers, using the sodium salt is often the preferred starting point.
Q4: Can I use organic solvents to dissolve this compound?
A4: this compound is soluble in organic solvents like Dimethyl Sulfoxide (DMSO).[5][6] While a small amount of DMSO is often used to prepare concentrated stock solutions, high concentrations of organic solvents can be toxic to cells in in vitro assays and may cause adverse effects in animal models. Therefore, it is crucial to minimize the final concentration of the organic solvent in your experimental system.
Troubleshooting Guide: Enhancing this compound Solubility
This guide provides systematic approaches to troubleshoot and overcome common solubility issues with this compound.
Issue 1: Precipitation of this compound in Aqueous Buffer
If you observe precipitation when diluting a this compound stock solution into your aqueous experimental buffer, consider the following solutions.
For indole-acetic acid derivatives like this compound, solubility is pH-dependent.[3] Increasing the pH of the aqueous solution can enhance the solubility of the acidic this compound molecule.
-
Recommendation: Prepare your buffer at a slightly alkaline pH (e.g., pH 7.4 - 8.0) to maintain the deprotonated, more soluble form of the compound. For the free acid form, initial dissolution in a small amount of a weak base like 0.1N NaOH before dilution into the final buffer can be effective.[4]
Co-solvents can increase the solubility of hydrophobic compounds in aqueous solutions.
-
Recommendation: A formulation containing a combination of DMSO, PEG300, and Tween-80 has been shown to be effective for this compound sodium, achieving a solubility of ≥ 2.08 mg/mL.[5][6]
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, forming inclusion complexes with enhanced aqueous solubility.
-
Recommendation: Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) is a commonly used cyclodextrin derivative. A formulation with 10% DMSO and 90% of a 20% SBE-β-CD solution in saline can achieve a this compound sodium concentration of ≥ 2.08 mg/mL.[5][6]
Issue 2: Achieving a High Concentration of this compound for In Vivo Studies
For in vivo studies, a higher concentration of this compound in a tolerable vehicle is often required.
-
Recommendation: The co-solvent and cyclodextrin-based formulations mentioned above are suitable for in vivo use and can achieve significantly higher concentrations than this compound in a simple aqueous buffer.[5][6] It is essential to perform vehicle-only control experiments to account for any effects of the formulation components.
Quantitative Data on this compound Solubility
The following tables summarize the reported solubility of this compound and its sodium salt in various solvent systems.
Table 1: Solubility of this compound (Free Acid)
| Solvent System | Concentration Achieved (mg/mL) | Concentration (mM) | Notes |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 0.4 | ≥ 1.15 | Clear solution.[7] |
Table 2: Solubility of this compound Sodium Salt
| Solvent System | Concentration Achieved (mg/mL) | Concentration (mM) | Notes |
| PBS (pH 7.2) | 0.1 - 1.0 | 0.27 - 2.70 | Slightly soluble.[2] |
| DMSO | Up to 100 | Up to 270.01 | Requires sonication.[5][6] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 | ≥ 5.62 | Clear solution.[5][6] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 | ≥ 5.62 | Clear solution.[5][6] |
Experimental Protocols
Protocol 1: Preparation of this compound Sodium using a Co-solvent Formulation
This protocol is designed to achieve a this compound sodium concentration of ≥ 2.08 mg/mL.
-
Prepare a stock solution of this compound sodium in DMSO at 20.8 mg/mL.
-
In a sterile tube, add 100 µL of the this compound sodium stock solution.
-
Add 400 µL of PEG300 and mix thoroughly by vortexing.
-
Add 50 µL of Tween-80 and mix again.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
Vortex until the solution is clear. If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.[6]
Protocol 2: Preparation of this compound Sodium using a Cyclodextrin Formulation
This protocol is designed to achieve a this compound sodium concentration of ≥ 2.08 mg/mL.
-
Prepare a 20% (w/v) solution of SBE-β-CD in saline.
-
Prepare a stock solution of this compound sodium in DMSO at 20.8 mg/mL.
-
In a sterile tube, add 900 µL of the 20% SBE-β-CD solution.
-
Add 100 µL of the this compound sodium stock solution.
-
Vortex thoroughly until the solution is clear.
Visualizations
References
Technical Support Center: Optimizing Timapiprant Concentration for Maximum In Vitro Response
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of Timapiprant in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as OC000459) is a potent and selective antagonist of the Prostaglandin D2 (PGD2) receptor 2, also known as Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2 or DP2).[1] PGD2 is a key mediator in inflammatory responses, particularly in allergic diseases.[2] By blocking the CRTH2 receptor, this compound inhibits the downstream signaling cascade initiated by PGD2, which includes a decrease in intracellular cyclic AMP (cAMP) and an increase in calcium mobilization.[1][3] This ultimately interferes with the activation and recruitment of key inflammatory cells such as T helper 2 (Th2) cells, eosinophils, and basophils.[2][4]
Q2: What are the primary in vitro applications of this compound?
A2: this compound is primarily used in vitro to study and inhibit the inflammatory processes mediated by the PGD2-CRTH2 signaling axis. Common applications include:
-
Inhibiting the migration (chemotaxis) of eosinophils, Th2 cells, and basophils towards PGD2.
-
Studying the role of CRTH2 in eosinophil shape change and degranulation.
-
Investigating the effect of CRTH2 antagonism on cytokine production (e.g., IL-4, IL-5, IL-13) from Th2 cells and other immune cells.[5][6]
-
Characterizing the potency and selectivity of CRTH2 antagonists in radioligand binding and functional cell-based assays.
Q3: What is a recommended starting concentration range for this compound in in vitro experiments?
A3: Based on its high potency, a starting concentration range of 0.1 nM to 1 µM is recommended for most in vitro functional assays. This range should allow for the determination of a full dose-response curve and the calculation of an IC50 value. For initial screening, a concentration of 100 nM can be used.
Quantitative Data Summary
The following tables summarize the in vitro potency of this compound in various assays.
Table 1: this compound Binding Affinity
| Receptor | Cell Type/Preparation | Assay Type | Ligand | Ki (nM) |
| Human recombinant DP2 | - | Radioligand Displacement | [3H]PGD2 | 13 |
| Rat recombinant DP2 | - | Radioligand Displacement | [3H]PGD2 | 3 |
| Human native DP2 | Th2 cell membranes | Radioligand Displacement | [3H]PGD2 | 4 |
Data sourced from Pettipher et al., 2012, as cited in[1].
Table 2: this compound Functional Inhibitory Activity (IC50)
| Assay | Cell Type | Agonist | IC50 (nM) |
| Eosinophil Shape Change | Eosinophils | PGD2 | 11 |
| IL-13 Production | Th2 cells | PGD2 | 19 |
| Th2 Cell Survival | Th2 cells | PGD2 | 35 |
| Calcium Mobilization | Th2 lymphocytes | PGD2 | 28 |
Data sourced from[6].
Experimental Protocols & Troubleshooting Guides
Eosinophil Chemotaxis Assay
This assay measures the ability of this compound to inhibit the migration of eosinophils towards a PGD2 gradient.
Experimental Workflow
Caption: Workflow for an in vitro eosinophil chemotaxis assay.
Detailed Protocol
-
Eosinophil Isolation: Isolate eosinophils from human peripheral blood using a negative selection immunomagnetic cell separation method. This is recommended to obtain untouched and highly viable cells.[7] Purity should be >98% as assessed by flow cytometry or cytospin analysis.
-
Cell Preparation: Resuspend the purified eosinophils in a serum-free assay medium (e.g., RPMI 1640 with 0.1% BSA) at a concentration of 1-2 x 10^6 cells/mL. Serum must be avoided as it contains chemoattractants that can mask the effect of PGD2.[8][9]
-
Compound Preparation: Prepare a serial dilution of this compound in the assay medium. A final concentration range of 0.1 nM to 1 µM is recommended. Include a vehicle control (e.g., 0.1% DMSO).
-
Pre-incubation: Pre-incubate the eosinophil suspension with the different concentrations of this compound or vehicle for 15-30 minutes at 37°C.
-
Assay Setup:
-
Add the chemoattractant, PGD2, to the lower wells of a Boyden chamber (or a multi-well plate with a permeable support insert, typically with a 3-5 µm pore size for eosinophils). The optimal concentration of PGD2 should be determined beforehand by performing a dose-response curve and using a concentration that gives a robust but submaximal response (EC80 is often recommended).[10] A typical concentration is around 10-100 nM.
-
Carefully place the permeable support insert over the lower wells.
-
Add the pre-incubated eosinophil suspension to the upper chamber of the insert.
-
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 1-3 hours. The optimal incubation time should be determined empirically.
-
Quantification:
-
After incubation, remove the insert and wipe off the non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane (e.g., using a Diff-Quik stain).
-
Count the migrated cells in several fields of view under a microscope. Alternatively, a fluorescence-based detection method can be used after lysing the migrated cells.
-
-
Data Analysis: Calculate the percentage of inhibition of migration for each this compound concentration relative to the vehicle control. Plot the data to generate a dose-response curve and determine the IC50 value.
Troubleshooting Guide: Eosinophil Chemotaxis Assay
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High Background Migration (in the absence of PGD2) | Presence of serum or other chemoattractants in the assay medium. | Ensure the use of serum-free medium for both cell suspension and agonist dilution.[8] |
| Poor eosinophil viability or activation during isolation. | Use a gentle isolation method like negative selection.[7] Check cell viability before the assay. | |
| Low or No Migration towards PGD2 | Sub-optimal PGD2 concentration. | Perform a full dose-response curve for PGD2 to determine the optimal concentration (EC50-EC80). |
| Low CRTH2 expression on eosinophils. | Eosinophils from atopic individuals may have higher CRTH2 expression.[5] Verify receptor expression if possible. | |
| Incorrect pore size of the permeable support. | Use a 3-5 µm pore size for eosinophils. | |
| Incubation time is too short or too long. | Optimize the incubation time (typically 1-3 hours). | |
| High Variability Between Replicates | Inconsistent cell numbers. | Ensure a homogenous cell suspension and accurate pipetting. |
| Edge effects in the multi-well plate. | Avoid using the outer wells of the plate or fill them with medium to maintain humidity. | |
| Incomplete removal of non-migrated cells. | Be consistent with the wiping of the upper surface of the membrane. |
Calcium Mobilization Assay
This assay measures the ability of this compound to inhibit the PGD2-induced increase in intracellular calcium concentration.
Signaling Pathway
Caption: PGD2-CRTH2 signaling pathway leading to calcium mobilization.
Detailed Protocol
-
Cell Preparation:
-
Use a cell line stably expressing the human CRTH2 receptor (e.g., HEK293 or CHO cells) or primary cells known to express CRTH2 (e.g., Th2 cells, eosinophils).
-
Seed the cells into a black-walled, clear-bottom 96-well or 384-well plate and culture overnight to form a confluent monolayer.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable assay buffer (e.g., HBSS with 20 mM HEPES).
-
The inclusion of an anion-exchange inhibitor like probenecid is often necessary to prevent dye leakage from the cells.[11]
-
Remove the culture medium and add the dye-loading solution to each well.
-
Incubate for 45-60 minutes at 37°C in the dark.
-
Wash the cells gently with the assay buffer to remove extracellular dye.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add the this compound dilutions or vehicle control to the wells.
-
Incubate for 15-30 minutes at room temperature to allow the antagonist to bind to the receptor.
-
-
Agonist Stimulation and Measurement:
-
Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation) capable of kinetic reading and with automated injection.
-
Record a baseline fluorescence reading for 10-20 seconds.
-
Inject a pre-determined EC80 concentration of PGD2 into the wells.
-
Immediately continue to measure the fluorescence intensity over time (e.g., every second for 2-3 minutes) to capture the transient increase in intracellular calcium.[2]
-
-
Data Analysis:
-
The change in fluorescence is typically expressed as the peak fluorescence intensity after stimulation minus the baseline fluorescence.
-
Calculate the percentage of inhibition of the PGD2-induced calcium flux for each this compound concentration.
-
Plot the percentage of inhibition against the antagonist concentration to determine the IC50 value.
-
Troubleshooting Guide: Calcium Mobilization Assay
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High Background Fluorescence | Incomplete removal of extracellular dye. | Ensure thorough but gentle washing after dye loading. Consider using a no-wash assay kit that includes a quencher for extracellular dye.[12] |
| Autofluorescence from the compound or medium. | Test for compound autofluorescence separately. Use phenol red-free medium. | |
| Low Signal-to-Noise Ratio | Low receptor expression in the cell line. | Verify CRTH2 expression using flow cytometry or qPCR.[13] Use a cell line with higher receptor density. |
| Inefficient dye loading or dye leakage. | Optimize dye concentration and incubation time. Include probenecid in the loading buffer to prevent dye extrusion.[11] | |
| Low cell viability. | Ensure cells are healthy and not over-confluent. | |
| "Dip" or Addition Artifact | Mechanical stimulation of cells during liquid addition. | Optimize the injection speed and height of the pipette tips in the plate reader. |
| No or Weak Response to Agonist | Inactive agonist. | Use a fresh stock of PGD2 and store it properly. |
| Desensitization of the receptor. | Avoid prolonged exposure of cells to low levels of agonist before the assay. | |
| Incorrect assay buffer composition (e.g., lack of calcium). | Ensure the assay buffer contains physiological levels of calcium. | |
| High Well-to-Well Variability | Uneven cell seeding. | Ensure a single-cell suspension before seeding and use appropriate seeding techniques. |
| Temperature fluctuations across the plate. | Allow the plate to equilibrate to the reader's temperature before starting the assay. | |
| Inconsistent liquid handling. | Use calibrated and precise pipettes or automated liquid handlers. |
References
- 1. This compound, a prostaglandin D2 receptor antagonist, ameliorates pathology in a rat Alzheimer’s model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Prostaglandins and Their Receptors in Eosinophil Function and As Therapeutic Targets [frontiersin.org]
- 4. CRTH2 antagonists in asthma: current perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Indole-Based and Cyclopentenylindole-Based Analogues Containing Fluorine Group as Potential 18F-Labeled Positron Emission Tomography (PET) G-Protein Coupled Receptor 44 (GPR44) Tracers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isolation of Human Eosinophils - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FAQ: Chemotaxis Assays | Cell Biolabs [cellbiolabs.com]
- 9. Influence of serum-derived chemotactic factors and bacterial products on human neutrophil chemotaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Considerations when assessing antagonism in vitro: Why standardizing the agonist concentration matters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. moleculardevices.com [moleculardevices.com]
- 12. moleculardevices.com [moleculardevices.com]
- 13. researchgate.net [researchgate.net]
Troubleshooting Timapiprant instability in long-term storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential stability issues with Timapiprant during long-term storage and experimentation.
Troubleshooting Guides
Issue: Unexpected Loss of Potency or Inconsistent Experimental Results
If you observe a decrease in this compound's expected biological activity or inconsistent results across experiments, it may be indicative of compound degradation. Follow this guide to troubleshoot the issue.
1. Verify Storage Conditions:
-
Question: Have the recommended storage conditions for this compound been consistently maintained?
-
Action: Immediately check your storage unit's temperature logs. For long-term storage (months to years), this compound should be stored at -20°C.[1] For short-term storage (days to weeks), 0 - 4°C is acceptable.[1] The compound should be kept dry and protected from light.[1]
2. Assess Compound Purity:
-
Question: Has the purity of the stored this compound been assessed recently?
-
Action: Perform an analytical assessment of your this compound stock. High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of small molecules. A decrease in the area of the main peak corresponding to this compound and the appearance of new peaks may suggest degradation.
3. Evaluate Solvent Stability:
-
Question: In what solvent is the this compound dissolved, and how has the stock solution been stored?
-
Action: this compound is soluble in DMSO.[1] Stock solutions in DMSO should be stored at -20°C for up to one month or -80°C for up to six months.[2][3] It is recommended to store solutions under a nitrogen atmosphere to prevent oxidation.[2][3] Avoid repeated freeze-thaw cycles, which can accelerate degradation. Aliquoting the stock solution into single-use vials is highly recommended.
Troubleshooting Workflow for Potency Issues
References
Minimizing off-target effects of Timapiprant in cellular assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Timapiprant in cellular assays. Our goal is to help you minimize potential off-target effects and ensure the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as OC000459) is a potent and selective antagonist of the Prostaglandin D2 Receptor 2 (DP2), also known as the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2).[1][2] Its mechanism of action is to block the binding of the endogenous ligand, Prostaglandin D2 (PGD2), to the DP2 receptor.[1] This inhibition prevents the downstream signaling cascade that mediates pro-inflammatory responses, particularly those involving type 2 helper T (Th2) cells and eosinophils.[1]
Q2: How selective is this compound for the DP2 receptor?
A2: this compound is a highly selective antagonist for the DP2 receptor.[3] Studies have shown that it does not interfere with the ligand binding properties or functional activities of other prostanoid receptors, including DP1, EP1-4, thromboxane, and prostacyclin receptors.[3] This high selectivity is a key feature of this compound, minimizing the likelihood of off-target effects within this receptor family.
Q3: What are the known off-target effects of this compound?
A3: Based on publicly available data, this compound has a high degree of selectivity for the DP2 receptor, with no significant off-target activity reported against other prostanoid receptors.[3] While comprehensive off-target screening panel data (e.g., CEREP or safety panels) are not widely published, the existing literature emphasizes its specificity. However, as with any small molecule, the potential for off-target interactions at higher concentrations cannot be entirely ruled out. The troubleshooting guide below provides strategies to identify and mitigate potential off-target effects.
Q4: In which cell types are this compound's effects most relevant?
A4: The effects of this compound are most relevant in immune cells that express the DP2 receptor, which include Th2 cells, eosinophils, and basophils.[1] These cells are key players in allergic and eosinophilic inflammatory diseases.[4]
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter when using this compound in cellular assays.
| Observed Problem | Potential Cause | Troubleshooting Steps & Recommendations |
| Inconsistent IC50 values across experiments | 1. Cell Health and Passage Number: Inconsistent cell health, high passage number leading to phenotype drift, or variations in cell density can alter receptor expression and signaling. 2. Reagent Variability: Degradation of this compound or agonist stocks, or lot-to-lot variability in assay reagents. 3. Assay Conditions: Minor variations in incubation times, temperature, or buffer composition. | 1. Cell Culture Best Practices: Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase. Optimize and maintain a consistent cell seeding density for all experiments.[5] 2. Reagent Quality Control: Prepare fresh dilutions of this compound and agonist for each experiment. Aliquot and store stock solutions at the recommended temperature (-80°C for this compound) and protect from light. 3. Standardize Assay Protocol: Adhere strictly to a validated protocol, ensuring consistent incubation times, temperatures, and reagent concentrations. |
| High background signal in the absence of agonist | 1. Constitutive Receptor Activity: The DP2 receptor may exhibit some level of basal activity in the absence of PGD2, particularly in overexpression systems. 2. Assay Artifacts: Autofluorescence of the compound or non-specific binding to assay components. | 1. Assess Basal Activity: Compare the signal in untransfected or parental cells to cells expressing the DP2 receptor. If constitutive activity is confirmed, the observed effect of this compound may represent inverse agonism. 2. Run Controls: Include a "no-cell" control with this compound to check for compound-related artifacts. |
| No or weak antagonist effect observed | 1. Suboptimal Agonist Concentration: The concentration of PGD2 (or other agonist) used may be too high, making it difficult for this compound to compete effectively. 2. Inactive Compound: this compound may have degraded due to improper storage or handling. 3. Low Receptor Expression: The cell line used may not express sufficient levels of the DP2 receptor. | 1. Optimize Agonist Concentration: Perform an agonist dose-response curve and use a concentration that elicits a submaximal response (e.g., EC80) for antagonist assays. 2. Verify Compound Activity: Test a fresh stock of this compound. 3. Confirm Receptor Expression: Verify DP2 receptor expression at the mRNA or protein level (e.g., by RT-qPCR or flow cytometry). |
| Suspected Off-Target Effects | 1. Non-specific Binding: At high concentrations, this compound may bind to other proteins or receptors. 2. Compound Cytotoxicity: High concentrations of the compound may be toxic to the cells, leading to a decrease in signal that could be misinterpreted as antagonism. | 1. Use a Negative Control Cell Line: Test this compound in a parental cell line that does not express the DP2 receptor. Any observed effect in these cells is likely an off-target effect. 2. Orthogonal Assays: Confirm the on-target effect using a different assay that measures a distinct downstream event in the DP2 signaling pathway. 3. Cell Viability Assay: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) with the same concentrations of this compound used in the functional assay to rule out cytotoxicity. |
Quantitative Data Summary
The following tables summarize the known quantitative data for this compound.
Table 1: Binding Affinity of this compound for the DP2 Receptor
| Species | Receptor Type | Parameter | Value (nM) |
| Human | Recombinant DP2 | Ki | 13 |
| Rat | Recombinant DP2 | Ki | 3 |
| Human | Native DP2 (Th2 cells) | Ki | 4 |
| Data sourced from MedChemExpress and Wallace et al., 2022.[3][6] |
Table 2: Functional Potency of this compound in Cellular Assays
| Assay Type | Cell Type | Parameter | Value (nM) |
| Chemotaxis | Human Th2 Lymphocytes | IC50 | 28 |
| Cytokine Production | Human Th2 Lymphocytes | IC50 | 19 |
| Anti-apoptotic Effect | Human Th2 Lymphocytes | IC50 | 35 |
| Data sourced from MedChemExpress.[3] |
Experimental Protocols
Protocol 1: cAMP Inhibition Assay
This assay measures the ability of this compound to inhibit the PGD2-mediated decrease in intracellular cyclic adenosine monophosphate (cAMP) in cells expressing the Gi-coupled DP2 receptor.
Materials:
-
CHO-K1 cells stably expressing the human DP2 receptor
-
Cell culture medium (e.g., Ham's F-12K with 10% FBS)
-
Assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA)
-
Forskolin
-
PGD2
-
This compound
-
cAMP assay kit (e.g., HTRF, LANCE, or AlphaScreen)
-
384-well white microplates
Procedure:
-
Cell Plating: Seed the DP2-expressing CHO-K1 cells into 384-well plates at a density of 2,500-5,000 cells per well and incubate overnight at 37°C, 5% CO2.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer.
-
Antagonist Pre-incubation: Remove the culture medium from the cells and add the diluted this compound solutions to the respective wells. Include wells with vehicle control. Incubate for 15-30 minutes at room temperature.
-
Agonist Stimulation: Add a solution of PGD2 (at a final EC80 concentration) and forskolin (to stimulate cAMP production) to all wells.
-
Incubation: Incubate the plate at room temperature for 30 minutes.
-
Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP levels against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Intracellular Calcium Mobilization Assay
This assay measures the ability of this compound to block the PGD2-induced increase in intracellular calcium ([Ca2+]i) in cells expressing the DP2 receptor.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human DP2 receptor
-
Cell culture medium
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM)
-
Probenecid (optional, to prevent dye leakage)
-
PGD2
-
This compound
-
96-well or 384-well black, clear-bottom microplates
-
Fluorescence plate reader with injection capabilities (e.g., FLIPR or FlexStation)
Procedure:
-
Cell Plating: Seed the DP2-expressing cells into the microplate and incubate overnight to form a confluent monolayer.
-
Dye Loading: Remove the culture medium and load the cells with the calcium-sensitive dye in assay buffer (containing probenecid, if used) for 45-60 minutes at 37°C in the dark.
-
Cell Washing: Gently wash the cells with assay buffer to remove extracellular dye.
-
Antagonist Pre-incubation: Add diluted solutions of this compound to the wells and incubate for 15-30 minutes at room temperature.
-
Measurement: Place the plate in the fluorescence plate reader. Record a baseline fluorescence reading, then inject a solution of PGD2 (at a final EC80 concentration) and continue to measure the fluorescence signal over time to capture the transient calcium flux.
-
Data Analysis: Calculate the change in fluorescence (e.g., peak minus baseline) for each well. Plot the response against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50.
Protocol 3: Eosinophil Chemotaxis Assay
This assay assesses the ability of this compound to inhibit the migration of eosinophils towards a PGD2 gradient.
Materials:
-
Isolated human eosinophils from peripheral blood
-
Assay medium (e.g., RPMI 1640 with 0.1% BSA)
-
PGD2
-
This compound
-
Chemotaxis chamber (e.g., Boyden chamber or Transwell inserts with 5 µm pore size)
-
Cell staining reagents (e.g., Diff-Quik or DAPI)
Procedure:
-
Cell Preparation: Isolate eosinophils from human peripheral blood using a negative selection kit. Resuspend the purified eosinophils in assay medium at a concentration of 1 x 10^6 cells/mL.
-
Antagonist Pre-treatment: Incubate the eosinophil suspension with various concentrations of this compound (or vehicle control) for 30-60 minutes at 37°C.
-
Assay Setup: Add assay medium containing PGD2 (at a chemoattractant concentration) to the lower wells of the chemotaxis chamber. Add assay medium alone to the negative control wells. Place the filter or Transwell insert over the lower wells. Add the pre-treated eosinophil suspension to the upper chamber of each insert.
-
Incubation: Incubate the chamber at 37°C in a 5% CO2 incubator for 1-2 hours.
-
Quantification of Migrated Cells: After incubation, remove the non-migrated cells from the top surface of the membrane. Fix and stain the migrated cells on the bottom surface of the membrane. Count the number of stained cells in several random fields of view under a microscope.
-
Data Analysis: Calculate the percentage inhibition of chemotaxis for each concentration of this compound compared to the vehicle control. Plot the percent inhibition against the logarithm of the this compound concentration to determine the IC50 value.
Visualizations
DP2 Signaling Pathway
Caption: DP2 receptor signaling pathway and the inhibitory action of this compound.
Experimental Workflow for a Calcium Mobilization Assay
Caption: A typical experimental workflow for a calcium mobilization assay to assess this compound's antagonist activity.
Logical Relationship for Troubleshooting Off-Target Effects
Caption: A logical workflow for troubleshooting and identifying potential off-target effects of this compound.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Prostaglandin DP2 receptor - Wikipedia [en.wikipedia.org]
- 3. This compound, a prostaglandin D2 receptor antagonist, ameliorates pathology in a rat Alzheimer’s model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biocompare.com [biocompare.com]
- 6. Effects of target binding kinetics on in vivo drug efficacy: koff, kon and rebinding - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Timapiprant in Animal Research
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered when working to improve the in vivo bioavailability of Timapiprant, a selective DP2 receptor antagonist. As an indole-acetic acid derivative, this compound's physicochemical properties can present challenges for oral administration. This center offers practical guidance based on established formulation strategies for poorly soluble compounds.
Troubleshooting Guide
This section addresses specific issues researchers may encounter during animal studies with this compound.
Issue 1: Low or Variable Plasma Concentrations of this compound After Oral Dosing
-
Question: We are observing inconsistent and low plasma levels of this compound in our rat/dog models following oral gavage. What are the likely causes and how can we improve exposure?
-
Answer: Low and variable oral bioavailability is a frequent challenge for compounds with poor aqueous solubility, a characteristic often associated with indole-acetic acid derivatives. The primary issue is likely inefficient dissolution in the gastrointestinal (GI) tract, which is a prerequisite for absorption.
Potential Causes & Troubleshooting Strategies:
-
Poor Aqueous Solubility: this compound's inherent low solubility in aqueous environments limits its dissolution rate in GI fluids.
-
Formulation Enhancement: The most effective approach is to utilize enabling formulation technologies. It is advisable to screen several strategies to find the most suitable one for this compound.
-
Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymer matrix in an amorphous state can significantly enhance its aqueous solubility and dissolution rate.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or nanoemulsions can be highly effective for lipophilic drugs like this compound. These formulations present the drug in a solubilized state, bypassing the dissolution barrier.
-
Particle Size Reduction: Micronization or nanocrystal technology increases the surface area of the drug particles, which can improve the dissolution rate.
-
-
-
First-Pass Metabolism: this compound may be subject to metabolism in the intestinal wall or liver before reaching systemic circulation.
-
Route of Administration Comparison: Compare oral (PO) administration with intravenous (IV) or intraperitoneal (IP) injection to determine the absolute bioavailability and the extent of first-pass metabolism.
-
-
Animal Model Variability: Physiological differences between animals can contribute to variable absorption.
-
Standardize Procedures: Ensure consistent fasting times and dosing procedures across all animals to minimize variability.
-
-
Issue 2: Difficulty in Preparing a Homogeneous and Stable Dosing Formulation
-
Question: We are struggling to prepare a consistent and stable suspension of this compound for oral gavage. The compound keeps precipitating out of solution. What can we do?
-
Answer: This is a common issue with poorly soluble compounds. A multi-component vehicle system is often necessary to achieve a stable and dose-uniform formulation for preclinical studies.
Troubleshooting & Optimization:
-
Co-solvent Systems: A combination of solvents is often required. A previously reported formulation for this compound in rats utilized a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. This combination of a primary solvent (DMSO), a solubilizing polymer (PEG300), a surfactant (Tween-80), and an aqueous vehicle (Saline) can help maintain the drug in solution or as a fine suspension.
-
pH Adjustment: For indole-acetic acid derivatives, solubility can be pH-dependent. Investigating the solubility of this compound at different pH values may reveal an optimal pH for the dosing vehicle. However, be mindful of potential GI irritation and the physiological pH of the animal's gut.
-
Use of Suspending Agents: If a true solution is not achievable, creating a uniform and stable suspension is critical. Agents like carboxymethylcellulose can be used to increase the viscosity of the vehicle and prevent rapid settling of drug particles. Ensure continuous mixing during dose administration.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical starting point for formulating this compound for in vivo oral bioavailability studies?
A1: A good starting point is to use a vehicle designed for poorly soluble compounds. A reported formulation for this compound in a rat study consisted of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. This provides a reasonable balance of solubilizing agents for initial preclinical screening. However, for improved and more consistent exposure, exploring advanced formulations like solid dispersions or nanoemulsions is highly recommended.
Q2: Which animal model is more appropriate for studying the oral bioavailability of this compound, rats or dogs?
A2: Both rats and dogs are commonly used in preclinical pharmacokinetic studies. However, they can exhibit significant differences in drug absorption and metabolism. For instance, dogs have been reported to show higher oral bioavailability for some compounds compared to rats. The choice of model may depend on the specific research question and the intended clinical application. It is often beneficial to conduct pilot studies in both species to understand the pharmacokinetic profile of this compound.
Q3: Are there any known drug-drug interaction risks with this compound related to its metabolism?
A3: As with many xenobiotics, this compound is likely metabolized by cytochrome P450 (CYP) enzymes in the liver. Co-administration of compounds that are strong inhibitors or inducers of these enzymes could potentially alter the plasma concentrations of this compound. In vitro metabolism studies using liver microsomes from different species (including human) can help identify the specific CYP enzymes involved and predict potential drug-drug interactions.
Q4: How does food intake affect the bioavailability of poorly soluble drugs like this compound?
A4: The presence of food can have a variable effect on the absorption of poorly soluble drugs. In some cases, food, particularly high-fat meals, can increase bioavailability by stimulating bile secretion, which aids in the solubilization of lipophilic compounds. In other cases, food can delay or decrease absorption. When conducting in vivo studies, it is crucial to control for the feeding status of the animals (e.g., fasted vs. fed) to ensure consistency and accurately interpret the pharmacokinetic data.
Data Presentation: Pharmacokinetic Parameters of DP2 Antagonists
| Parameter | Fevipiprant (150 mg, single oral dose, human) |
| Cmax (ng/mL) | ~1300 |
| Tmax (hr) | 1-3 |
| AUC (ng·hr/mL) | ~14,800 |
| Oral Bioavailability (%) | Not reported |
Note: Data is approximated from publicly available studies on Fevipiprant and is for illustrative purposes only.
Experimental Protocols
1. Preparation of a Solid Dispersion of an Indole-Acetic Acid Derivative (Conceptual Protocol)
This protocol describes a general method for preparing a solid dispersion using the solvent evaporation technique, which can be adapted for this compound.
-
Materials:
-
Indole-acetic acid derivative (e.g., this compound)
-
Polymer carrier (e.g., polyvinylpyrrolidone (PVP) K30, hydroxypropyl methylcellulose (HPMC))
-
Organic solvent (e.g., methanol, ethanol, or a mixture that dissolves both the drug and the polymer)
-
-
Procedure:
-
Dissolve the indole-acetic acid derivative and the polymer carrier in the organic solvent in a predetermined ratio (e.g., 1:1, 1:2, 1:4 drug-to-polymer weight ratio).
-
Ensure complete dissolution by stirring or sonication.
-
Evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-50°C).
-
A thin film will form on the wall of the flask. Further dry the film under vacuum for 24 hours to remove any residual solvent.
-
Scrape the dried film from the flask and pulverize it into a fine powder using a mortar and pestle.
-
Pass the powder through a sieve to obtain a uniform particle size.
-
The resulting powder is the solid dispersion, which can then be formulated for oral administration in animal studies.
-
2. Preparation of a Nanoemulsion Formulation of a Hydrophobic Compound (Conceptual Protocol)
This protocol outlines the preparation of an oil-in-water (o/w) nanoemulsion, a suitable formulation strategy for lipophilic compounds like this compound.
-
Materials:
-
Hydrophobic compound (e.g., this compound)
-
Oil phase (e.g., medium-chain triglycerides, oleic acid)
-
Surfactant (e.g., Tween 80, Cremophor EL)
-
Co-surfactant (e.g., Transcutol P, propylene glycol)
-
Aqueous phase (e.g., deionized water)
-
-
Procedure:
-
Dissolve the hydrophobic compound in the oil phase to form the oily phase.
-
In a separate container, mix the surfactant and co-surfactant.
-
Add the oily phase to the surfactant/co-surfactant mixture and stir until a clear and homogenous mixture is formed.
-
Slowly add the aqueous phase to the organic mixture under constant stirring.
-
The mixture will spontaneously form a nanoemulsion.
-
Further reduce the droplet size and improve homogeneity by using a high-pressure homogenizer or a microfluidizer.
-
The resulting nanoemulsion can be administered orally to animal models.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: PGD2-DP2 signaling cascade and the antagonistic action of this compound.
Caption: Experimental workflow for enhancing and evaluating this compound's bioavailability.
Caption: Logical troubleshooting steps for low bioavailability of this compound.
Addressing variability in Timapiprant experimental results
This guide is intended for researchers, scientists, and drug development professionals working with Timapiprant (OC000459). It provides answers to frequently asked questions and detailed troubleshooting for addressing potential variability in experimental results.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, selective, and orally active small molecule antagonist for the D prostanoid receptor 2 (DP2), also known as the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2).[1][2][3] Its mechanism of action is to block the effects of its natural ligand, prostaglandin D2 (PGD2), a key lipid mediator involved in inflammation and allergic responses.[1] By antagonizing the CRTH2 receptor, this compound inhibits the recruitment and activation of various immune cells, thereby reducing inflammation.[1][4]
Q2: What is the biological role of the CRTH2 receptor?
The CRTH2 receptor is a G protein-coupled receptor (GPCR) that is preferentially expressed on key cells involved in Type 2 inflammation, including T-helper 2 (Th2) cells, eosinophils, and basophils.[5][6][7] When activated by PGD2, which is often released by mast cells during an allergic response, the CRTH2 receptor triggers several pro-inflammatory effects.[4][8] These include promoting the migration (chemotaxis) of these immune cells, stimulating the production of Th2 cytokines like IL-4, IL-5, and IL-13, and inhibiting apoptosis to prolong the inflammatory response.[2][6][8]
Q3: In what types of experimental models is this compound typically used?
This compound is primarily investigated in models of inflammatory and allergic conditions.[1] This includes research into asthma, allergic rhinitis, atopic dermatitis, and eosinophilic esophagitis.[1][5] Preclinical studies have used this compound to inhibit airway eosinophilia in animal models and to block chemotaxis and cytokine production in human Th2 lymphocytes in vitro.[2][3] More recently, its potential has also been explored in models of Alzheimer's disease, where it was found to mitigate pathology and cognitive deficits in a rat model.[9][10][11]
Section 2: Troubleshooting Guide for Experimental Variability
Q4: Why are my measured IC50 or Ki values for this compound different from published data?
Variability in potency values (IC50, Ki) is a common issue and can arise from multiple sources. Published values for this compound show differences based on the experimental system used.[2][3] This highlights the importance of consistency in your own experimental setup.
Potential Causes & Solutions:
-
Receptor Origin: The species and format of the receptor (recombinant vs. native) can significantly impact binding affinity. This compound shows different Ki values for human recombinant, rat recombinant, and human native CRTH2 receptors.[2][3]
-
Solution: Ensure you are comparing your results to published data that used the exact same receptor system. Clearly document the source and type of receptor in your experiments.
-
-
Assay-Specific Parameters: The choice of assay (e.g., binding vs. functional), incubation time, temperature, and buffer components (especially serum concentration) can alter apparent potency.[12][13]
-
Solution: Standardize your protocols meticulously. For functional assays like chemotaxis, ensure cell viability is high and that the agonist (e.g., PGD2) concentration used is appropriate for the dose-response curve.
-
-
Cell-Based Factors: For cell-based assays, the cell line used, passage number, and cell density can lead to variability. CRTH2 receptor expression itself can be downregulated following prolonged cell activation.[6]
-
Solution: Use cells with a consistent and verified CRTH2 expression level. Avoid using cells of a high passage number and maintain consistent plating densities.
-
-
Compound Stability and Handling: this compound, like many small molecules, has specific storage requirements. Improper storage can lead to degradation and loss of potency.
Data Presentation: this compound Binding Affinity (Ki) & Functional Potency (IC50)
The following table summarizes reported potency values for this compound across different experimental systems, illustrating the inherent variability.
| Parameter | Target System | Value (nM) | Source |
| Ki | Human Recombinant DP2/CRTH2 | 13 | [2][3] |
| Ki | Rat Recombinant DP2/CRTH2 | 3 | [2][3] |
| Ki | Human Native DP2/CRTH2 (on Th2 cells) | 4 | [2][3] |
| IC50 | Chemotaxis (Human Th2 Lymphocytes) | 28 | [2][3] |
| IC50 | Cytokine Production (Human Th2 Lymphocytes) | 19 | [2][3] |
| IC50 | Anti-apoptotic effect (Human Th2 cells) | 35 | [2] |
Q5: My in vivo results show less efficacy than my potent in vitro data would suggest. What could be the cause?
This is a frequent challenge in drug development. While this compound is orally active, discrepancies between in vitro potency and in vivo efficacy can be attributed to several factors.
Potential Causes & Solutions:
-
Pharmacokinetics (PK): The absorption, distribution, metabolism, and excretion (ADME) profile of this compound will determine its concentration and residence time at the target tissue. Poor bioavailability or rapid metabolism can lead to insufficient target engagement.
-
Solution: Conduct a PK study in your animal model to measure plasma and tissue concentrations of this compound. Correlate these concentrations with the Ki or IC50 values required for target inhibition.
-
-
Pharmacodynamics (PD): The biological effect of the drug may not correlate linearly with its concentration. The local concentration of the endogenous ligand (PGD2) at the disease site could be much higher than that used in in vitro assays, requiring higher drug concentrations for effective competition.
-
Solution: Attempt to measure PGD2 levels in your animal model. Consider using a target engagement biomarker to confirm that this compound is binding to CRTH2 in vivo.
-
-
Model Complexity: In vivo biological systems involve complex, redundant pathways. While CRTH2 is a key receptor in Type 2 inflammation, other pathways may compensate when it is blocked, leading to a muted overall effect.[14] Clinical trials with CRTH2 antagonists have sometimes shown modest or non-significant effects, highlighting this complexity.[15][16]
-
Solution: Analyze other inflammatory mediators and cell types in your model to understand the complete biological response. Ensure the chosen animal model is highly dependent on the PGD2-CRTH2 axis.
-
Section 3: Key Experimental Protocols
Protocol: In Vitro Chemotaxis Assay
This protocol provides a general framework for assessing the ability of this compound to inhibit the migration of CRTH2-expressing cells towards a PGD2 gradient.
Objective: To determine the IC50 value of this compound for the inhibition of PGD2-induced chemotaxis of human Th2 cells or eosinophils.
Materials:
-
CRTH2-expressing cells (e.g., primary human Th2 cells, eosinophils, or a stable cell line)
-
This compound (OC000459)
-
Prostaglandin D2 (PGD2) or a stable agonist like 13,14-dihydro-15-keto-PGD2 (DK-PGD2)[8]
-
Chemotaxis plates (e.g., 96-well Transwell® plates with 5 µm pores)
-
Assay Buffer (e.g., HBSS with 0.1% BSA)
-
Cell viability stain (e.g., Trypan Blue)
-
Detection reagent (e.g., Calcein-AM) or flow cytometer for cell counting
Methodology:
-
Cell Preparation:
-
Culture and expand CRTH2-expressing cells.
-
Prior to the assay, starve cells in serum-free media for 2-4 hours to reduce basal signaling.
-
Harvest cells, wash with Assay Buffer, and resuspend at a concentration of 1x10^6 cells/mL. Check viability (>95%).
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions in Assay Buffer to create a dose-response curve (e.g., from 10 µM to 0.1 nM). Include a vehicle control (DMSO).
-
-
Assay Setup:
-
Lower Chamber: Add 150 µL of Assay Buffer containing the chemoattractant (e.g., 10 nM PGD2) to the lower wells of the chemotaxis plate. For negative controls, add Assay Buffer only.
-
Cell Treatment: In a separate plate, incubate 50 µL of the cell suspension with 50 µL of the diluted this compound (or vehicle) for 30 minutes at 37°C.
-
Upper Chamber: Carefully place the Transwell® insert into the lower chamber. Add 100 µL of the pre-treated cell suspension to the upper chamber of the insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours to allow for cell migration.
-
-
Quantification:
-
Carefully remove the Transwell® inserts.
-
Quantify the number of cells that have migrated to the lower chamber. This can be done by:
-
Fluorometric Method: Add a fluorescent dye like Calcein-AM, incubate, and read the fluorescence on a plate reader.
-
Direct Counting: Count the cells in the lower chamber using a hemocytometer or a flow cytometer.
-
-
-
Data Analysis:
-
Calculate the percentage of migration relative to the vehicle control (PGD2 alone).
-
Plot the percentage inhibition against the log concentration of this compound.
-
Use non-linear regression (log[inhibitor] vs. response -- variable slope) to calculate the IC50 value.[12]
-
Section 4: Visual Guides
Diagram 1: this compound's Mechanism of Action
Diagram 2: Troubleshooting Workflow for Inconsistent Results
Diagram 3: General Experimental Workflow for a Chemotaxis Assay
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The Therapeutic Pipeline for Eosinophilic Esophagitis: Current Landscape and Future Directions [mdpi.com]
- 5. The therapeutic potential of CRTH2/DP2 beyond allergy and asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of Th2 cells downregulates CRTh2 through an NFAT1 mediated mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Immunological Perspectives: Th2 Cells/Mast Cells/Basophils/Eosinophils | Plastic Surgery Key [plasticsurgerykey.com]
- 8. CRTH2 antagonism significantly ameliorates airway hyperreactivity and downregulates inflammation-induced genes in a mouse model of airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, a prostaglandin D2 receptor antagonist, ameliorates pathology in a rat Alzheimer’s model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound, a prostaglandin D2 receptor antagonist, ameliorates pathology in a rat Alzheimer's model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CRTH2 antagonists in asthma: current perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effect of CRTH2 antagonism on the response to experimental rhinovirus infection in asthma: a pilot randomised controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
How to prevent Timapiprant degradation in experimental buffers
Welcome to the technical support center for Timapiprant (OC000459). This resource is designed for researchers, scientists, and drug development professionals, providing essential information to ensure the stability and efficacy of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action? this compound (also known as OC000459) is a potent, selective, and orally active antagonist for the prostaglandin D₂ (PGD₂) receptor 2, also known as CRTH2 (chemoattractant receptor-homologous molecule expressed on Th2 cells).[1][2] PGD₂ is a key mediator in allergic inflammation. By blocking the CRTH2 receptor, this compound prevents PGD₂ from activating inflammatory immune cells like Th2 lymphocytes, eosinophils, and basophils.[1] This inhibition dampens the inflammatory cascade, reducing the release of cytokines and subsequent eosinophilic infiltration.[1]
Q2: What are the recommended storage and handling conditions for this compound? For optimal stability, this compound should be stored under the following conditions:
-
Short-term (days to weeks): Store at 0 - 4°C.[1]
-
Long-term (months to years): Store at -20°C.[1] The compound should also be kept dry and protected from light.[1] It is stable for several weeks during standard shipping at ambient temperatures.[1] For experimental use, it is best practice to create single-use aliquots from a stock solution to avoid repeated freeze-thaw cycles.
Q3: What are the primary factors that can cause this compound degradation in experimental buffers? this compound is an indole-acetic acid derivative, and like many small molecules, its stability in solution can be compromised by several factors:
-
Non-optimal pH: The stability of molecules with carboxylic acid groups can be pH-dependent. Extreme pH values can lead to hydrolysis or other chemical degradation.
-
Enzymatic Degradation: When using biological matrices such as plasma, serum, or cell lysates, enzymes like esterases can potentially degrade the compound.[3]
-
Temperature: Elevated temperatures accelerate the rate of chemical degradation. Storing solutions at room temperature for extended periods can lead to a significant loss of active compound.[1]
-
Light Exposure: The recommendation to store this compound in the dark suggests potential photosensitivity.[1] Exposure to light, especially UV, can induce photodegradation.
Quantitative Data Summary
This compound demonstrates high potency and selectivity for the CRTH2 receptor across different species.
| Parameter | Species/System | Value | Reference |
| Binding Affinity (Ki) | Human recombinant DP2/CRTH2 | 13 nM | [2] |
| Rat recombinant DP2/CRTH2 | 3 nM | [2][4] | |
| Human native DP2/CRTH2 | 4 nM | [2][4] | |
| Functional Activity (IC50) | Inhibition of human Th2 lymphocyte chemotaxis | 28 nM (0.028 µM) | [2] |
| Inhibition of human Th2 lymphocyte cytokine production | 19 nM (0.019 µM) | [2] | |
| Inhibition of anti-apoptotic effect of PGD₂ on Th2 cells | 35 nM (0.035 µM) | [2] |
Troubleshooting Guide: Preventing Degradation
Use this guide to troubleshoot and prevent common stability issues during your experiments.
| Issue | Potential Cause | Recommended Solution & Prevention |
| Loss of Activity / Inconsistent Results | pH-Dependent Hydrolysis | Maintain buffer pH within a stable range (typically near neutral, e.g., 6.5-7.5, unless otherwise required by the assay). Prepare fresh working solutions daily from a frozen stock. |
| Rapid Degradation in Biological Samples (e.g., plasma, cell lysate) | Enzymatic Degradation | If enzymatic degradation is suspected, especially by esterases, add a general esterase inhibitor to the buffer. Common inhibitors include Diisopropylfluorophosphate (DFP) or Phenylmethylsulfonyl fluoride (PMSF).[3] Always confirm inhibitor compatibility with your assay. |
| Gradual Loss of Potency Over Experiment Duration | Temperature Instability | Keep all this compound solutions (stock and working) on ice during the experiment. Minimize the time the compound spends at room temperature. For long-term storage, use -20°C or colder.[1] |
| Variability Between Aliquots or Over Time | Freeze-Thaw Cycles / Photodegradation | Prepare single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles. Store all solutions in amber vials or wrap tubes in foil to protect them from light.[1] |
Experimental Protocols
Protocol: Preparation of a Stabilized Buffer for In Vitro Assays
This protocol provides a general method for preparing an experimental buffer designed to minimize this compound degradation, particularly in the presence of biological materials.
Materials:
-
Buffer components (e.g., phosphates for PBS, HEPES)
-
Deionized water
-
pH meter
-
Esterase inhibitor (e.g., Phenylmethylsulfonyl fluoride, PMSF)
-
Solvent for inhibitor (e.g., ethanol or isopropanol for PMSF)
-
This compound stock solution (e.g., in DMSO)
-
Amber microcentrifuge tubes or foil
Procedure:
-
Prepare Base Buffer: Prepare your desired experimental buffer (e.g., 1X PBS, pH 7.4) according to standard laboratory protocols.
-
Cool the Buffer: Chill the buffer to 4°C by placing it on ice. This helps to slow any potential degradation from the moment the compound is added.
-
Add Enzyme Inhibitor (Optional): If your experiment involves cell lysates, plasma, or other biological materials that may contain esterases, add an appropriate inhibitor.
-
Example: Prepare a 100 mM stock of PMSF in isopropanol. Just before use, add the PMSF stock to the chilled buffer to a final concentration of 1 mM. Mix thoroughly. Note: PMSF has a short half-life in aqueous solutions, so it must be added immediately before use.
-
-
Prepare Final Working Solution: Dilute your concentrated this compound stock solution directly into the chilled, stabilized buffer to achieve the final desired concentration.
-
Protect from Light: Dispense the final working solution into amber tubes or tubes wrapped in aluminum foil to protect it from light.
-
Maintain Temperature: Keep the working solution on ice throughout the duration of the experiment.
Visualizations
Mechanism of Action
The diagram below illustrates the signaling pathway inhibited by this compound.
Caption: this compound competitively antagonizes the CRTH2 receptor, blocking PGD₂-mediated inflammation.
Experimental Workflow
This diagram outlines a logical workflow for assessing the stability of this compound in various buffer conditions.
Caption: A typical experimental workflow to quantify this compound stability under various conditions.
References
Best practices for Timapiprant handling and storage in the lab
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing Timapiprant in a laboratory setting. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
1. How should solid this compound be stored?
Solid this compound should be stored under specific conditions to ensure its stability. For short-term storage (days to weeks), it is recommended to keep it at 0-4°C.[1] For long-term storage (months to years), a temperature of -20°C is advised.[1] The compound should be kept in a dry, dark environment.[1] For this compound sodium, storage at 4°C under nitrogen and away from moisture is recommended.[2][3]
2. What are the recommended storage conditions for this compound stock solutions?
Once this compound is dissolved in a solvent, the stock solution should be aliquoted to prevent degradation from repeated freeze-thaw cycles.[3][4] Recommended storage conditions for stock solutions are:
3. What solvents can be used to dissolve this compound?
This compound is soluble in Dimethyl Sulfoxide (DMSO).[1] For in vivo experiments, complex solvent systems are often required.
4. How do I prepare a working solution of this compound for in vivo experiments?
It is recommended to prepare working solutions for in vivo experiments freshly on the day of use.[3][4] If precipitation occurs during preparation, gentle heating and/or sonication can be used to help dissolve the compound.[3][4] Specific protocols are detailed in the "Experimental Protocols" section below.
5. Is there a Safety Data Sheet (SDS) available for this compound?
While a specific, comprehensive Safety Data Sheet for this compound was not found, general laboratory safety precautions should be followed. Handle the compound in a well-ventilated area, wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.[5][6] Avoid inhalation of dust and direct contact with skin and eyes.[6][7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in stock solution upon thawing | The compound may have low solubility in the chosen solvent at lower temperatures or the solution may be supersaturated. | Gently warm the solution and use sonication to aid redissolution.[3][4] Ensure the stock solution is not stored at -20°C for longer than one month.[2][3][4] Consider preparing a fresh stock solution. |
| Inconsistent experimental results | The compound may have degraded due to improper storage or multiple freeze-thaw cycles. | Always aliquot stock solutions after preparation to minimize freeze-thaw cycles.[3][4] Ensure the compound and its solutions are stored at the recommended temperatures and protected from light.[1] Use freshly prepared working solutions for experiments.[3][4] |
| Difficulty dissolving this compound in aqueous solutions | This compound has low aqueous solubility. | For in vivo studies, use a co-solvent system. Protocols often involve DMSO as the initial solvent, followed by agents like PEG300, Tween-80, or SBE-β-CD in saline.[2][3][4] Refer to the detailed protocols below. |
Quantitative Data Summary
Table 1: Solubility of this compound and its Sodium Salt
| Compound | Solvent System | Solubility |
| This compound | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 0.4 mg/mL (1.15 mM)[4] |
| This compound sodium | DMSO | 100 mg/mL (270.01 mM) (requires sonication)[2][3] |
| This compound sodium | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (5.62 mM)[2][3] |
| This compound sodium | 10% DMSO, 90% (20% SBE-β-CD in saline) | ≥ 2.08 mg/mL (5.62 mM)[2][3] |
Table 2: Storage Conditions and Stability
| Form | Storage Temperature | Duration | Special Conditions |
| Solid (Short-term) | 0 - 4°C | Days to weeks | Dry, dark[1] |
| Solid (Long-term) | -20°C | Months to years | Dry, dark[1] |
| Stock Solution | -80°C | 6 months | Under nitrogen[2][3][4] |
| Stock Solution | -20°C | 1 month | Under nitrogen[2][3][4] |
Experimental Protocols
Protocol 1: Preparation of this compound In Vivo Working Solution (0.4 mg/mL)
This protocol describes the preparation of a 1 mL working solution.
-
Prepare a 4.0 mg/mL stock solution of this compound in DMSO.
-
Take 100 µL of the DMSO stock solution and add it to 400 µL of PEG300. Mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix again until uniform.
-
Add 450 µL of saline to bring the final volume to 1 mL. The final solvent ratio is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[4]
Protocol 2: Preparation of this compound Sodium In Vivo Working Solution (≥ 2.08 mg/mL)
This protocol describes the preparation of a 1 mL working solution using SBE-β-CD.
-
Prepare a 20.8 mg/mL stock solution of this compound sodium in DMSO.
-
Prepare a 20% SBE-β-CD solution in saline.
-
Take 100 µL of the DMSO stock solution and add it to 900 µL of the 20% SBE-β-CD in saline solution.
-
Mix thoroughly until a clear solution is obtained.[3]
Visualizations
Signaling Pathway
This compound is an antagonist of the Prostaglandin D2 (PGD2) receptor 2, also known as CRTH2. It blocks the downstream signaling cascade initiated by PGD2, which is involved in allergic inflammation.[8]
Caption: Mechanism of action for this compound.
Experimental Workflow
The following diagram illustrates the workflow for preparing an in vivo working solution of this compound as described in Protocol 1.
Caption: Workflow for this compound in vivo solution preparation.
References
- 1. medkoo.com [medkoo.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. uspmsds.com [uspmsds.com]
- 8. What is this compound used for? [synapse.patsnap.com]
Identifying and mitigating Timapiprant-induced cytotoxicity in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected cytotoxicity during in vitro experiments with Timapiprant.
Frequently Asked Questions (FAQs)
Q1: Is this compound expected to be cytotoxic?
This compound is a potent and selective antagonist of the prostaglandin D2 (PGD2) receptor 2 (DP2 or CRTH2)[1][2]. Its primary mechanism of action is to block the pro-inflammatory effects of PGD2, and it is primarily investigated for non-cytotoxic applications such as treating allergic and inflammatory conditions like asthma and allergic rhinitis[3][4][5]. Widespread, potent cytotoxicity is not a generally reported characteristic of this compound or other DP2 receptor antagonists[6][7]. If you are observing significant cell death, it is crucial to investigate potential experimental artifacts or off-target effects.
Q2: What is the mechanism of action of this compound?
This compound is a competitive antagonist of the DP2 receptor[8]. Prostaglandin D2 (PGD2), when it binds to the DP2 receptor on immune cells like Th2 lymphocytes and eosinophils, triggers a signaling cascade that leads to inflammation and allergic responses[3][9]. This compound blocks this binding, thereby inhibiting the downstream signaling that promotes inflammation[1][2]. The DP2 receptor is a G-protein coupled receptor (GPCR) that, upon activation by PGD2, leads to a decrease in intracellular cyclic AMP (cAMP) and an increase in intracellular calcium, promoting cell activation and migration[10]. By antagonizing this receptor, this compound prevents these signaling events.
Q3: We are observing what appears to be this compound-induced cytotoxicity. What could be the cause?
If you observe unexpected cytotoxicity, consider the following possibilities:
-
Assay Interference: The compound may be interfering with the chemistry of your cytotoxicity assay (e.g., MTS, LDH), leading to inaccurate readings that mimic cytotoxicity.
-
Off-Target Effects: At high concentrations, this compound may have off-target effects unrelated to DP2 antagonism that could induce a cytotoxic response.
-
Cell Line Sensitivity: The specific cell line you are using may have a unique sensitivity to this compound or its vehicle.
-
Experimental Conditions: Factors such as high concentrations of the vehicle (e.g., DMSO), extended incubation times, or suboptimal cell culture conditions could be contributing to cell death.
The following troubleshooting guides will help you investigate these possibilities.
Troubleshooting Guide: Unexpected Cytotoxicity
Issue 1: Decreased Cell Viability Observed with MTS Assay
The MTS assay measures cell viability based on the metabolic conversion of a tetrazolium salt into a colored formazan product by mitochondrial dehydrogenases in living cells[7][11].
Some compounds can directly reduce the tetrazolium salt or otherwise interfere with the enzymatic activity, leading to a false reading of decreased (or even increased) viability[12][13].
References
- 1. materialneutral.info [materialneutral.info]
- 2. Direct Interaction between N-Acetylcysteine and Cytotoxic Electrophile—An Overlooked In Vitro Mechanism of Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. The pharmacology of the prostaglandin D2 receptor 2 (DP2) receptor antagonist, fevipiprant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Roles of Type 2 Cytotoxic T Cells in Inflammation, Tissue Remodeling, and Prostaglandin (PG) D2 Production Are Attenuated by PGD2 Receptor 2 Antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What are GPCR antagonists and how do they work? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchportal.vub.be [researchportal.vub.be]
Technical Support Center: Optimizing Dosing Frequency of Timapiprant for Chronic Disease Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Timapiprant (also known as OC000459), a potent and selective CRTH2 antagonist, in preclinical chronic disease models. This resource offers frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and key pharmacokinetic data to facilitate effective study design and execution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule antagonist of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor.[1][2] Its primary mechanism of action is to block the binding of prostaglandin D2 (PGD2) to CRTH2.[3] PGD2 is a key lipid mediator involved in allergic and inflammatory responses, primarily released by mast cells. By blocking this interaction, this compound inhibits the recruitment and activation of type 2 inflammatory cells such as T helper 2 (Th2) lymphocytes, eosinophils, and basophils, thereby reducing the inflammatory cascade.[2][3]
Q2: In which preclinical chronic disease models has this compound been evaluated?
A2: this compound has been investigated in a variety of preclinical models of chronic diseases characterized by type 2 inflammation. These include models of:
-
Asthma and airway inflammation: To assess its impact on airway hyperresponsiveness and eosinophilic inflammation.[1][2]
-
Allergic Rhinitis: To evaluate its effect on nasal and ocular symptoms.
-
Eosinophilic Esophagitis: To study the reduction of eosinophil infiltration in the esophagus.[4]
-
Alzheimer's Disease: To investigate its potential to mitigate neuroinflammation and cognitive deficits.[3][5]
Q3: What is a typical starting dose for this compound in rodent models?
A3: The optimal dose of this compound will depend on the specific animal model, species, and disease being studied. However, based on published literature, a general starting point for oral administration can be in the range of 1-10 mg/kg/day for mice and rats. For instance, a dose of 10 mg/kg has been used in a mouse model of experimental asthma[1], while doses ranging from 2 mg/kg to 15 mg/kg have been reported in rats for eosinophilia and Alzheimer's disease models, respectively.[2][5] It is always recommended to perform a dose-response study to determine the optimal dose for your specific experimental conditions.
Q4: How should this compound be prepared for oral administration in animals?
A4: this compound is orally bioavailable.[6] For oral gavage, a common method is to prepare a suspension. A suggested vehicle for suspending this compound for in vivo experiments consists of a mixture of DMSO, PEG300, Tween-80, and saline. It is crucial to ensure the final concentration of DMSO is low and well-tolerated by the animals. The stability of this compound in the prepared formulation should be considered, and it is recommended to prepare fresh solutions for administration.
Q5: What is the recommended dosing frequency for this compound in chronic studies?
A5: The dosing frequency should be determined based on the pharmacokinetic properties of this compound in the specific species being used. In rats, the oral half-life of this compound has been reported to be approximately 2.9 to 5.5 hours.[7] Based on this, a twice-daily dosing regimen may be necessary to maintain therapeutic concentrations throughout the day. However, in a long-term study in a rat model of Alzheimer's disease, this compound was administered once daily mixed in the food, which proved to be effective.[5] Therefore, the optimal frequency may vary depending on the desired level of target engagement and the specific disease model. A pilot pharmacokinetic/pharmacodynamic (PK/PD) study is recommended to establish the optimal dosing schedule for your model.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or variable efficacy | - Inadequate dose or dosing frequency.- Poor oral bioavailability in the specific animal strain.- Degradation of this compound in the formulation.- Incorrect timing of administration relative to disease induction/challenge. | - Conduct a dose-response study to determine the optimal dose.- Perform a pilot PK study to assess drug exposure and half-life in your animal model to optimize dosing frequency.- Prepare fresh dosing solutions daily.- Ensure the administration schedule aligns with the peak of the inflammatory response in your model. |
| Animal distress during or after oral gavage | - Improper gavage technique leading to esophageal or tracheal injury.- Stress induced by the procedure. | - Ensure personnel are properly trained in oral gavage techniques. Use appropriate gavage needle size and lubricate the tip.[4] - Acclimatize animals to handling and the gavage procedure before the start of the study. |
| Precipitation of this compound in the dosing solution | - Poor solubility of this compound in the chosen vehicle.- Instability of the suspension over time. | - Optimize the vehicle composition. Consider using co-solvents or suspending agents like carboxymethylcellulose (CMC).- Prepare smaller batches of the dosing solution more frequently. Vortex the suspension immediately before each administration. |
| Unexpected off-target effects | - Although this compound is selective for CRTH2, high concentrations could potentially interact with other receptors. | - Confirm the selectivity of the observed effects by including appropriate controls, such as a vehicle-only group and potentially a positive control with a known mechanism of action.- If off-target effects are suspected, consider using a lower, yet efficacious, dose. |
Data Presentation
Table 1: Summary of Preclinical Oral Dosing of this compound (OC000459)
| Species | Disease Model | Dose Range | Dosing Frequency | Route of Administration | Reference |
| Mouse | Experimental Asthma | 10 mg/kg | Daily | Oral Gavage | [1] |
| Rat | Alzheimer's Disease | 15 mg/kg/day | Once daily (in food) | Oral (in chow) | [5] |
| Rat | DK-PGD2-induced eosinophilia | 2 mg/kg, 10 mg/kg | Single dose | Oral Gavage | [2] |
| Guinea Pig | DK-PGD2-induced airway eosinophilia | 0.01 - 1.0 mg/kg | Single dose | Oral Gavage | [2] |
Table 2: Pharmacokinetic Parameters of this compound (OC000459) in Rats (Oral Administration)
| Dose | Cmax (ng/mL) | Tmax (h) | Half-life (h) | Oral Bioavailability (%) | Reference |
| 2 mg/kg | 1543 | 1.3 | 2.9 | 111% | [7] |
| 10 mg/kg | ~1000 | 1.8 | 5.5 | 56% | [7] |
Note: Pharmacokinetic parameters can vary depending on the study design, animal strain, and analytical methods.
Experimental Protocols
Protocol 1: Oral Gavage Administration of this compound in a Mouse Model of Allergic Asthma
-
Preparation of this compound Suspension:
-
For a 10 mg/kg dose in a 20g mouse (0.2 mg/mouse) at a dosing volume of 10 mL/kg (0.2 mL/mouse), prepare a 1 mg/mL suspension.
-
Weigh the required amount of this compound powder.
-
In a sterile microcentrifuge tube, add a small volume of DMSO to dissolve the this compound.
-
Add PEG300 and Tween-80, and vortex thoroughly.
-
Add saline to the final volume and vortex again to create a uniform suspension.
-
Note: The final concentration of DMSO should be minimized (e.g., <5% of the total volume).
-
-
Animal Handling and Dosing:
-
Acclimatize mice to handling for several days prior to the experiment.
-
Gently restrain the mouse, ensuring a secure grip without impeding its breathing.
-
Measure the appropriate length of the gavage needle (from the corner of the mouth to the last rib).
-
Insert the gavage needle gently and steadily along the roof of the mouth and down the esophagus. Do not force the needle.
-
Administer the this compound suspension slowly and smoothly.
-
Withdraw the needle carefully and return the mouse to its cage.
-
Monitor the animal for any signs of distress.
-
Protocol 2: Induction of a Chronic Asthma Model in Mice (Example)
This is a generalized protocol and should be adapted based on the specific research question.
-
Sensitization:
-
On days 0 and 7, sensitize mice via intraperitoneal (i.p.) injection of 20 µg of ovalbumin (OVA) emulsified in 2 mg of aluminum hydroxide in a total volume of 200 µL of saline.
-
-
Challenge:
-
From day 14 to day 21, challenge the mice daily with an aerosol of 1% OVA in saline for 30 minutes.
-
-
This compound Treatment:
-
Begin daily oral gavage of this compound (e.g., 10 mg/kg) or vehicle one hour before each OVA challenge, starting from day 14.
-
-
Readouts (24-48 hours after the final challenge):
-
Measure airway hyperresponsiveness to methacholine.
-
Collect bronchoalveolar lavage (BAL) fluid for cell differential counts.
-
Harvest lung tissue for histology (e.g., H&E for inflammation, PAS for mucus production) and gene expression analysis (e.g., IL-4, IL-5, IL-13).
-
Mandatory Visualization
References
- 1. Dual therapy with corticosteroid ablates the beneficial effect of DP2 antagonism in chronic experimental asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, a prostaglandin D2 receptor antagonist, ameliorates pathology in a rat Alzheimer’s model | Life Science Alliance [life-science-alliance.org]
- 4. uac.arizona.edu [uac.arizona.edu]
- 5. This compound, a prostaglandin D2 receptor antagonist, ameliorates pathology in a rat Alzheimer’s model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacologic profile of OC000459, a potent, selective, and orally active D prostanoid receptor 2 antagonist that inhibits mast cell-dependent activation of T helper 2 lymphocytes and eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Indole-Based and Cyclopentenylindole-Based Analogues Containing Fluorine Group as Potential 18F-Labeled Positron Emission Tomography (PET) G-Protein Coupled Receptor 44 (GPR44) Tracers - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of Timapiprant and Other DP2 Antagonists
For Researchers, Scientists, and Drug Development Professionals
The prostaglandin D2 receptor 2 (DP2), also known as the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), has emerged as a key therapeutic target in the treatment of allergic and inflammatory diseases such as asthma, allergic rhinitis, and atopic dermatitis.[1] This G protein-coupled receptor is preferentially expressed on type 2 innate lymphoid cells (ILC2s), T helper 2 (Th2) cells, eosinophils, and basophils.[2] Its activation by its natural ligand, prostaglandin D2 (PGD2), a major product of mast cells, orchestrates a cascade of inflammatory events, including the recruitment and activation of these key immune cells.[3] Consequently, the development of potent and selective DP2 receptor antagonists has been a major focus of pharmaceutical research.
This guide provides a head-to-head comparison of Timapiprant (OC000459) with other prominent DP2 antagonists, including Fevipiprant (QAW039), AZD1981, and Setipiprant (ACT-129968). The comparison is based on available preclinical and clinical data, with a focus on quantitative metrics of performance and detailed experimental methodologies.
DP2 Receptor Signaling Pathway
The binding of PGD2 to the DP2 receptor initiates a signaling cascade that promotes inflammatory responses. This pathway is a prime target for therapeutic intervention with antagonists like this compound.
Preclinical Performance: A Quantitative Comparison
The preclinical efficacy of DP2 antagonists is primarily assessed through their binding affinity to the DP2 receptor and their ability to inhibit PGD2-induced cellular responses in vitro. The following tables summarize the available quantitative data for this compound and its comparators.
Table 1: DP2 Receptor Binding Affinity (Ki, nM)
| Compound | Human DP2 (recombinant) | Rat DP2 (recombinant) | Human DP2 (native, Th2 cells) | Reference(s) |
| This compound (OC000459) | 13 | 3 | 4 | [4] |
| Fevipiprant (QAW039) | 1.14 (Kd) | - | - | [5] |
| AZD1981 | ~4 (IC50) | - | - | [1][5] |
| Setipiprant (ACT-129968) | 6 (IC50) | - | - | [5] |
Note: Lower values indicate higher binding affinity. Some values are reported as IC50 from binding assays, which are comparable to Ki under specific conditions.
Table 2: In Vitro Functional Inhibitory Activity (IC50, nM)
| Compound | Eosinophil Shape Change | Eosinophil Chemotaxis | Th2 Cell Chemotaxis | Basophil Shape Change | Reference(s) |
| This compound (OC000459) | - | - | 28 | - | [4] |
| Fevipiprant (QAW039) | 0.44 (whole blood) | - | - | - | [6] |
| AZD1981 | 8.5-50 | pIC50 = 7.6 | + | + | [1][7] |
| Setipiprant (ACT-129968) | - | - | - | - | [8] |
Note: "+" indicates reported activity without a specific IC50 value in the cited sources. pIC50 is the negative logarithm of the IC50 value.
Clinical Efficacy Overview
While direct head-to-head clinical trials are limited, individual studies provide insights into the clinical potential of these DP2 antagonists, primarily in asthma.
Table 3: Summary of Selected Clinical Trial Outcomes in Asthma
| Compound | Phase | Key Findings | Reference(s) |
| This compound (OC000459) | II | Showed a 95 mL increase in FEV1 compared to placebo in mild to moderate allergic asthma. A post-hoc analysis in atopic eosinophilic uncontrolled asthma subjects reported a 220 mL increase in FEV1.[9] | [9][10] |
| Fevipiprant (QAW039) | III | Failed to demonstrate a significant improvement in lung function or other clinical outcomes in patients with moderate-to-severe asthma, leading to the discontinuation of its development for this indication.[11] | [11][12] |
| AZD1981 | II | Showed improvements in ACQ-5 scores and FEV1 in atopic patients with uncontrolled asthma.[13] | [2][13] |
| Setipiprant (ACT-129968) | II | Reduced the allergen-induced late asthmatic response (LAR) and airway hyperresponsiveness (AHR) in allergic asthmatics.[8] | [8] |
FEV1: Forced Expiratory Volume in 1 second; ACQ-5: 5-item Asthma Control Questionnaire.
Experimental Protocols
The following sections outline the general methodologies used in the preclinical evaluation of DP2 antagonists.
Radioligand Binding Assay
This assay is fundamental for determining the binding affinity of a compound to the DP2 receptor.
Methodology:
-
Membrane Preparation: Cell membranes are prepared from cells recombinantly expressing the human DP2 receptor or from native cells known to express the receptor, such as Th2 lymphocytes.[4]
-
Incubation: The membranes are incubated with a constant concentration of a radiolabeled DP2 agonist, typically [³H]PGD2, and a range of concentrations of the unlabeled antagonist being tested (e.g., this compound).
-
Separation: The reaction is terminated, and the membrane-bound radioligand is separated from the free radioligand, usually by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50). The inhibitor constant (Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation.[4]
Eosinophil Shape Change Assay
This functional assay measures the ability of a DP2 antagonist to inhibit the morphological changes in eosinophils induced by a DP2 agonist.
Methodology:
-
Eosinophil Isolation: Eosinophils are isolated from the peripheral blood of healthy human donors.
-
Antagonist Pre-incubation: The isolated eosinophils are pre-incubated with varying concentrations of the DP2 antagonist or vehicle control.
-
Agonist Stimulation: A DP2 agonist, such as PGD2 or a stable analog, is added to the eosinophil suspension to induce a shape change from a spherical to an amoeboid morphology.[7][13]
-
Fixation and Analysis: After a short incubation period, the cells are fixed, and the percentage of cells that have undergone a shape change is determined, often by flow cytometry or microscopy.
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the agonist-induced shape change (IC50) is calculated.
Chemotaxis Assay
This assay assesses the ability of a DP2 antagonist to block the migration of immune cells towards a chemoattractant.
Methodology:
-
Cell Isolation: Target immune cells, such as eosinophils or Th2 lymphocytes, are isolated from peripheral blood.[7]
-
Assay Setup: A chemotaxis chamber (e.g., a Boyden chamber) is used, which consists of an upper and a lower well separated by a porous membrane. The isolated cells are placed in the upper chamber.
-
Chemoattractant Gradient: A solution containing a DP2 agonist (chemoattractant) is placed in the lower chamber. The test antagonist is added to either the upper or lower chamber, or both, at various concentrations.
-
Incubation: The chamber is incubated to allow the cells to migrate through the pores of the membrane towards the chemoattractant in the lower chamber.
-
Quantification: The number of cells that have migrated to the lower chamber is quantified, typically by cell counting or using a fluorescent dye.
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the cell migration (IC50) is determined.
Conclusion
This compound demonstrates potent and selective antagonism of the DP2 receptor, with binding affinities and in vitro functional activities that are comparable to other DP2 antagonists in development.[4] While preclinical data for Fevipiprant and AZD1981 suggest high potency, the clinical development of Fevipiprant for asthma was halted due to a lack of significant efficacy in Phase III trials.[11] this compound and AZD1981 have shown promising results in Phase II studies, particularly in patient populations with evidence of type 2 inflammation.[9][13] Setipiprant has also demonstrated efficacy in reducing allergen-induced airway responses.[8]
The selection of a specific DP2 antagonist for further development or research will depend on a comprehensive evaluation of its complete preclinical and clinical profile, including pharmacokinetics, safety, and efficacy in well-defined patient populations. The experimental protocols described provide a framework for the continued evaluation and comparison of this important class of therapeutic agents.
References
- 1. AZD1981 [openinnovation.astrazeneca.com]
- 2. karger.com [karger.com]
- 3. Setipiprant - Wikipedia [en.wikipedia.org]
- 4. This compound, a prostaglandin D2 receptor antagonist, ameliorates pathology in a rat Alzheimer’s model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Pharmacokinetics, Safety, and Tolerability of Fevipiprant (QAW039), a Novel CRTh2 Receptor Antagonist: Results From 2 Randomized, Phase 1, Placebo‐Controlled Studies in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biochemical and pharmacological characterization of AZD1981, an orally available selective DP2 antagonist in clinical development for asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Setipiprant, a selective CRTH2 antagonist, reduces allergen-induced airway responses in allergic asthmatics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. dovepress.com [dovepress.com]
- 11. Fevipiprant - Wikipedia [en.wikipedia.org]
- 12. io.nihr.ac.uk [io.nihr.ac.uk]
- 13. Effects of an oral CRTH2 antagonist (AZD1981) on eosinophil activity and symptoms in chronic spontaneous urticaria - PMC [pmc.ncbi.nlm.nih.gov]
Validating Timapiprant's Selectivity for DP2 Over DP1 Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Timapiprant's selectivity for the prostaglandin D2 (PGD2) receptor 2 (DP2, also known as CRTH2) over the DP1 receptor. The following sections present supporting experimental data, detailed methodologies for key validation assays, and visualizations of the relevant biological pathways and experimental workflows.
Data Presentation: Comparative Binding Affinity
This compound demonstrates high potency and selectivity for the DP2 receptor. Radioligand binding assays confirm that this compound is a potent antagonist of the DP2 receptor, with affinity in the low nanomolar range. Crucially, it shows no significant interference with the binding or functional activity of the DP1 receptor, underscoring its high selectivity.[1][2] This is a critical attribute, as the DP1 and DP2 receptors mediate distinct and often opposing biological effects.
To provide context, the binding affinities of this compound and other well-characterized DP2 receptor antagonists are summarized below.
| Compound | Receptor | Binding Affinity (Ki) | Species/System |
| This compound | DP2 | 13 nM | Human (recombinant) |
| DP2 | 3 nM | Rat (recombinant) | |
| DP2 | 4 nM | Human (native, Th2 cells) | |
| DP1 | No significant activity | Not specified | |
| Fevipiprant | DP2 | - | - |
| Setipiprant | DP2 | 6 nM | Not specified |
Data for this compound sourced from Pettipher et al., 2012, as cited in Wallace et al., 2022.[1][2] Data for Setipiprant sourced from Wikipedia.[3]
Signaling Pathways
The distinct signaling pathways of DP1 and DP2 receptors highlight the importance of selective antagonism. DP1 activation is coupled to a Gs protein, leading to increased intracellular cyclic AMP (cAMP), which is generally associated with anti-inflammatory and relaxant effects.[1] In contrast, DP2 is coupled to a Gi protein, and its activation leads to a decrease in cAMP and an increase in intracellular calcium, promoting pro-inflammatory responses such as the migration and activation of eosinophils and Th2 lymphocytes.[1]
References
Timapiprant: A Comparative Analysis of its Cross-Reactivity with Prostanoid Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Timapiprant's interaction with its primary target, the prostaglandin D2 receptor 2 (DP2), versus other prostanoid receptors. The information presented is supported by experimental data to offer an objective assessment of this compound's selectivity.
This compound (also known as OC000459) is a potent and selective antagonist of the DP2 receptor, a key player in allergic inflammation.[1][2][3][4][5] Its mechanism of action involves blocking the effects of prostaglandin D2 (PGD2), a mediator released by mast cells and Th2 cells, thereby reducing inflammatory responses.[1][2] Understanding the selectivity of this compound is crucial for predicting its therapeutic efficacy and potential off-target effects.
Quantitative Analysis of Receptor Binding
Experimental data demonstrates this compound's high affinity for the DP2 receptor. Studies have determined its inhibitory constant (Ki) at human and rat DP2 receptors. In contrast, comprehensive selectivity profiling indicates that this compound does not exhibit significant binding or functional activity at other prostanoid receptors, including the DP1, EP1-4, FP, IP, and TP receptors.[2][4]
A key study by Pettipher et al. (2012) concluded that this compound "does not interfere with the ligand binding properties or functional activities of other prostanoid receptors (prostaglandin E₁₋₄ receptors, D prostanoid receptor 1, thromboxane receptor, prostacyclin receptor, and prostaglandin F receptor)".[2] While the specific Ki values for these off-target receptors are often not published and reported as having "no significant inhibitory activity," the high potency at the DP2 receptor underscores its selectivity.
| Receptor | Ligand | Species | Ki (nM) | Reference |
| DP2 (CRTH2) | This compound | Human (recombinant) | 13 | [5] |
| DP2 (CRTH2) | This compound | Human (native, Th2 cells) | 4 | [2][5] |
| DP2 (CRTH2) | This compound | Rat (recombinant) | 3 | [5] |
| DP1 | This compound | Not specified | No significant activity | [2][4] |
| EP1 | This compound | Not specified | No significant activity | [2][4] |
| EP2 | This compound | Not specified | No significant activity | [2][4] |
| EP3 | This compound | Not specified | No significant activity | [2][4] |
| EP4 | This compound | Not specified | No significant activity | [2][4] |
| FP | This compound | Not specified | No significant activity | [2][4] |
| IP | This compound | Not specified | No significant activity | [2][4] |
| TP | This compound | Not specified | No significant activity | [2][4] |
Experimental Protocols
The determination of this compound's receptor binding affinity and functional antagonism is achieved through established in vitro assays.
Radioligand Binding Assays
These assays are fundamental in determining the binding affinity (Ki) of a compound for a specific receptor.
-
Objective: To measure the ability of this compound to displace a radiolabeled ligand from the target prostanoid receptor.
-
Methodology:
-
Membrane Preparation: Membranes are prepared from cells recombinantly expressing the specific human prostanoid receptor (e.g., DP2, DP1, EP1-4, FP, IP, or TP).
-
Assay Setup: A constant concentration of a suitable radiolabeled prostanoid (e.g., [³H]PGD2 for DP receptors) is incubated with the receptor-expressing membranes in the presence of varying concentrations of unlabeled this compound.
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Separation: The receptor-bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.
-
Functional Assays (e.g., Calcium Mobilization Assay)
Functional assays assess the ability of a compound to act as an agonist or antagonist at a receptor by measuring a downstream cellular response.
-
Objective: To determine the functional potency of this compound as an antagonist at prostanoid receptors.
-
Methodology:
-
Cell Culture: Cells expressing the target prostanoid receptor are cultured and loaded with a calcium-sensitive fluorescent dye.
-
Compound Incubation: The cells are pre-incubated with varying concentrations of this compound or a vehicle control.
-
Agonist Stimulation: The cells are then stimulated with a known agonist for the specific prostanoid receptor (e.g., PGD2 for DP2).
-
Signal Detection: The change in intracellular calcium concentration is measured using a fluorometric imaging plate reader.
-
Data Analysis: The concentration of this compound that inhibits 50% of the agonist-induced response (IC50) is calculated to determine its antagonistic potency.
-
Prostanoid Receptor Signaling Pathways
Prostanoid receptors are G-protein coupled receptors (GPCRs) that mediate diverse physiological effects through various signaling pathways. The selectivity of this compound for the DP2 receptor ensures a targeted modulation of a specific inflammatory pathway.
Caption: Prostanoid receptor signaling pathways and the selective antagonism of DP2 by this compound.
The diagram above illustrates the coupling of different prostanoid receptors to their respective G-proteins and downstream signaling cascades. This compound's selective blockade of the Gi-coupled DP2 receptor prevents the inhibition of adenylyl cyclase, thereby modulating cellular responses, such as chemotaxis and activation of inflammatory cells, without affecting the pathways mediated by other prostanoid receptors.
References
- 1. apexbt.com [apexbt.com]
- 2. Pharmacologic profile of OC000459, a potent, selective, and orally active D prostanoid receptor 2 antagonist that inhibits mast cell-dependent activation of T helper 2 lymphocytes and eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound, a prostaglandin D2 receptor antagonist, ameliorates pathology in a rat Alzheimer’s model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Comparative analysis of Timapiprant and Setipiprant for hair loss research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of two selective prostaglandin D2 receptor 2 (DP2/CRTH2) antagonists, Timapiprant and Setipiprant, with a focus on their investigation for the treatment of androgenetic alopecia (AGA). Prostaglandin D2 (PGD2) has been identified as a potent inhibitor of hair growth, making its receptor, DP2, a compelling target for therapeutic intervention in hair loss.[1][2][3][4] This document summarizes the available preclinical and clinical data, details experimental methodologies, and visualizes key pathways to support further research and development in this area.
Introduction and Mechanism of Action
Both this compound and Setipiprant are small molecule antagonists of the DP2 receptor, a G-protein-coupled receptor involved in inflammatory responses.[3][5] Elevated levels of PGD2 have been found in the bald scalp of men with AGA, and its interaction with the DP2 receptor on hair follicle cells is believed to contribute to the miniaturization of hair follicles and the inhibition of hair growth.[1][4] By blocking this interaction, both this compound and Setipiprant aim to counteract the inhibitory effects of PGD2 and promote hair growth.[3]
Comparative Data
Chemical Structures and Properties
| Feature | This compound (OC000459) | Setipiprant (ACT-129968/KYTH-105) |
| Chemical Structure | Indole-acetic acid derivative | 2-[8-Fluoro-2-(naphthalene-1-carbonyl)-3,4-dihydro-1H-pyrido[4,3-b]indol-5-yl]acetic acid |
| Molecular Formula | Not explicitly found in search results. | C₂₄H₁₉FN₂O₃ |
| Molar Mass | Not explicitly found in search results. | 402.425 g/mol |
| Receptor Target | Prostaglandin D2 receptor 2 (DP2/CRTH2)[5] | Prostaglandin D2 receptor 2 (DP2/CRTH2)[3] |
| Mechanism of Action | Selective, orally active DP2 antagonist[5] | Selective, orally available DP2 antagonist[3] |
Receptor Binding Affinity
| Compound | Receptor | Species | Kᵢ (nM) |
| This compound | Recombinant DP2 | Human | 13 |
| Recombinant DP2 | Rat | 3 | |
| Native DP2 (Th2 cells) | Human | 4 | |
| Setipiprant | DP2 | Not Specified | 6[3] |
Kᵢ (Inhibition constant) is a measure of the binding affinity of a ligand to a receptor. A lower Kᵢ value indicates a higher binding affinity.
Preclinical Data in Hair Loss Models
While clinical data for this compound in hair loss is not publicly available, preclinical studies on DP2 antagonists provide insights into its potential. A study on a DP2 antagonist (DP2A) demonstrated its ability to ameliorate the negative effects of dihydrotestosterone (DHT), a key molecule in AGA, on human follicle dermal papilla cells (HFDPCs).[1][6] The DP2A promoted cell migration and increased the expression of alkaline phosphatase, a marker of hair-inductive activity.[1] Furthermore, the DP2 antagonist enhanced the phosphorylation of Akt and ERK, signaling molecules involved in cell survival and proliferation, and improved hair growth in an organ culture of human hair follicles.[6]
Clinical Trial Data in Androgenetic Alopecia
A phase 2a, multicenter, randomized, double-blind, placebo-controlled study was conducted to evaluate the efficacy and safety of oral Setipiprant in men with AGA.[7]
| Trial ID | Phase | Compound | Dosage | Duration | Primary Endpoints | Key Findings |
| NCT02781311 | 2a | Setipiprant | 1000 mg twice daily | 24 weeks | Change from baseline in Target Area Hair Count (TAHC); Subject Self-Assessment (SSA) of hair growth | Did not meet primary efficacy endpoints. No statistically significant improvement in hair growth compared to placebo. The drug was found to be safe and well-tolerated.[7][8] |
Experimental Protocols
CRTH2/DP2 Receptor Binding Assay (Radioligand Displacement)
This protocol describes a common method to determine the binding affinity of a test compound (e.g., this compound, Setipiprant) to the CRTH2 receptor.
Objective: To measure the inhibition constant (Kᵢ) of a test compound for the CRTH2 receptor.
Materials:
-
Cell membranes from a cell line expressing the human CRTH2 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]-PGD2.
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Test compound (this compound or Setipiprant) at various concentrations.
-
Unlabeled PGD2 (for determining non-specific binding).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Reaction Setup: In a microplate, combine the cell membranes, a fixed concentration of [³H]-PGD2, and varying concentrations of the test compound. Include control wells with buffer only (total binding) and a high concentration of unlabeled PGD2 (non-specific binding).
-
Incubation: Incubate the plate at room temperature for a sufficient time to allow the binding to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
Hair Growth Assessment in Clinical Trials (Phototrichogram)
This protocol outlines a standardized method for quantifying hair growth in a clinical trial setting.
Objective: To measure changes in hair count and hair thickness in a defined scalp area.
Procedure:
-
Target Area Selection: Identify a target area of the scalp for analysis, typically a 1 cm² circular or square region in an area of active hair loss (e.g., the vertex).
-
Hair Clipping: Carefully clip the hair within the target area to a uniform short length (e.g., 1 mm).
-
Tattooing/Marking: Place small, semi-permanent tattoo dots at the corners of the target area to ensure accurate repositioning for subsequent measurements.
-
Baseline Imaging: Acquire high-resolution digital images of the target area using a specialized camera and lighting system. The scalp should be clean and dry.
-
Follow-up Imaging: At specified time points during the study (e.g., weeks 12, 24, 48), repeat the imaging process of the exact same target area, using the tattoo marks for precise alignment.
-
Image Analysis: Use validated software to analyze the images. The software can differentiate between terminal (thick, pigmented) and vellus (thin, non-pigmented) hairs. The following parameters are typically measured:
-
Total Hair Count: The total number of hairs in the target area.
-
Terminal Hair Count: The number of terminal hairs in the target area.
-
Vellus Hair Count: The number of vellus hairs in the target area.
-
Hair Shaft Thickness: The average diameter of the hair shafts.
-
-
Data Analysis: Calculate the change from baseline for each parameter at each time point for both the treatment and placebo groups. Statistical analysis is then performed to determine the significance of any observed differences.
Signaling Pathways and Experimental Workflows
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Setipiprant - Wikipedia [en.wikipedia.org]
- 4. Prostaglandin D2 Inhibits Hair Growth and Is Elevated in Bald Scalp of Men with Androgenetic Alopecia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is this compound used for? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Setipiprant for Androgenetic Alopecia in Males: Results from a Randomized, Double-Blind, Placebo-Controlled Phase 2a Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. KoreaMed Synapse [synapse.koreamed.org]
A Comparative Guide: Timapiprant and Corticosteroids in the Management of Airway Inflammation
For Researchers, Scientists, and Drug Development Professionals
The landscape of therapeutic options for airway inflammation, a cornerstone of diseases like asthma, is continually evolving. While corticosteroids have long been the standard of care, novel targeted therapies such as timapiprant are emerging, offering alternative mechanisms of action. This guide provides an objective comparison of the efficacy of this compound, a selective antagonist of the prostaglandin D2 receptor 2 (DP2 or CRTH2), and corticosteroids in mitigating airway inflammation, supported by available experimental data.
Mechanisms of Action: A Tale of Two Pathways
This compound and corticosteroids exert their anti-inflammatory effects through distinct molecular pathways, offering different approaches to controlling the complex inflammatory cascade in the airways.
This compound: Targeting the PGD2-DP2 Axis
This compound functions by selectively blocking the DP2 receptor.[1] Prostaglandin D2 (PGD2), primarily released from activated mast cells, is a key lipid mediator in allergic inflammation.[1][2] By binding to the DP2 receptor on various immune cells, including T-helper 2 (Th2) cells, eosinophils, and innate lymphoid cells type 2 (ILC2s), PGD2 orchestrates the recruitment and activation of these cells, fueling the inflammatory response.[3][4] this compound's antagonism of the DP2 receptor disrupts this signaling cascade, thereby inhibiting the migration and activation of key effector cells involved in eosinophilic inflammation.[2][5]
Corticosteroids: Broad Anti-Inflammatory Effects
Corticosteroids, by contrast, have a broad spectrum of anti-inflammatory actions mediated primarily through the glucocorticoid receptor (GR).[6][7] Upon binding to its ligand, the GR translocates to the nucleus and modulates gene expression. This occurs through two main genomic mechanisms:
-
Transactivation: The GR binds to glucocorticoid response elements (GREs) in the promoter regions of genes, leading to the increased expression of anti-inflammatory proteins.
-
Transrepression: The GR interacts with and inhibits the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), thereby suppressing the expression of a wide range of inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.[8][9]
Corticosteroids also have non-genomic effects that occur more rapidly and are independent of gene transcription.[10]
Comparative Efficacy: Insights from Clinical and Preclinical Data
Direct head-to-head clinical trials comparing this compound and corticosteroids are scarce. However, data from separate studies provide valuable insights into their respective efficacies in reducing airway inflammation.
Quantitative Data Summary
The following tables summarize key quantitative data from studies evaluating the effects of this compound and corticosteroids on inflammatory markers and lung function in patients with asthma.
Table 1: Efficacy of this compound in Eosinophilic Asthma
| Study/Trial | Patient Population | Treatment | Duration | Key Outcomes | Reference |
| Proof-of-concept study | Severe eosinophilic asthma (sputum eosinophils >3%) | This compound 50 mg once daily vs. Placebo | 12 weeks | Sputum Eosinophil Count: Reduced from 11.0% to 2.5% with this compound vs. 10.7% to 6.2% with placebo (2.3-fold reduction vs. placebo, p=0.151). FEV1: 127 mL increase from baseline compared to placebo (p=0.214). | [11] |
| Preclinical Rhinovirus Challenge | Atopic asthma patients on maintenance ICS | This compound vs. Placebo | 3 weeks prior to RV-A16 challenge | No significant difference in lower respiratory symptom score post-infection between this compound and placebo groups. | [12] |
Table 2: Efficacy of Corticosteroids in Eosinophilic Asthma
| Study/Trial | Patient Population | Treatment | Duration | Key Outcomes | Reference |
| Post-hoc analysis of SIRIUS study | Severe eosinophilic asthma | Oral corticosteroid (OCS) dose reduction | 3-8 weeks | Peripheral Blood Eosinophil (PBE) Count: A 5 mg/day reduction in OCS dose led to a 41% increase in PBE count, quantifying the inverse relationship. | [13] |
| Meta-analysis | Mild intermittent asthma | Inhaled corticosteroids (ICS) vs. Placebo | 3-6 months | FEV1: Significant improvement with ICS vs. placebo (Standardized Mean Difference: 0.45). | [2] |
| Case series | Severe eosinophilic asthma | Mepolizumab (allowing for OCS/ICS reduction) | >60 months | Significant reduction in OCS and ICS dosage while maintaining asthma control. | [14][15] |
| Preclinical model of chronic experimental asthma | Mouse model | Fluticasone (corticosteroid) | - | Attenuated mucus production but did not resolve established airway smooth muscle remodeling. | [16] |
Experimental Protocols
Detailed methodologies are crucial for interpreting and comparing experimental findings. Below are summaries of the experimental designs for key studies cited.
This compound Proof-of-Concept Study in Severe Eosinophilic Asthma
-
Study Design: A randomized, placebo-controlled, double-blind, parallel-group proof-of-concept study.[11]
-
Participants: Patients with severe asthma according to ERS/ATS criteria, with a history of eosinophilic airway inflammation and a screening sputum eosinophil count of >3%. A total of 40 patients were randomized.[11]
-
Intervention: Patients received either this compound 50 mg or a placebo once daily for 12 weeks.[11]
-
Assessments: Induced sputum eosinophil counts, lung function parameters (including FEV1), symptoms, and quality of life were assessed at baseline and at weeks 4, 8, and 12.[11]
Post-Hoc Analysis of the SIRIUS Study on Oral Corticosteroid Dose and Eosinophil Counts
-
Study Design: A post-hoc analysis of data from the SIRIUS study, a randomized, double-blind trial. This analysis focused on the 3-8 week OCS dose optimization phase that occurred prior to randomization.[13]
-
Participants: 135 patients with severe asthma (≥12 years old).[13]
-
Intervention: The study protocol involved weekly incremental reductions in OCS dose.
-
Analysis: A regression analysis was used to model the linear relationship between the change in OCS dose and the change in the logarithm of the peripheral blood eosinophil count.[13]
Concluding Remarks
This compound and corticosteroids represent targeted and broad-spectrum anti-inflammatory strategies, respectively, for airway inflammation. The available data suggests that this compound can reduce airway eosinophilia in patients with severe eosinophilic asthma, although the effect on lung function in the initial proof-of-concept study was not statistically significant.[11] Corticosteroids, on the other hand, have a well-established, potent, and broad anti-inflammatory effect, demonstrably reducing eosinophil counts and improving lung function in various asthma severities.[2][13]
A preclinical study raises an interesting point that dual therapy with a corticosteroid might diminish the beneficial effects of DP2 antagonism, suggesting that the mechanisms may not be complementary and could even be counteractive in some respects.[16] This highlights the need for further research to understand the interplay between these two classes of drugs.
For the research and drug development community, the distinct mechanisms of action of this compound and corticosteroids offer different avenues for therapeutic intervention. While corticosteroids remain a cornerstone of asthma management, the development of targeted therapies like this compound holds promise for specific patient populations, particularly those with persistent eosinophilic inflammation despite corticosteroid treatment. Future head-to-head clinical trials are warranted to directly compare the efficacy and safety of these two approaches and to identify the patient populations most likely to benefit from each.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Inhaled corticosteroids improve lung function, airway hyper-responsiveness and airway inflammation but not symptom control in patients with mild intermittent asthma: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. This compound, a prostaglandin D2 receptor antagonist, ameliorates pathology in a rat Alzheimer’s model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | A General Introduction to Glucocorticoid Biology [frontiersin.org]
- 8. Homeostatic glucocorticoid signaling in airway smooth muscle: A roadmap to asthma pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. publications.ersnet.org [publications.ersnet.org]
- 12. Effect of CRTH2 antagonism on the response to experimental rhinovirus infection in asthma: a pilot randomised controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Oral corticosteroid dose changes and impact on peripheral blood eosinophil counts in patients with severe eosinophilic asthma: a post hoc analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Very long-term data on patients with severe eosinophilic asthma treated with mepolizumab: a case series - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Very long-term data on patients with severe eosinophilic asthma treated with mepolizumab: a case series - Drugs in Context [drugsincontext.com]
- 16. Dual therapy with corticosteroid ablates the beneficial effect of DP2 antagonism in chronic experimental asthma - PMC [pmc.ncbi.nlm.nih.gov]
Timapiprant's Anti-Inflammatory Effects: A Comparative Analysis of Reproducibility
A comprehensive review of clinical and preclinical data suggests a reproducible anti-inflammatory effect of Timapiprant, primarily evidenced by the consistent reduction of eosinophils in allergic asthma. However, the data on its impact on other pro-inflammatory cytokines in humans remains limited, highlighting an area for further investigation.
This compound, a potent and selective antagonist of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), has been investigated for its therapeutic potential in inflammatory conditions, particularly those driven by type 2 inflammation like allergic asthma.[1][2] Its mechanism of action centers on blocking the effects of prostaglandin D2 (PGD2), a key mediator in the recruitment and activation of various immune cells, including eosinophils and T-helper 2 (Th2) cells.[1][3] This guide provides a comparative analysis of the existing data on this compound's anti-inflammatory effects across different studies to assess the reproducibility of its efficacy.
Quantitative Data on Anti-Inflammatory Effects
The most consistently reported anti-inflammatory effect of this compound in clinical trials is the reduction of eosinophil levels, a key hallmark of allergic asthma.
| Study Population | Intervention | Key Inflammatory Marker | Results | Reference |
| Severe Eosinophilic Asthma | This compound 50 mg once daily for 12 weeks | Sputum Eosinophil Count | Geometric mean reduced from 11.0% to 2.5% (vs. 10.7% to 6.2% with placebo); a 2.3-fold reduction compared to placebo (p=0.151).[4] | Shrimanker et al., 2019 |
| Mild-to-Moderate Persistent Asthma | This compound (OC-459) over 12 weeks | Peripheral Blood Eosinophils | Greatest improvement in lung function observed in patients with active eosinophilia (≥250/μl).[5] | (Post-hoc analysis) |
| Rat Model of Alzheimer's Disease | This compound treatment | Neuroinflammation | Significantly mitigated Alzheimer's disease pathology and cognitive deficits.[6][7] | Wallace et al., 2022 |
| Mouse Model of Colitis | This compound treatment | Pro-inflammatory Cytokines | Ameliorated inflammation by inhibiting TNF-α, IL-1β, and IL-6.[8] | (Preclinical study) |
While the effect on eosinophils is a recurring theme in clinical studies, the evidence for this compound's impact on other key inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in human subjects is less established and primarily comes from preclinical models.
Experimental Protocols
The clinical trials assessing this compound's anti-inflammatory effects have generally followed a randomized, double-blind, placebo-controlled design.
Study on Severe Eosinophilic Asthma (Shrimanker et al., 2019) [4]
-
Patient Population: Patients with severe asthma according to ERS/ATS criteria, with prior evidence of eosinophilic airway inflammation and a screening sputum eosinophil count of >3%.
-
Intervention: Participants were randomized to receive either this compound 50 mg or a placebo once daily for 12 weeks.
-
Data Collection: Induced sputum eosinophil counts, lung function parameters, symptoms, and quality of life were assessed at baseline and at weeks 4, 8, and 12.
Phase 3 Clinical Trial in Allergic Asthma [2]
-
Patient Population: 212 adult patients with atopic eosinophilic asthma.
-
Intervention: Randomized, double-blind study where patients received either this compound 50mg or a placebo once daily for 12 weeks.
-
Primary Objectives: To assess the effect of this compound on respiratory function, safety, tolerability, and quality of life.
Visualizing the Mechanism and Workflow
To better understand this compound's role in the inflammatory cascade and the typical process of its evaluation, the following diagrams are provided.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Eleventa Announce Completion Of Patient Enrollment In Phase 3 Clinical Trial Of CRTH2 Antagonist this compound For The Treatment Of Allergic Asthma - BioSpace [biospace.com]
- 3. researchgate.net [researchgate.net]
- 4. publications.ersnet.org [publications.ersnet.org]
- 5. Frontiers | Prostaglandins and Their Receptors in Eosinophil Function and As Therapeutic Targets [frontiersin.org]
- 6. This compound, a prostaglandin D2 receptor antagonist, ameliorates pathology in a rat Alzheimer’s model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a prostaglandin D2 receptor antagonist, ameliorates pathology in a rat Alzheimer's model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The therapeutic potential of CRTH2/DP2 beyond allergy and asthma - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of Timapiprant's Mechanism of Action: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Timapiprant's in vivo performance with other selective prostaglandin D2 receptor 2 (DP2/CRTH2) antagonists. This document summarizes key experimental data, details relevant protocols, and visualizes the underlying biological and experimental frameworks.
This compound (formerly OC000459) is a potent and selective antagonist of the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor.[1] This receptor is a key player in the inflammatory cascade associated with allergic diseases, primarily through its activation by prostaglandin D2 (PGD2). PGD2 is released from mast cells and other immune cells in response to allergens, leading to the recruitment and activation of eosinophils, basophils, and Th2 lymphocytes.[1] By blocking the DP2 receptor, this compound aims to mitigate the inflammatory responses characteristic of conditions like asthma and allergic rhinitis.[1]
Comparative In Vivo Efficacy of DP2 Receptor Antagonists
The following table summarizes quantitative data from in vivo studies on this compound and other notable DP2 antagonists—Fevipiprant, Setipiprant, and AZD1981. The data is primarily from preclinical models of allergic asthma, a key indication for this class of drugs.
| Compound | Animal Model | Key Endpoint | Dosage | Route of Administration | Result | Citation |
| This compound (OC000459) | Rat | DK-PGD₂-induced blood eosinophilia | 0.04 mg/kg | Oral | ED₅₀ , demonstrating potent inhibition of eosinophil mobilization. | [2] |
| This compound (OC000459) | Guinea Pig | DK-PGD₂-induced airway eosinophilia | 0.01 mg/kg | Oral | ED₅₀ , indicating significant reduction of eosinophil infiltration in the airways. | [2] |
| Fevipiprant (QAW039) | Human (Phase II trial) | Sputum Eosinophil Percentage | 225 mg, twice daily | Oral | Reduction from a geometric mean of 5.4% to 1.1% over 12 weeks. | [3] |
| Fevipiprant (QAW039) | Human (Phase II trial) | Airway Smooth Muscle (ASM) Mass | 225 mg, twice daily | Oral | Significant reduction in ASM mass compared to placebo after 12 weeks. | [4] |
| Setipiprant (ACT-129968) | Human (Allergic Asthmatics) | Allergen-induced Late Asthmatic Response (LAR) | 1000 mg, twice daily | Oral | 25.6% reduction in the area under the curve (AUC) for FEV1 decline (3-10h post-allergen). | [5][6] |
| Setipiprant (ACT-129968) | Human (Allergic Asthmatics) | Allergen-induced Airway Hyperresponsiveness (AHR) | 1000 mg, twice daily | Oral | Significant protection against methacholine-induced AHR post-allergen challenge. | [5] |
| AZD1981 | Guinea Pig | PGD₂-mediated eosinophil release from bone marrow | Not specified | Not specified | Preclinical studies demonstrated blockade of eosinophil release. | [2] |
| AZD1981 | Human (Phase IIb trial) | Pre-dose FEV1 in atopic asthma | Up to 400 mg, twice daily | Oral | No statistically significant improvement compared to placebo. | [7][8] |
Experimental Protocols
A standardized and reproducible experimental protocol is crucial for the in vivo validation of DP2 antagonists. The ovalbumin (OVA)-induced allergic asthma model in BALB/c mice is a widely accepted model that recapitulates key features of human asthma, including eosinophilic inflammation and airway hyperresponsiveness.[9][10]
Protocol: Ovalbumin-Induced Allergic Asthma in BALB/c Mice
1. Animals:
-
Female BALB/c mice, 6-8 weeks old.[9]
2. Materials:
-
Ovalbumin (OVA), Grade V (e.g., Sigma-Aldrich)[9]
-
Aluminum hydroxide (Alum) adjuvant (e.g., Imject™ Alum, Thermo Fisher Scientific)[9]
-
Sterile, pyrogen-free phosphate-buffered saline (PBS)[9]
-
Methacholine hydrochloride (for AHR measurement)
-
DP2 antagonist (e.g., this compound) and vehicle control.
3. Sensitization Phase:
-
Day 0 and 14: Administer an intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of alum in a total volume of 200 µL PBS. A control group receives a sham sensitization with PBS and alum only.[9]
4. Challenge Phase:
-
Days 21-23 (or as per specific study design): Expose mice to an aerosol of 1% OVA in PBS for 30 minutes using an ultrasonic nebulizer.[11]
5. Drug Administration:
-
Administer the DP2 antagonist or vehicle control at a predetermined dose, route (e.g., oral gavage), and frequency, typically starting before the challenge phase and continuing throughout.
6. Endpoint Analysis (24-48 hours after the final challenge):
-
Airway Hyperresponsiveness (AHR) Measurement:
-
Assess AHR using whole-body plethysmography in response to increasing concentrations of nebulized methacholine.[9]
-
-
Bronchoalveolar Lavage (BAL) Fluid Analysis:
-
Cytokine Analysis:
-
Histopathology:
-
Perfuse and fix the lungs in 10% buffered formalin.
-
Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and Periodic acid-Schiff (PAS) to evaluate mucus production.
-
Signaling Pathways and Experimental Workflows
DP2 Receptor Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the binding of PGD2 to the DP2 receptor on immune cells, and the point of intervention for DP2 antagonists like this compound.
Experimental Workflow for In Vivo Validation
The diagram below outlines the typical workflow for validating the efficacy of a DP2 antagonist in a preclinical model of allergic asthma.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Effects of an oral CRTH2 antagonist (AZD1981) on eosinophil activity and symptoms in chronic spontaneous urticaria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spotlight on fevipiprant and its potential in the treatment of asthma: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 4. publications.ersnet.org [publications.ersnet.org]
- 5. Setipiprant, a selective CRTH2 antagonist, reduces allergen-induced airway responses in allergic asthmatics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. dovepress.com [dovepress.com]
- 8. Efficacy and safety of the CRTh2 antagonist AZD1981 as add-on therapy to inhaled corticosteroids and long-acting β2-agonists in patients with atopic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Ovalbumin-induced allergic inflammation lead to structural alterations in mouse model and protective effects of intranasal curcumin: A comparative study | Allergologia et Immunopathologia [elsevier.es]
- 12. Analysis of a Panel of 48 Cytokines in BAL Fluids Specifically Identifies IL-8 Levels as the Only Cytokine that Distinguishes Controlled Asthma from Uncontrolled Asthma, and Correlates Inversely with FEV1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Timapiprant's Eosinophil Modulation: A Comparative Analysis Between Human and Murine Models
For Immediate Release
A detailed comparative guide examining the effects of Timapiprant (OC000459), a potent and selective antagonist of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), on human and mouse eosinophils. This guide provides a comprehensive overview of the available preclinical and clinical data, highlighting species-specific responses and detailing the experimental methodologies utilized in these critical assessments.
Introduction
This compound is a small molecule inhibitor of the CRTH2 receptor, a key player in the inflammatory cascade associated with allergic diseases such as asthma and eosinophilic esophagitis.[1][2] The CRTH2 receptor is activated by prostaglandin D2 (PGD2), a potent chemoattractant for eosinophils, Th2 lymphocytes, and basophils.[3][4] By blocking this interaction, this compound aims to mitigate the recruitment and activation of these key inflammatory cells. Understanding the comparative pharmacology of this compound in both human and murine systems is crucial for the translation of preclinical findings to clinical efficacy. This guide synthesizes the available data on this compound's effects on eosinophils from both species.
Data Presentation: Quantitative Comparison of this compound's Activity
The following tables summarize the quantitative data available for this compound's (OC000459) activity on human and rodent CRTH2 receptors and eosinophil function. A notable gap in the current literature is the absence of direct in vitro quantitative data for this compound's effect on isolated mouse eosinophils.
Table 1: this compound (OC000459) Binding Affinity and Functional Antagonism
| Species | Assay | Receptor | Preparation | Value | Citation |
| Human | [³H]PGD₂ Displacement | Recombinant DP₂ | CHO Cells | Kᵢ = 0.013 µM | [3] |
| Human | [³H]PGD₂ Displacement | Native DP₂ | Th2 Cell Membranes | Kᵢ = 0.004 µM | [3] |
| Rat | [³H]PGD₂ Displacement | Recombinant DP₂ | CHO Cells | Kᵢ = 0.003 µM | [3] |
| Human | Eosinophil Shape Change | Isolated Leukocytes | PGD₂-induced | pK₋ = 7.9 | [3] |
| Human | Eosinophil Shape Change | Whole Blood | PGD₂-induced | pK₋ = 7.5 | [3] |
Table 2: this compound (OC000459) In Vitro Inhibitory Activity on Human Leukocytes
| Cell Type | Assay | Stimulant | IC₅₀ | Citation |
| Th2 Lymphocytes | Chemotaxis | PGD₂ | 0.028 µM | [3] |
| Th2 Lymphocytes | Cytokine Production | PGD₂ | 0.019 µM | [3] |
Table 3: this compound (OC000459) In Vivo Efficacy in Animal Models
| Species | Model | Endpoint | ED₅₀ | Citation |
| Rat | DK-PGD₂-induced blood eosinophilia | Inhibition of eosinophilia | 0.04 mg/kg (p.o.) | [3] |
| Guinea Pig | DK-PGD₂-induced airway eosinophilia | Inhibition of eosinophilia | 0.01 mg/kg (p.o.) | [3] |
| Mouse | TNBS-induced colitis | Reduction of eosinophil influx | 0.1 mg/kg (s.c.) | [5] |
Signaling Pathways and Experimental Workflows
CRTH2 Signaling Pathway in Eosinophils
The following diagram illustrates the signaling pathway initiated by PGD2 binding to the CRTH2 receptor on eosinophils and the inhibitory action of this compound.
Caption: CRTH2 signaling cascade in eosinophils and the inhibitory effect of this compound.
Experimental Workflow: Eosinophil Chemotaxis Assay
The following diagram outlines a typical workflow for an in vitro eosinophil chemotaxis assay used to evaluate the efficacy of inhibitors like this compound.
Caption: Workflow for an in vitro eosinophil chemotaxis assay.
Experimental Protocols
1. Human Eosinophil Isolation from Peripheral Blood
-
Objective: To obtain a pure population of eosinophils from human whole blood for in vitro assays.
-
Method: Eosinophils are typically isolated using a negative selection method. Briefly, whole blood is collected in tubes containing an anticoagulant. The blood is then subjected to density gradient centrifugation (e.g., using Ficoll-Paque) to separate polymorphonuclear leukocytes (PMNs). The PMN fraction is then incubated with a cocktail of antibodies against surface markers of other leukocytes (e.g., CD3, CD14, CD16, CD19, CD56). These antibody-labeled cells are then removed using immunomagnetic beads, leaving a pure population of untouched eosinophils. Purity is assessed by flow cytometry.
2. Mouse Eosinophil Differentiation from Bone Marrow
-
Objective: To generate a sufficient number of mature eosinophils from mouse bone marrow for in vitro experiments.
-
Method: Bone marrow is flushed from the femurs and tibias of mice. The red blood cells are lysed, and the remaining cells are cultured in a specialized medium containing recombinant murine stem cell factor (SCF), Flt3-ligand, and interleukin-5 (IL-5). The cultures are maintained for 10-14 days, with fresh media and cytokines added periodically, to promote the differentiation and expansion of mature eosinophils. The purity of the differentiated eosinophils is confirmed by flow cytometry using markers such as Siglec-F and CCR3.
3. Eosinophil Shape Change Assay
-
Objective: To assess the ability of a compound to inhibit agonist-induced eosinophil shape change, a rapid indicator of cell activation.
-
Method: Isolated eosinophils are pre-incubated with various concentrations of this compound or vehicle control. The cells are then stimulated with a CRTH2 agonist, typically PGD2 or its stable analog DK-PGD2. The change in cell morphology from a round to a polarized shape is quantified using flow cytometry by measuring the change in forward scatter. The potency of the antagonist is determined by calculating the pKB value from the concentration-response curves.
4. Eosinophil Chemotaxis Assay
-
Objective: To measure the ability of a compound to block the directed migration of eosinophils towards a chemoattractant.
-
Method: A Boyden chamber or a similar multi-well migration plate with a porous membrane is used. The lower wells are filled with media containing a chemoattractant (e.g., PGD2). Isolated eosinophils, pre-incubated with different concentrations of this compound or vehicle, are placed in the upper wells. The chamber is incubated for a set period (e.g., 1-3 hours) at 37°C to allow for cell migration through the membrane. The number of migrated cells in the lower chamber is then quantified by microscopy after staining or by flow cytometry. The IC50 value for the inhibitor is then calculated.
Discussion and Conclusion
The available data robustly demonstrate that this compound is a potent and selective antagonist of the human CRTH2 receptor, effectively inhibiting PGD2-induced activation of human eosinophils in vitro.[3] Furthermore, in vivo studies in rats and guinea pigs confirm its ability to reduce eosinophilic inflammation.[3] Clinical trials in patients with eosinophilic asthma have also shown promising results, with this compound reducing airway eosinophil counts.
A significant limitation in the current body of research is the lack of direct comparative in vitro data on the effect of this compound on mouse eosinophils. While mouse models of eosinophilic inflammation are widely used and show that CRTH2 antagonists can reduce eosinophil infiltration, the specific potency and efficacy of this compound on isolated mouse eosinophils have not been reported in the reviewed literature.[5][6] This data gap is important, as there are known differences between human and mouse eosinophil biology, which could influence the translatability of findings from mouse models.[7]
References
- 1. researchgate.net [researchgate.net]
- 2. Indole-Based and Cyclopentenylindole-Based Analogues Containing Fluorine Group as Potential 18F-Labeled Positron Emission Tomography (PET) G-Protein Coupled Receptor 44 (GPR44) Tracers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacologic profile of OC000459, a potent, selective, and orally active D prostanoid receptor 2 antagonist that inhibits mast cell-dependent activation of T helper 2 lymphocytes and eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prostaglandin D2 Selectively Induces Chemotaxis in T Helper Type 2 Cells, Eosinophils, and Basophils via Seven-Transmembrane Receptor Crth2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemotaxis of bone marrow-derived eosinophils in vivo: A novel method to explore receptor-dependent trafficking in the mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The therapeutic potential of CRTH2/DP2 beyond allergy and asthma - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Timapiprant: A Guide for Laboratory Professionals
Disclaimer: As of the latest search, a specific, official Safety Data Sheet (SDS) with detailed disposal instructions for Timapiprant (CAS No. 851723-84-7) is not publicly available. The following guidelines are based on general best practices for the disposal of research chemicals. One supplier notes that the compound is "shipped under ambient temperature as non-hazardous chemical," which may inform but does not definitively determine its disposal classification.
It is imperative for all laboratory personnel to consult their institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure full compliance with local, state, and federal regulations. This document serves as a supplementary resource to support a safe and compliant disposal process.
Procedural Overview for this compound Disposal
The proper disposal of any research chemical is a critical component of laboratory safety and environmental responsibility. The following step-by-step process provides a framework for handling and disposing of this compound waste.
Step 1: Hazard Assessment and Personal Protective Equipment (PPE)
Before handling this compound, a thorough hazard assessment is necessary. Given the lack of a specific SDS, treating the compound with a conservative level of caution is recommended.
-
Minimum PPE: All personnel handling this compound should wear standard laboratory PPE, including a lab coat, safety glasses with side shields, and nitrile gloves.[1][2] For procedures that may generate dust or aerosols, additional respiratory protection should be considered.
-
Glove Selection: Disposable nitrile gloves provide protection for incidental contact. If more prolonged contact is anticipated, or if handling solutions, consult glove manufacturer charts for chemical compatibility.[1][3]
Step 2: Waste Segregation and Collection
Proper segregation of chemical waste at the source is essential to prevent dangerous reactions and ensure correct disposal.[4][5]
-
Isolate this compound Waste: Designate a specific waste container for all materials contaminated with this compound. This includes:
-
Unused or expired solid this compound.
-
Solutions containing this compound.
-
Contaminated consumables (e.g., pipette tips, vials, weighing papers).
-
Contaminated PPE (e.g., gloves).
-
-
Container Selection: Use a container that is chemically compatible, in good condition, and has a secure, leak-proof lid.[6][7] The original product container can be reused for waste collection if it is in good condition.[5]
-
Aqueous vs. Solvent Waste: Collect aqueous solutions containing this compound separately from organic solvent solutions.[5][8]
Step 3: Waste Container Labeling
Accurate and clear labeling is a regulatory requirement and crucial for safety.[4][9]
-
Initial Labeling: As soon as you begin collecting waste in a container, affix a "HAZARDOUS WASTE" label provided by your institution's EHS department.[6][7]
-
Complete Information: Fill out the label completely, including:
Step 4: Storage of Chemical Waste
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory pending pickup.[7]
-
Secure Location: Store the sealed waste container in a designated, secure, and well-ventilated area, away from general laboratory traffic.
-
Secondary Containment: Place containers of liquid waste in secondary containment (such as a chemical-resistant tray or tub) to contain potential spills.[6]
-
Segregation: Ensure incompatible waste types are stored separately to prevent accidental mixing.[6]
-
Container Closure: Keep the waste container securely closed at all times, except when adding waste.[6][11]
Step 5: Arranging for Final Disposal
Never dispose of this compound or its containers in the regular trash or down the drain without explicit approval from your EHS department.[8]
-
Contact EHS: When the waste container is full or ready for disposal, contact your institution's EHS department or licensed hazardous waste disposal contractor to arrange for pickup.[4]
-
Provide Information: Be prepared to provide the EHS department with all information from the waste label.
-
Final Disposal Method: The final disposal method, likely incineration at a permitted facility, will be determined and managed by the EHS-approved waste vendor.[12]
Safety and Handling Data
The following table summarizes key quantitative and qualitative data for the handling and storage of this compound, compiled from supplier information and general laboratory safety guidelines.
| Parameter | Guideline / Data | Source |
| Storage Temperature (Solid) | Short Term (days to weeks): 0 - 4°CLong Term (months to years): -20°C | MedKoo Biosciences |
| Storage Temperature (Stock Solution) | -80°C for up to 6 months-20°C for up to 1 month (stored under nitrogen) | MedChemExpress |
| Shipping Classification | Shipped as a non-hazardous chemical | MedKoo Biosciences |
| Minimum PPE | Lab coat, safety glasses with side shields, nitrile gloves | [1][2] |
| Waste Container | Chemically compatible, securely sealed, properly labeled | [6][7] |
| Disposal of Empty Containers | Must be triple-rinsed with a suitable solvent. The first rinseate must be collected as hazardous waste. Deface label before discarding container in regular trash. | [6][8] |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound, emphasizing the central role of institutional EHS consultation.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. ehs.princeton.edu [ehs.princeton.edu]
- 3. How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals | CA [sdsmanager.com]
- 4. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. research.cuanschutz.edu [research.cuanschutz.edu]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 10. sites.rowan.edu [sites.rowan.edu]
- 11. vumc.org [vumc.org]
- 12. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Essential Safety and Logistics for Handling Timapiprant
For researchers, scientists, and drug development professionals, ensuring safe and efficient laboratory operations is paramount. This document provides essential, immediate safety and logistical information for handling Timapiprant, including personal protective equipment (PPE) recommendations, and operational and disposal plans.
Personal Protective Equipment (PPE)
While this compound is classified and shipped as a non-hazardous chemical, adherence to standard laboratory safety protocols is crucial to minimize exposure and prevent contamination.[1] The following PPE is recommended for handling this compound in both solid (powder) and solution forms.
For Compounding Non-Hazardous Products:
For all levels of compounding, personnel should be trained in the proper use of PPE.[2] A risk assessment should be performed to identify any additional precautions needed for the specific procedures being undertaken.[2][3]
| PPE Component | Specification | Rationale |
| Gloves | Powder-free nitrile or neoprene gloves.[3] | Protects skin from contact with the chemical and prevents contamination of the product. |
| Lab Coat/Gown | A clean laboratory coat or a disposable gown.[2][3] | Protects clothing and skin from spills and contamination. |
| Eye Protection | Safety glasses with side shields, goggles, or a face shield.[3] | Protects eyes from splashes or airborne particles. |
| Respiratory Protection | A mask should be worn as needed, especially when handling the powder form to avoid inhalation.[3] | Minimizes the risk of inhaling fine particles. |
| Head/Hair Covers | To be worn as needed.[3] | Prevents contamination of the product with hair or other particulates. |
Operational Plans for Handling this compound
Receiving and Storage:
-
Shipping: this compound is typically shipped under ambient temperature as a non-hazardous chemical.[1]
-
Short-term Storage (days to weeks): Store in a dry, dark place at 0 - 4°C.[1]
-
Long-term Storage (months to years): Store at -20°C.[1]
-
Stock Solution Storage: A stock solution can be stored at -80°C for up to 6 months or at -20°C for up to 1 month, preferably under nitrogen.[4]
Handling Procedures:
-
Weighing (Solid Form):
-
Perform in a well-ventilated area, preferably within a chemical fume hood or a balance enclosure to minimize inhalation of the powder.
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the powder.
-
Minimize the generation of dust.[5]
-
-
Solubilizing:
-
Prepare solutions in a well-ventilated area.
-
Ensure that eyewash stations and safety showers are readily accessible.[5]
-
-
General Handling:
Disposal Plans
Even though this compound is considered non-hazardous, proper disposal procedures must be followed to prevent environmental contamination.
Waste Categories and Disposal Methods:
| Waste Type | Disposal Procedure |
| Solid this compound Waste | Dispose of in a designated chemical waste container for non-hazardous solids. This should be collected by the institution's environmental health and safety (EHS) department or a licensed waste contractor. Do not dispose of in regular trash unless explicitly permitted by your institution's EHS guidelines.[6][7] |
| Liquid this compound Waste (Solutions) | Small quantities of dilute, non-hazardous liquid waste may be permissible for drain disposal with copious amounts of water, but this requires approval from your institution's EHS.[7][8] For larger volumes or more concentrated solutions, collect in a designated, labeled waste container for non-hazardous chemical liquids. |
| Contaminated Labware (e.g., pipette tips, tubes) | Dispose of in the appropriate solid waste container. If there is residual liquid, it should be managed as liquid waste. |
| Empty Containers | Rinse empty containers thoroughly with a suitable solvent. The rinsate should be collected as chemical waste. Once clean, the container labels should be defaced, and the container can be disposed of in the regular trash or recycling, in accordance with institutional policy.[7][9] |
Important Disposal Considerations:
-
Labeling: All waste containers must be clearly labeled with the contents.[9]
-
Segregation: Do not mix non-hazardous waste with hazardous waste streams.
-
Institutional Guidelines: Always follow the specific waste disposal guidelines of your institution or local regulations.[6]
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. ocpinfo.com [ocpinfo.com]
- 3. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 4. medchemexpress.com [medchemexpress.com]
- 5. fishersci.com [fishersci.com]
- 6. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 7. sfasu.edu [sfasu.edu]
- 8. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 9. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
